5-(3-Iodophenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8INO2 |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
5-(3-iodophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8INO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
FKZBJXKZXMNAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(3-Iodophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(3-Iodophenyl)furan-2-carboxamide. This compound belongs to the class of 5-aryl-furan-2-carboxamides, which have garnered interest in medicinal chemistry, notably as antagonists of the urotensin-II receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Chemical Properties
Quantitative data for this compound is not extensively available in public databases. The following table summarizes its calculated properties and includes data for structurally related compounds to provide a comparative context.
| Property | Value (this compound) | Value (Analogous Compounds) | Reference |
| Molecular Formula | C₁₁H₈INO₂ | C₁₁H₇IN₂O₄ (N-(4-iodophenyl)-5-nitrofuran-2-carboxamide) | Calculated /[1] |
| Molecular Weight | 313.09 g/mol | 358.09 g/mol (N-(4-iodophenyl)-5-nitrofuran-2-carboxamide) | Calculated /[1] |
| IUPAC Name | This compound | N/A | Generated |
| CAS Number | Not available | 1094391-74-8 (for the corresponding carboxylic acid) | [2] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Not available |
Note: Properties for the title compound are calculated based on its chemical structure. Data for analogous compounds are provided for reference and may not be fully representative.
Experimental Protocols
A general and adaptable protocol for the synthesis of 5-aryl-furan-2-carboxamides is presented below, based on established methodologies for this class of compounds. This can be considered a plausible route for the synthesis of this compound.
General Synthesis of 5-Aryl-Furan-2-Carboxamides
The synthesis of 5-aryl-furan-2-carboxamides can be achieved through a multi-step process, beginning with the arylation of a furan ring, followed by the conversion of a carboxylic acid intermediate to the final carboxamide.
Step 1: Synthesis of 5-(3-Iodophenyl)furan-2-carboxylic acid
This intermediate can be synthesized via a Meerwein arylation reaction.
-
Reactants: Furan-2-carboxylic acid, 3-iodoaniline, sodium nitrite, hydrochloric acid, copper(II) chloride.
-
Procedure:
-
A solution of 3-iodoaniline in aqueous hydrochloric acid is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution to form the corresponding diazonium salt.
-
Furan-2-carboxylic acid is dissolved in a suitable solvent, and copper(II) chloride is added as a catalyst.
-
The freshly prepared diazonium salt solution is added to the furan-2-carboxylic acid solution, and the reaction mixture is stirred at room temperature.
-
The product, 5-(3-iodophenyl)furan-2-carboxylic acid, is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of this compound
The carboxylic acid is converted to the carboxamide via an acyl chloride intermediate.
-
Reactants: 5-(3-Iodophenyl)furan-2-carboxylic acid, thionyl chloride (or oxalyl chloride), ammonia.
-
Procedure:
-
5-(3-Iodophenyl)furan-2-carboxylic acid is refluxed with an excess of thionyl chloride to form the acyl chloride. The excess thionyl chloride is removed under reduced pressure.
-
The resulting crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dioxane or THF).
-
The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added dropwise with vigorous stirring.
-
The reaction mixture is stirred for a specified time at room temperature.
-
The product, this compound, precipitates and is collected by filtration, washed with water, and purified by recrystallization.
-
Biological Context and Signaling Pathways
Derivatives of 5-aryl-furan-2-carboxamide have been identified as potent antagonists of the urotensin-II receptor (UTR).[3] Urotensin-II is a potent vasoconstrictor peptide, and its receptor is a G-protein coupled receptor (GPCR).[4] Antagonism of this receptor is a therapeutic strategy being explored for cardiovascular diseases.
Urotensin-II Receptor Signaling Pathway
The binding of urotensin-II to its receptor (UTS2R) primarily activates the Gαq subunit of the associated G-protein.[5][6] This initiates a downstream signaling cascade as depicted in the diagram below. As an antagonist, this compound would competitively bind to UTS2R and inhibit the initiation of this pathway.
Caption: Urotensin-II receptor signaling pathway and point of antagonism.
Experimental and Logical Workflows
The development and evaluation of this compound as a potential therapeutic agent would follow a structured workflow from synthesis to biological testing.
Caption: General workflow for synthesis and evaluation.
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II - Wikipedia [en.wikipedia.org]
- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-(3-Iodophenyl)furan-2-carboxamide
This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 5-(3-Iodophenyl)furan-2-carboxamide. The information is compiled for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a derivative of furan-2-carboxamide, featuring a 3-iodophenyl substituent at the 5-position of the furan ring. This substitution pattern is crucial for its potential biological activity. The furan ring itself is a five-membered aromatic heterocycle containing one oxygen atom, which imparts both hydrophobic and polar characteristics to the molecule.[1] The carboxamide group at the 2-position can participate in hydrogen bonding, a key interaction in many biological systems.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H7IN2O4 | PubChem |
| Molecular Weight | 358.09 g/mol | PubChem |
| Monoisotopic Mass | 357.94505 Da | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 357.94505 Da | PubChem |
| Polar Surface Area | 88.1 Ų | PubChem |
Note: The data presented is for N-(4-iodophenyl)-5-nitrofuran-2-carboxamide and serves as an approximation for this compound.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Potential Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be inferred from established methods for similar 5-aryl-furan-2-carboxamide derivatives. A common approach involves a Suzuki coupling reaction followed by amidation.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
1. Suzuki Coupling for 5-(3-Iodophenyl)furan-2-carboxylic acid
-
Reagents: 5-Bromofuran-2-carboxylic acid, (3-Iodophenyl)boronic acid, Pd(PPh₃)₄ (palladium catalyst), Na₂CO₃ (base), and a solvent mixture (e.g., dioxane/water).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromofuran-2-carboxylic acid (1 equivalent), (3-iodophenyl)boronic acid (1.1 equivalents), and Na₂CO₃ (2-3 equivalents).
-
Add the solvent mixture (e.g., 4:1 dioxane/water).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with HCl (e.g., 1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-(3-Iodophenyl)furan-2-carboxylic acid.[2]
-
2. Amidation to form this compound
-
Reagents: 5-(3-Iodophenyl)furan-2-carboxylic acid, thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt, and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).
-
Procedure (via Acyl Chloride):
-
Suspend 5-(3-Iodophenyl)furan-2-carboxylic acid (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.
-
Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution or TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a dry aprotic solvent (e.g., THF or dioxane).
-
Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise, or bubble ammonia gas through the solution.
-
Stir the reaction mixture at room temperature until completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Potential Biological Activity
Derivatives of 5-aryl-furan-2-carboxamide have been investigated for a range of biological activities. For instance, some have shown potential as potent urotensin-II receptor antagonists, which are of interest in the context of cardiovascular diseases.[3] Additionally, furan-containing compounds are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The specific biological profile of this compound would require dedicated experimental evaluation. The presence of the iodine atom could influence its pharmacokinetic properties and potentially introduce new biological interactions.
This guide provides a foundational understanding of this compound based on available chemical literature for related structures. Further experimental validation is necessary to confirm the properties and activities of this specific compound.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 3. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(3-Iodophenyl)furan-2-carboxamide biological activity
An In-depth Technical Guide on the Presumed Biological Activity of 5-(3-Iodophenyl)furan-2-carboxamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The 5-aryl substituted furan-2-carboxamides, in particular, have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs). This technical guide consolidates the available information on the presumed biological target and mechanism of action for this class of compounds, with a focus on the urotensin-II receptor, providing a framework for the biological evaluation of this compound.
Presumed Biological Target: The Urotensin-II Receptor (UTR)
The primary biological target for the 5-arylfuran-2-carboxamide series is the urotensin-II receptor (UTR), also known as GPR14.[1][2] Urotensin-II is a potent vasoconstrictor peptide, and its receptor is implicated in a range of physiological and pathological processes, particularly in the cardiovascular system.[1][3][4] The UTR is a class A rhodopsin family GPCR that couples primarily through the Gαq subunit of heterotrimeric G-proteins.[2][3]
Signaling Pathway
Activation of the urotensin-II receptor by its endogenous ligand, urotensin-II, initiates a downstream signaling cascade. As a Gq-coupled receptor, UTR activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).[2]
Downstream of this initial signaling, the UTR can activate several other important pathways, including:
-
Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38, JNK)[1][4]
-
RhoA/Rho kinase (ROCK) pathway[4]
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway[5]
These pathways are involved in cellular processes such as proliferation, hypertrophy, and fibrosis, highlighting the role of the urotensinergic system in cardiovascular remodeling.[1][4]
Quantitative Data
While no specific quantitative data for this compound has been identified, the following table outlines the kind of data that would be generated in a typical drug discovery campaign for a urotensin-II receptor antagonist.
| Compound Class | Assay Type | Target | Key Parameter | Typical Value Range | Reference |
| 5-Aryl-furan-2-carboxamides | Calcium Mobilization | Human UTR | IC50 | nM to µM | General knowledge |
| 5-Aryl-furan-2-carboxamides | Radioligand Binding | Human UTR | Ki | nM to µM | General knowledge |
| 5-Aryl-furan-2-carboxamides | Rat Aortic Ring Assay | Rat UTR | pA2 | > 7 | General knowledge |
Experimental Protocols
The evaluation of a potential urotensin-II receptor antagonist such as this compound would typically involve a series of in vitro and ex vivo assays.
Calcium Mobilization Assay
This is a primary functional assay to determine the potency of a UTR antagonist.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human urotensin-II receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and incubated for a short period.
-
Agonist Stimulation and Signal Detection: An EC80 concentration of the agonist (urotensin-II) is added to the wells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist effect is quantified by the inhibition of the agonist-induced calcium signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Aortic Ring Assay
This assay assesses the functional antagonism in a more physiologically relevant tissue.
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adherent tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension, and their viability is confirmed by contraction with potassium chloride.
-
Compound Incubation: The test antagonist is added to the organ bath and incubated for a defined period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to urotensin-II is generated in the presence and absence of the antagonist.
-
Data Analysis: The antagonistic effect is determined by the rightward shift of the concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot analysis.
Conclusion
While specific biological data for this compound is not publicly available, its structural similarity to known 5-arylfuran-2-carboxamide derivatives strongly suggests that it is likely to be an antagonist of the urotensin-II receptor. The information provided in this guide on the UTR signaling pathway and standard experimental protocols offers a robust framework for the biological characterization of this and related compounds. Further investigation is required to elucidate the precise pharmacological profile of this compound.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. Urotensin-II - Wikipedia [en.wikipedia.org]
- 4. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mbimph.com [mbimph.com]
A Comprehensive Review of Iodophenylfuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The furan nucleus is a versatile scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The introduction of a halogen atom, particularly iodine, onto the phenyl ring of furan derivatives can significantly modulate their physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive literature review of iodophenylfuran derivatives, focusing on their synthesis, quantitative biological data, and experimental protocols.
Synthesis of Iodophenylfuran Derivatives
The synthesis of iodophenylfuran derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the furan ring from acyclic precursors, followed by the introduction of the iodophenyl moiety, or vice versa. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to attach the phenyl group to the furan core. Iodination of the phenyl ring can be accomplished using various iodinating agents.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for iodophenylfuran derivatives.
Experimental Protocol: Synthesis of a Substituted Phenylfuran Derivative
The following protocol describes the synthesis of 6-[5-(3,5-Dimethoxyphenyl)furan-2-yl]nicotinonitrile, a phenylfuran derivative, which can be subsequently iodinated.
Materials:
-
Appropriate starting materials (e.g., a boronic acid and a furan derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the starting materials in dioxane, add the palladium catalyst and cesium carbonate.
-
Heat the reaction mixture at 90 °C under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-EtOAc) to afford the desired phenylfuran derivative.[1]
Biological Activities of Iodophenylfuran Derivatives
Iodophenylfuran derivatives have been investigated for a range of biological activities, with promising results in the fields of cardiovascular disease, cancer, and infectious diseases.
Cardiovascular Activity
An iodinated lipophilic furan derivative has been reported for its use in the treatment of ventricular and atrial fibrillation, highlighting the potential of this class of compounds in managing cardiovascular disorders.[1] The specific structure and detailed mechanism of action of this particular derivative are not extensively disclosed in the public domain, warranting further investigation.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines. While specific data for a wide range of iodophenylfuran derivatives is limited, studies on related halogenated phenylfuran derivatives provide valuable insights. For instance, compounds with a 5-(4-chlorophenyl)furan moiety have shown potent inhibition of tubulin polymerization.
Table 1: In Vitro Cytotoxicity Data of Furan-Based Derivatives against MCF-7 Breast Cancer Cells [3]
| Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| 4 | 4.06 | 7.33 |
| 7 | 2.96 | 7.47 |
Note: The compounds listed are not iodophenylfuran derivatives but are structurally related furan-based compounds, demonstrating the potential anticancer activity of this scaffold.
Antimicrobial Activity
Furan derivatives have a long history of use as antimicrobial agents. The introduction of an iodophenyl group can enhance the antimicrobial properties of the furan scaffold. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound.
Table 2: Minimum Inhibitory Concentration (MIC) of Phenylfuran Derivatives against Bacterial Strains [1]
| Compound | E. coli (µM) | P. aeruginosa (µM) | S. aureus (µM) | B. megaterium (µM) |
| 4a | 10 | 10 | 10 | - |
| 4b | 10 | - | 10 | - |
| 4g | - | - | - | 10 |
Note: These compounds are phenylfuran derivatives, and while not all are iodinated, they demonstrate the antimicrobial potential of the core structure. The presence of a halogen on the phenyl ring is often associated with enhanced activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Normal cell line (e.g., MCF-10A) for selectivity assessment
-
Cell culture medium and supplements
-
Test compounds (iodophenylfuran derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[3]
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For furan derivatives, the nature and position of substituents on both the furan and phenyl rings significantly influence their potency and selectivity.
Caption: Key structural features influencing the biological activity of iodophenylfuran derivatives.
Preliminary SAR studies on related compounds suggest that:
-
The position of the iodine atom on the phenyl ring can impact activity.
-
The presence of other substituents on the phenyl ring can modulate the electronic and steric properties, thereby affecting target binding.
-
Modifications to the furan ring can also influence the overall biological profile.
Conclusion and Future Perspectives
Iodophenylfuran derivatives represent a promising class of compounds with demonstrated potential in various therapeutic areas. The existing literature, while not exhaustive on this specific subclass, provides a strong foundation for further research and development. Future efforts should focus on the synthesis of diverse libraries of iodophenylfuran derivatives and their systematic evaluation in a broad range of biological assays. Detailed mechanistic studies are also warranted to elucidate their modes of action and identify specific molecular targets. The development of robust structure-activity relationships will be instrumental in guiding the design of novel iodophenylfuran derivatives with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for their potential clinical applications.
References
- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Furan Compounds: A Technical Guide for Drug Development Professionals
Introduction: The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique steric and electronic properties often enhance a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[1] Furan-containing compounds exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] This has led to their incorporation into numerous clinically approved drugs, such as the antibacterial nitrofurantoin and the antianginal ranolazine.[1][4] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel furan derivatives, focusing on methodologies, quantitative data, and their interaction with key biological pathways.
Biological Significance and Therapeutic Applications
The furan scaffold is a privileged structure in pharmacology due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, with biological targets.[1] This versatility has been exploited to develop drugs across multiple therapeutic areas. The electron-rich nature of the furan ring and its aromaticity contribute to molecular stability and bioavailability.[5]
A summary of representative furan-containing drugs and their clinical applications is presented below.
Table 1: Biological Activities of Selected Furan-Containing Drugs
| Drug Name | Structure | Therapeutic Class | Mechanism of Action (if known) | Cite |
| Nitrofurantoin |
| Antibacterial | The nitro group is reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomal proteins, DNA, and other macromolecules. The furan ring is crucial for this bioactivation. | [1] |
| Ranolazine |
| Antianginal | Inhibits the late sodium current in heart muscle, reducing calcium overload and improving diastolic function. The furan moiety is part of the core structure. | [1] |
| Furosemide |
| Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, reducing salt reabsorption. Furfurylamine is a key intermediate in its synthesis. | [3][6] |
| Rofecoxib |
| Anti-inflammatory (Withdrawn) | A selective COX-2 inhibitor, where the furanone ring is essential for binding to the enzyme. | [1] |
| Lapatinib |
| Antineoplastic | A dual tyrosine kinase inhibitor of both the EGFR and HER2 pathways. | [4] |
| Amiodarone |
| Antiarrhythmic | Blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. Contains a benzofuran moiety. | [4] |
Synthesis of Novel Furan Compounds
The synthesis of the furan nucleus is a well-explored area of organic chemistry, with both classical and modern methods being continuously refined. The choice of synthetic route often depends on the desired substitution pattern and the complexity of the target molecule.
Key Synthetic Strategies
-
Paal-Knorr Furan Synthesis: This is a classical and straightforward method involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans.[7][8]
-
Feist-Bénary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[7]
-
Transition Metal-Catalyzed Syntheses: Modern synthetic chemistry has seen a surge in the use of transition metals like gold, copper, and palladium to catalyze furan synthesis. These methods often offer high efficiency, regioselectivity, and milder reaction conditions.[7] Gold catalysts, for instance, can enable the environmentally friendly synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds.[7] Copper-mediated annulation of ketones with compounds like β-nitrostyrenes provides a regioselective route to multisubstituted furans.[9]
-
Multi-component Reactions: Reactions like the sequential Passerini/Wittig/isomerization offer efficient pathways to complex, substituted furans from simple starting materials in a one-pot process.
Below is a generalized workflow for the synthesis and characterization of novel furan compounds.
Comparison of Synthetic Methodologies
The efficiency of furan synthesis can vary significantly depending on the chosen methodology. Catalytic systems, in particular, have improved yields and reduced the need for harsh reaction conditions.
Table 2: Comparison of Selected Furan Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Typical Yield | Conditions | Cite |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Acid (e.g., H₂SO₄, P₂O₅) | Moderate to High | Non-aqueous, acidic | [7][8] |
| Gold-Catalyzed Cycloisomerization | Propargylic Alcohols, 1,3-Dicarbonyls | Gold Catalyst | Good to High | Ionic Liquid, Recyclable Catalyst | [7] |
| Copper-Mediated Annulation | Alkyl Ketones, β-Nitrostyrenes | Copper(II) | Good | - | [9] |
| Palladium-Catalyzed Cycloisomerization | (Z)-2-en-4-yn-1-ols | Pd(II) Catalyst | Good to High | Neutral, 25-100 °C | [9] |
Detailed Experimental Protocols
Providing standardized protocols is crucial for reproducibility in research. Below are representative methodologies for classical and modern furan synthesis.
Protocol 1: Paal-Knorr Synthesis of a 2,5-Disubstituted Furan
Objective: To synthesize a 2,5-disubstituted furan from a 1,4-diketone precursor.
Materials:
-
Hexane-2,5-dione (1,4-diketone precursor)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (1 eq.) and toluene.
-
Add a catalytic amount of p-Toluenesulfonic acid (e.g., 0.05 eq.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography or distillation to yield the pure 2,5-dimethylfuran.
Protocol 2: Copper-Catalyzed Synthesis of a Polysubstituted Furan
Objective: To synthesize a multisubstituted furan via copper-mediated annulation of a ketone and a β-nitrostyrene.[9]
Materials:
-
Acetophenone (ketone)
-
β-Nitrostyrene
-
Copper(II) triflate (Cu(OTf)₂) (catalyst)
-
1,2-Dichloroethane (DCE) (solvent)
-
Standard glassware for heating
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, combine acetophenone (2 eq.), β-nitrostyrene (1 eq.), and Cu(OTf)₂ (10 mol%).
-
Add 1,2-dichloroethane as the solvent.
-
Heat the mixture at 80 °C for the time determined by reaction monitoring (e.g., 12-24 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired multisubstituted furan.[9]
Furan Compounds and Cellular Signaling Pathways
The anticancer potential of novel furan derivatives is an area of intense research. Recent studies have synthesized furan precursors and derivatives that exhibit significant anti-proliferative activity against various cancer cell lines.[10]
One study reported a series of novel furan derivatives synthesized from α-haloketones and β-dicarbonyl compounds.[10] Two compounds, designated Compound 1 (a tricarbonyl precursor) and Compound 24 (a furan derivative), showed excellent activity against cervical (HeLa) and colorectal (SW620) cancer cell lines.[10]
Table 3: Anti-proliferative Activity of Novel Furan Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Description | Cite |
| Compound 1 | HeLa | Moderate to Excellent | Tricarbonyl Precursor | [10] |
| Compound 24 | HeLa | Moderate to Excellent | Furan Derivative | [10] |
| Compound 24 | SW620 | Moderate to Potent | Furan Derivative | [10] |
| Compound 26 | SW620 | Moderate to Potent | Furan Derivative | [10] |
| Compound 32 | SW620 | Moderate to Potent | Furan Derivative | [10] |
| Compound 35 | SW620 | Moderate to Potent | Furan Derivative | [10] |
Note: The source material describes the activity as "moderate to excellent" without providing specific IC₅₀ values in the abstract. The table reflects this qualitative description.
Further mechanistic studies using Western blot analysis indicated that the anticancer activity of these compounds may be mediated by the promotion of PTEN (Phosphatase and tensin homolog) activity.[10] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cell proliferation and survival.
The proposed mechanism is visualized in the signaling pathway diagram below.
Conclusion and Future Prospects
The furan scaffold remains a highly valuable structural motif in the design of novel therapeutic agents.[3] Advances in synthetic organic chemistry, particularly in transition-metal catalysis, continue to provide more efficient and environmentally benign routes to complex furan derivatives.[7] The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their potential in oncology and other areas of medicine.[10] Future research will likely focus on refining synthetic methodologies to allow for greater structural diversity, expanding structure-activity relationship (SAR) studies, and leveraging furan's role as a bioisostere to optimize the properties of existing drug classes.[1][3]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Furan synthesis [organic-chemistry.org]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(3-Iodophenyl)furan-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic pathway for the compound 5-(3-Iodophenyl)furan-2-carboxamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a robust synthetic protocol and presents predicted spectroscopic data based on analogous compounds. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related furan-based compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including furan-2-carboxamide, 5-phenylfuran-2-carboxamide, and various N-substituted furan-2-carboxamides.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | t (triplet) | 1 | H-2' |
| ~7.8 - 7.6 | d (doublet) | 1 | H-6' |
| ~7.7 - 7.5 | d (doublet) | 1 | H-4' |
| ~7.4 - 7.2 | d (doublet) | 1 | H-3 (furan) |
| ~7.2 - 7.0 | t (triplet) | 1 | H-5' |
| ~7.0 - 6.8 | d (doublet) | 1 | H-4 (furan) |
| ~6.8 (broad) | s (singlet) | 1 | -NH (amide) |
| ~6.5 (broad) | s (singlet) | 1 | -NH (amide) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C=O (amide) |
| ~155 | C-5 (furan) |
| ~148 | C-2 (furan) |
| ~138 | C-1' |
| ~135 | C-3' |
| ~131 | C-5' |
| ~129 | C-6' |
| ~125 | C-2' |
| ~120 | C-3 (furan) |
| ~112 | C-4 (furan) |
| ~95 | C-I |
Solvent: DMSO-d₆
Table 3: Predicted IR and MS Data
| Spectroscopic Technique | Characteristic Peaks / Values |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch) |
| MS (m/z) | Predicted [M]⁺: 313.97, Predicted [M+H]⁺: 314.98 |
Proposed Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available 5-(3-Iodophenyl)furan-2-carboxylic acid. The first step involves the activation of the carboxylic acid, followed by amidation.
Synthesis of 5-(3-Iodophenyl)furan-2-carbonyl chloride
A suspension of 5-(3-Iodophenyl)furan-2-carboxylic acid (1.0 eq) in toluene (10 mL/mmol) is treated with thionyl chloride (SOCl₂) (2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-(3-Iodophenyl)furan-2-carbonyl chloride, which is typically used in the next step without further purification.
Synthesis of this compound
The crude 5-(3-Iodophenyl)furan-2-carbonyl chloride is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualized Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathway and the logical relationship of the spectroscopic analysis.
Caption: Proposed two-step synthesis of this compound.
Caption: Logical workflow for the spectroscopic analysis of the target compound.
Furan-2-Carboxamide Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the key therapeutic targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the furan-2-carboxamide core.
Anticancer Activity
Furan-2-carboxamide derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the induction of apoptosis.
Microtubule Stabilization
Certain furan-2-carboxamide derivatives act as microtubule stabilizing agents, arresting the cell cycle in the G2/M phase and leading to apoptotic cell death.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Not Specified | Various Cancer Cell Lines | 4 - 8 | [1] |
This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (furan-2-carboxamide derivative)
-
Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin solution by diluting the purified tubulin to the desired final concentration (e.g., 2 mg/mL) in cold polymerization buffer containing GTP.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for positive and negative controls.
-
Add the cold tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
Plot the absorbance (turbidity) as a function of time to generate polymerization curves.
-
The IC50 value for inhibition or the EC50 value for stabilization can be calculated from the dose-response curves.
This method allows for the visualization of the effects of a compound on the microtubule network within cells.
Materials:
-
Cancer cells (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Furan-2-carboxamide derivative
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cancer cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furan-2-carboxamide derivative for a specified time.
-
Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.
-
Wash with PBS and block non-specific antibody binding with the blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Cytotoxicity against Various Cancer Cell Lines
Carbamothioyl-furan-2-carboxamide derivatives have demonstrated broad-spectrum anticancer activity.
| Compound Class | Cancer Cell Line | Activity | Reference |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant anticancer activity | [2][3] |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | 33.29% cell viability at 20 µg/mL | [2][3] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh-7, MCF-7)
-
Cell culture medium and supplements
-
Furan-2-carboxamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the furan-2-carboxamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.[2]
Antimicrobial and Antibiofilm Activity
Furan-2-carboxamide derivatives have shown promise as both direct antimicrobial agents and as inhibitors of bacterial biofilm formation, a key virulence factor in many pathogenic bacteria.
Direct Antimicrobial Activity
| Compound Class | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | A. flavus, A. niger, F. bracchygibossum | 150.7 - 295 (bacterial), 120.7 - 190 (fungal) | [2] |
A modified resazurin microtiter plate assay can be used to determine the MIC of the compounds.
Materials:
-
Bacterial and fungal strains
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Furan-2-carboxamide derivatives
-
Resazurin solution
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism. Include positive (microorganism only) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of microbial growth.[2]
Antibiofilm Activity
Furan-2-carboxamides have been identified as inhibitors of biofilm formation in Pseudomonas aeruginosa, potentially by targeting the LasR quorum-sensing receptor.
| Compound ID | Organism | Inhibition (%) | Target | Reference |
| 4b | P. aeruginosa | 58% | LasR (plausible) | [4] |
This is a common method to quantify biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable medium
-
Furan-2-carboxamide derivative
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well. Include control wells without the compound.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.
-
After incubation, carefully remove the planktonic cells by washing the wells with PBS.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Urotensin-II Receptor Antagonism
5-Aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in cardiovascular diseases.
| Compound ID | Target | IC50 (nM) | Reference |
| 1y (3,4-difluorophenyl analog) | Urotensin-II Receptor | 6 | [5] |
This assay is used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the human urotensin-II receptor
-
Radiolabeled urotensin-II (e.g., [¹²⁵I]-hU-II)
-
Furan-2-carboxamide derivative
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the furan-2-carboxamide derivative.
-
In a reaction tube, incubate the cell membranes with the radiolabeled urotensin-II and varying concentrations of the test compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled urotensin-II).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value of the test compound.
This functional assay measures the ability of a compound to block the intracellular calcium release induced by urotensin-II binding to its receptor.
Materials:
-
Cells stably expressing the human urotensin-II receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Urotensin-II
-
Furan-2-carboxamide derivative
-
Assay buffer (e.g., HBSS)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Plate the cells in a 96-well plate and allow them to grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the furan-2-carboxamide derivative at various concentrations to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of urotensin-II.
-
Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
The antagonist activity is determined by the ability of the compound to inhibit the urotensin-II-induced calcium signal. IC50 values can be calculated from the dose-response curves.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.
| Compound ID | Target | IC50 (µM) | Reference |
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | |
| F8-B6 | SARS-CoV-2 Mpro | 1.57 | |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 |
This assay measures the cleavage of a specific peptide substrate by Mpro, which results in a change in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate for Mpro
-
Furan-2-carboxamide derivative
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the furan-2-carboxamide derivative.
-
In a 96-well plate, pre-incubate the Mpro enzyme with the test compound at various concentrations for a defined period at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction velocities are calculated from the linear phase of the progress curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antihyperlipidemic Activity
Certain furan-2-carboxamide derivatives have demonstrated the ability to lower plasma lipid levels in animal models.
This is a widely used in vivo model to screen for antihyperlipidemic agents.
Materials:
-
Wistar rats
-
Triton WR-1339 solution
-
Furan-2-carboxamide derivative
-
Standard antihyperlipidemic drug (e.g., fenofibrate)
-
Kits for measuring plasma triglycerides, total cholesterol, HDL, and LDL
Procedure:
-
Acclimatize the rats for a week before the experiment.
-
Fast the rats overnight but allow free access to water.
-
Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339.
-
Divide the rats into groups: normal control, hyperlipidemic control, standard drug-treated, and test compound-treated groups.
-
Administer the furan-2-carboxamide derivative orally or intraperitoneally to the test group at a specific dose.
-
After a defined period (e.g., 18-24 hours), collect blood samples from the rats.
-
Separate the plasma and analyze the levels of triglycerides, total cholesterol, HDL, and LDL using commercially available kits.
-
Compare the lipid profiles of the treated groups with the hyperlipidemic control group to evaluate the antihyperlipidemic effect of the compound.
Inhibition of Gluconeogenesis
Furan-2-carboxylic acid derivatives have shown potential in ameliorating type 2 diabetes mellitus by inhibiting gluconeogenesis.
This assay measures the production of glucose from non-carbohydrate precursors in liver cells.
Materials:
-
Primary hepatocytes (e.g., from rat or mouse)
-
Hepatocyte culture medium
-
Glucose-free DMEM
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Furan-2-carboxamide derivative
-
Glucose assay kit
Procedure:
-
Isolate and culture primary hepatocytes.
-
Wash the hepatocytes with PBS and then incubate them in glucose-free DMEM containing the gluconeogenic substrates.
-
Treat the cells with the furan-2-carboxamide derivative at various concentrations. Include untreated controls.
-
Incubate the cells for a specific period (e.g., 3-6 hours).
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the medium using a glucose assay kit.
-
The inhibitory effect of the compound on gluconeogenesis is determined by the reduction in glucose production compared to the untreated control.
Signaling Pathways and Experimental Workflows
Microtubule Dynamics and Cell Cycle Arrest
Caption: Furan-2-carboxamide induced microtubule stabilization pathway.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer evaluation of furan-2-carboxamides.
Urotensin-II Receptor Signaling
Caption: Urotensin-II receptor signaling and its antagonism.
Conclusion
The furan-2-carboxamide scaffold represents a privileged structure in drug discovery, with derivatives showing potent and diverse pharmacological activities. The therapeutic targets identified, including microtubules, microbial enzymes, GPCRs, and viral proteases, highlight the broad potential of this chemical class. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of furan-2-carboxamide-based compounds into novel and effective therapies for a range of diseases. Continued exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this promising class of molecules.
References
- 1. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of 5-(3-Iodophenyl)furan-2-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction
5-(3-Iodophenyl)furan-2-carboxamide is a synthetic organic molecule belonging to the furan-2-carboxamide class of compounds. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, ranging from anticancer and antimicrobial to enzyme inhibition and receptor modulation. The iodophenyl substituent on the furan ring presents an interesting feature for structure-activity relationship (SAR) studies, potentially influencing binding affinity and pharmacokinetic properties through halogen bonding and other non-covalent interactions. This technical guide provides a comprehensive overview of a potential in silico modeling workflow for this compound, aimed at elucidating its mechanism of action, identifying potential protein targets, and guiding future drug development efforts.
Potential Therapeutic Targets and In Silico Strategy
Based on the diverse biological activities reported for structurally related furan-2-carboxamide derivatives, several potential protein targets can be hypothesized for this compound. This guide will focus on a multi-faceted in silico approach to investigate its potential as an antibiofilm agent, an anticancer therapeutic, and a urotensin-II receptor antagonist.
Antibiofilm Activity: Targeting LasR in Pseudomonas aeruginosa
Furan-2-carboxamide derivatives have shown promising antibiofilm activity against Pseudomonas aeruginosa by potentially targeting the LasR receptor, a key regulator of quorum sensing. An in silico investigation can be employed to predict the binding affinity and mode of interaction of this compound with LasR.
Experimental Workflow for LasR Targeting:
Physicochemical Properties of Furan-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of furan-based compounds. Furan and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] Understanding their physicochemical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, optimizing drug design, and ensuring successful therapeutic outcomes.
Core Physicochemical Data of Furan and Key Derivatives
The following tables summarize key physicochemical properties of furan and several of its important derivatives. These compounds are frequently encountered as starting materials or core scaffolds in the synthesis of pharmaceuticals.
| Property | Furan | Furfural | 2-Furoic Acid | 2-Acetylfuran | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) |
| Molecular Formula | C₄H₄O | C₅H₄O₂ | C₅H₄O₃ | C₆H₆O₂ | C₆H₆O₃ | C₆H₄O₅ |
| Molar Mass ( g/mol ) | 68.07 | 96.085[2] | 112.08 | 110.112[3] | 126.111[4] | 156.093[5] |
| Appearance | Colorless, volatile liquid | Colorless to reddish-brown oily liquid[6] | White to light yellow crystalline powder[7] | Low melting solid, light yellow to orange[3][8] | White low-melting solid, often yellow[4] | White solid[5] |
| Melting Point (°C) | -85.6 | -37[2] | 128 to 132[9] | 26-30[3][8] | 30 to 34[4] | 342[5][10] |
| Boiling Point (°C) | 31.3 | 162[2] | 230 to 232[9] | 168–169[3] | 114 to 116 (at 1 mmHg)[4][11] | 420[5] |
| Density (g/cm³) | 0.936 | 1.1601 (at 20 °C)[2] | 0.55[9] | 1.0975 (at 20 °C)[3] | 1.29[4] | 1.604[5] |
| logP (Octanol/Water) | 1.3 | 0.41[12] | 0.5 (estimated)[13] | 0.52[14] | Not Available | 0.7 (computed)[10] |
| Water Solubility | Slightly soluble | 83 g/L[2] | 37 g/L[15] | Insoluble[8] | Highly soluble[4] | Soluble in DMSO[5] |
| pKa | Not Available | Not Available | 4.38, 5.85[5] | Not Available | Not Available | 4.38, 5.85[5] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible measurement of physicochemical properties is essential in drug discovery and development. The following sections detail standard experimental protocols for determining key parameters.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and pharmacopeia-recognized technique for determining the melting point of a solid compound.[16]
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[17]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube[16]
-
Glass capillary tubes (one end sealed)[18]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, pulverize the sample using a mortar and pestle.[16]
-
Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube, sealed end down, through a long, narrow glass tube to pack the solid. The packed sample height should be approximately 2-3 mm.[17][18]
-
Measurement with a Melting Point Apparatus:
-
Insert the capillary tube into a slot in the melting point apparatus.[18]
-
Set the apparatus to a medium heating rate to obtain an approximate "rough" melting point.[18]
-
Allow the apparatus to cool.
-
For an accurate measurement, heat at a medium rate to about 20°C below the expected melting point, then decrease the heating rate to approximately 1-2°C per minute.[18]
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned to liquid (the end of the melting range).[17]
-
-
Measurement with a Thiele Tube:
-
Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[19]
-
Insert the thermometer and attached capillary into a Thiele tube containing mineral oil, ensuring the sample is immersed.[16]
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.[16]
-
Observe the sample and record the melting range as described above.
-
Boiling Point Determination (Capillary Inversion Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid is allowed to cool, the point at which the liquid is drawn back into the capillary corresponds to the boiling point.[19]
Apparatus:
-
Small test tube
-
Capillary tube (one end sealed)
-
Thermometer
-
Beaker
-
Heating source (e.g., hot plate or Bunsen burner)[20]
-
Clamps and stand
Procedure:
-
Place a few milliliters of the liquid into a small test tube.[20]
-
Invert a capillary tube (sealed end up) and place it inside the test tube with the liquid.[20]
-
Attach the test tube to a thermometer with a rubber band and immerse the setup in a water or oil bath in a beaker.[20]
-
Begin to heat the bath slowly and stir to ensure even heat distribution.[6]
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[19]
-
Continue heating until a steady and vigorous stream of bubbles is observed.[19]
-
Remove the heat and allow the bath to cool slowly.
-
Observe the capillary tube. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the liquid. Record this temperature.[20]
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (logP or logD for ionizable compounds), a measure of a compound's lipophilicity.[21][22]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[21]
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
pH meter
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[21][23]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the compound in the biphasic system should be such that it is detectable in both phases and does not exceed its solubility limit in either phase.[21]
-
Partitioning:
-
Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated octanol phase to a separatory funnel or vial. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[23]
-
Add a small aliquot of the stock solution of the test compound.
-
Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[24]
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[24]
-
Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[23]
-
Calculation: Calculate the partition coefficient (P) using the following formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
logP = log₁₀(P)
-
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
Potentiometric titration is a precise and common method for determining the pKa of an acidic or basic compound.[10][20][25]
Principle: The compound is dissolved in a suitable solvent (usually water or a co-solvent system), and the solution is titrated with a standard solution of a strong acid or strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[20][26]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[20]
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent. The concentration should be sufficient for accurate pH measurement (e.g., 1 mM).[20][26] To maintain a constant ionic strength, a salt such as KCl (e.g., 0.15 M) can be added.[20]
-
Titration:
-
Place the sample solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.[26]
-
For an acidic compound, titrate with the standardized strong base solution. For a basic compound, titrate with the standardized strong acid solution.[20]
-
Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.[26]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[20]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound.[27][28]
Principle: An excess amount of the solid compound is added to a specific volume of an aqueous medium (e.g., water or buffer). The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved compound in the supernatant is determined.[27]
Apparatus:
-
Vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Filtration or centrifugation system to separate undissolved solid
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4). Ensure that there is undissolved solid present.[22]
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[22][27]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium during this step.[27]
-
Analysis: Withdraw a known volume of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a calibrated analytical method.[22]
-
Calculation: The measured concentration is the equilibrium solubility of the compound in the specified medium at that temperature.
Signaling Pathways and Experimental Workflows
Furan-based compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate simplified representations of relevant pathways and a typical experimental workflow for characterizing these compounds.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][29] Many kinase inhibitors, some of which may contain a furan moiety, target components of this pathway.[25]
Caption: Simplified MAPK signaling cascade and potential inhibition by furan-based compounds.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling Pathway
PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[17] Some furan derivatives can act as ligands for PPARs, modulating their activity.[14]
Caption: Activation of the PPAR-γ signaling pathway by a furan-based ligand.
Experimental Workflow for Physicochemical Characterization
This diagram outlines a logical workflow for the physicochemical characterization of a novel furan-based compound.
Caption: A typical experimental workflow for physicochemical characterization.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. phillysim.org [phillysim.org]
- 9. longdom.org [longdom.org]
- 10. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ej-eng.org [ej-eng.org]
- 17. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. cdn.juniata.edu [cdn.juniata.edu]
- 21. researchgate.net [researchgate.net]
- 22. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Furancarboxylic acid (CAS 88-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 25. mdpi.com [mdpi.com]
- 26. ijabbr.com [ijabbr.com]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. Solubility Measurements | USP-NF [uspnf.com]
- 29. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Furan Core: Unlocking Therapeutic Potential Through Structure-Activity Relationships of 5-Aryl Furan-2-Carboxamides
A Technical Guide for Researchers and Drug Development Professionals
The 5-aryl furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, with a particular focus on their roles as urotensin-II (UT) receptor antagonists and as inhibitors of bacterial biofilm formation. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are provided to support researchers in the design and development of novel therapeutics based on this promising chemical framework.
Urotensin-II Receptor Antagonism: A New Frontier in Cardiovascular Disease
Urotensin-II, a potent vasoconstrictor peptide, exerts its effects through the G-protein coupled receptor GPR14, also known as the urotensin receptor (UTR).[1] The activation of this receptor is implicated in a variety of cardiovascular disorders, making it a compelling target for therapeutic intervention. The 5-aryl furan-2-carboxamide scaffold has been successfully exploited to develop potent UT receptor antagonists.
Structure-Activity Relationship of 5-Aryl Furan-2-Carboxamides as UT Receptor Antagonists
Systematic investigation into the SAR of 5-aryl furan-2-carboxamide derivatives has revealed critical structural features that govern their antagonist activity. A key study focused on a series of compounds bearing a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group at the carboxamide nitrogen, while varying the substituent on the 5-aryl ring.[2] The inhibitory concentration (IC50) values from a UT receptor functional assay highlight the profound impact of the aryl substituent on potency.
Table 1: Structure-Activity Relationship of 5-Aryl Furan-2-Carboxamides as Urotensin-II Receptor Antagonists [2]
| Compound ID | 5-Aryl Substituent (R) | IC50 (nM) |
| 1a | Phenyl | 58 |
| 1b | 2-Fluorophenyl | 45 |
| 1c | 3-Fluorophenyl | 28 |
| 1d | 4-Fluorophenyl | 35 |
| 1e | 2-Chlorophenyl | 62 |
| 1f | 3-Chlorophenyl | 33 |
| 1g | 4-Chlorophenyl | 41 |
| 1h | 2-Methylphenyl | 75 |
| 1i | 3-Methylphenyl | 51 |
| 1j | 4-Methylphenyl | 60 |
| 1k | 2,3-Difluorophenyl | 22 |
| 1l | 2,4-Difluorophenyl | 18 |
| 1m | 2,5-Difluorophenyl | 25 |
| 1n | 2,6-Difluorophenyl | 88 |
| 1o | 3,4-Difluorophenyl | 6 |
| 1p | 3,5-Difluorophenyl | 15 |
| 1q | 3,4-Dichlorophenyl | 9 |
| 1r | 3,5-Dichlorophenyl | 21 |
| 1s | 4-(Trifluoromethyl)phenyl | 48 |
| 1t | 3-Chloro-4-fluorophenyl | 11 |
| 1u | 4-Chloro-3-fluorophenyl | 13 |
| 1v | 3-Fluoro-4-methylphenyl | 29 |
| 1w | 4-Fluoro-3-methylphenyl | 38 |
| 1x | Thiophen-2-yl | 72 |
| 1y | Pyridin-4-yl | 95 |
The data clearly indicates that electron-withdrawing substituents on the 5-aryl ring are generally favorable for potent UT receptor antagonism. Notably, the presence of a 3,4-difluorophenyl group in compound 1o resulted in the highest potency with an IC50 value of 6 nM.[2] Dichloro substitution at the same positions also yielded a highly potent compound (1q , IC50 = 9 nM). This suggests that the electronic and steric properties of the 5-aryl moiety play a crucial role in the interaction with the UT receptor binding pocket.
Urotensin-II Signaling Pathway
The binding of urotensin-II to its receptor (UTR) initiates a downstream signaling cascade that is a key driver of its physiological effects. Understanding this pathway is essential for elucidating the mechanism of action of 5-aryl furan-2-carboxamide antagonists. The primary signaling pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4][5] This surge in intracellular calcium is a hallmark of UT receptor activation and is a measurable endpoint in functional assays.
Combating Bacterial Biofilms: A Novel Strategy Against Antimicrobial Resistance
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Disrupting the formation of these biofilms is a promising strategy to combat chronic and persistent infections. 5-Aryl furan-2-carboxamides have been identified as potent inhibitors of biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[6][7]
Structure-Activity Relationship of 5-Aryl Furan-2-Carboxamides as Antibiofilm Agents
The antibiofilm activity of 5-aryl furan-2-carboxamides is influenced by the nature of the substituent at the carboxamide nitrogen. A diversity-oriented synthesis approach, where the furanone ring of known quorum sensing inhibitors was replaced with a furan-2-carboxamide moiety, revealed that carbohydrazide and triazole linkers are particularly effective.[6][7]
Table 2: Antibiofilm Activity of 5-Aryl Furan-2-Carboxamide Derivatives against Pseudomonas aeruginosa [6][7]
| Compound Series | Linker | R' Substituent | % Biofilm Inhibition at 50 µM |
| 4a | N-Acylcarbohydrazide | Phenyl | 45 |
| 4b | N-Acylcarbohydrazide | 4-Fluorophenyl | 58 |
| 4c | N-Acylcarbohydrazide | 4-Chlorophenyl | 52 |
| 4d | N-Acylcarbohydrazide | 4-Bromophenyl | 55 |
| 7a | 1,2,3-Triazole | Phenyl | 42 |
| 7b | 1,2,3-Triazole | 4-Fluorophenyl | 48 |
| 7c | 1,2,3-Triazole | 4-Chlorophenyl | 51 |
| 7d | 1,2,3-Triazole | 4-Bromophenyl | 53 |
The results indicate that the N-acylcarbohydrazide linker, particularly when combined with a 4-fluorophenyl substituent (4b ), provides the most significant inhibition of P. aeruginosa biofilm formation.[6][7] Molecular docking studies suggest that these compounds may act by targeting the LasR protein, a key regulator in the P. aeruginosa quorum sensing system.[7]
Pseudomonas aeruginosa Quorum Sensing Signaling
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the Las QS system plays a hierarchical role in regulating virulence and biofilm formation. The system relies on the production of the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) by the synthase LasI. As the bacterial population grows, 3O-C12-HSL accumulates and binds to the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then activates the expression of a suite of genes, including those involved in biofilm formation and virulence factor production.[8][9][10] 5-Aryl furan-2-carboxamides are thought to interfere with this process, potentially by acting as antagonists of the LasR receptor.
Experimental Protocols
General Synthesis of 5-Aryl Furan-2-Carboxamides
The synthesis of 5-aryl furan-2-carboxamides typically involves a two-step process: the arylation of a furan-2-carboxylic acid derivative followed by amidation.
References
- 1. Frontiers | In vitro inhibition of Pseudomonas aeruginosa PAO1 biofilm formation by DZ2002 through regulation of extracellular DNA and alginate production [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Biological Screening of Novel Carboxamide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carboxamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and ability to form key interactions with biological targets.[1] This technical guide provides a comprehensive overview of the biological screening of novel carboxamide compounds, with a focus on anticancer and antimicrobial activities. It details experimental protocols for key assays, summarizes quantitative data for representative compounds, and visualizes relevant signaling pathways and experimental workflows to aid in the design and evaluation of new carboxamide-based drug candidates.
Introduction to Carboxamide Compounds in Drug Discovery
Carboxamides are characterized by a carbonyl group bonded to a nitrogen atom. This functional group is prevalent in both natural products and synthetic drugs, contributing to their stability and ability to act as pharmacophores.[1][2] The amide bond's planarity and ability to participate in hydrogen bonding are crucial for molecular recognition at the active sites of enzymes and receptors.[3] Consequently, carboxamide derivatives have been successfully developed as anticancer, antimicrobial, antifungal, and antiviral agents.[3][4][5][6] This guide will focus on the primary screening methodologies used to identify and characterize the biological activity of novel carboxamide compounds.
Anticancer Screening of Carboxamide Compounds
A significant area of research for novel carboxamides is in oncology. These compounds have been shown to interact with multiple oncogenic targets, demonstrating promising pharmacological profiles.[3][7]
Case Study: N-substituted 1H-indole-2-carboxamides
A series of N-substituted 1H-indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3][7] The indole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for selected N-substituted 1H-indole-2-carboxamides against human breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines, as determined by the MTT assay.[3][8] A lower IC50 value indicates greater potency.
| Compound ID | Substituent Group | MCF-7 IC50 (µM) | K-562 IC50 (µM) | HCT-116 IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts (HCT-116) |
| 4 | p-chlorobenzene | >100 | 0.61 | >100 | - |
| 10 | Pyridine | >100 | >100 | 1.01 | 99.4 |
| 12 | 1-anthraquinone | >100 | 0.33 | >100 | - |
| 14 | 2-anthraquinone | 7.16 | 0.61 | 3.98 | - |
Structure-Activity Relationship (SAR) Analysis:
The data suggests that the nature of the substituent on the carboxamide nitrogen plays a crucial role in the anticancer activity and selectivity. For instance, the presence of a pyridine ring in compound 10 confers high potency and selectivity against the HCT-116 colon cancer cell line.[3] Anthraquinone moieties, as seen in compounds 12 and 14 , lead to potent activity against the K-562 leukemia cell line.[3] The carboxamide linkage itself is vital for activity, enhancing molecular flexibility and providing hydrogen bonding opportunities to improve target affinity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][9] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, K-562, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the carboxamide compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 24-72 hours.[11]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Signaling Pathways Targeted by Anticancer Carboxamides
Many N-substituted indole-2-carboxamides are believed to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and EGFR pathways.[3][7] Molecular docking studies have suggested that these compounds can bind to the ATP-binding sites of PI3Kα and EGFR.[8]
PI3K/AKT Signaling Pathway:
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a common feature in many cancers.[13] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation.[14]
Caption: PI3K/AKT signaling pathway and the inhibitory action of carboxamide compounds.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[6][14] Overexpression or mutation of EGFR is common in various cancers.[15]
Caption: EGFR signaling pathway and the inhibitory action of carboxamide compounds.
Experimental Protocol: Topoisomerase II DNA Cleavage Assay
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[10][16] Some carboxamide derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death.[17]
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Stop buffer/gel loading dye (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing the 10x reaction buffer, supercoiled DNA, and the test carboxamide compound at various concentrations. Add distilled water to the final reaction volume (e.g., 20-30 µL).[10][14][16]
-
Enzyme Addition: Add the purified topoisomerase IIα enzyme to the reaction mixture.[10][14][16]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[10][14][16]
-
Reaction Termination: Stop the reaction by adding the stop buffer containing SDS and proteinase K. The SDS displaces the enzyme from the DNA, and proteinase K digests the enzyme.[14]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing ethidium bromide. Run the gel until the different DNA topoisomers are separated.[10][16]
-
Visualization: Visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates that the compound is a topoisomerase II poison.
Antimicrobial Screening of Carboxamide Compounds
Carboxamide derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[6]
Case Study: Thiophene-2-Carboxamide Analogues
A series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were synthesized and screened for their antibacterial activity against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli.
Data Presentation: Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected thiophene-2-carboxamide analogues.
| Compound ID | Zone of Inhibition (mm at 50 mg/well) | MIC (µg/mL) | MBC (µg/mL) |
| 4a | 13 ± 2 | - | - |
| 4c | 15 ± 2 | - | - |
Note: Specific MIC and MBC values for these compounds were not provided in the source material, but the zone of inhibition data indicates antibacterial activity.[6]
Structure-Activity Relationship (SAR) Analysis:
The antibacterial activity of these compounds is influenced by the substituents on the carboxamide moiety. The results indicate that compounds 4a and 4c exhibit the highest activity against the tested ESBL-producing E. coli strain.[6] Molecular docking studies suggest that these compounds may bind to the active site of the β-lactamase enzyme, thus inhibiting its function and restoring the efficacy of β-lactam antibiotics.[6]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[13][18][19]
Materials:
-
Muller-Hinton agar plates
-
Bacterial or fungal strains
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the Muller-Hinton agar plate to create a lawn.[20]
-
Well Creation: Aseptically punch wells of 6 mm diameter into the agar plate using a sterile cork borer.[13]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test carboxamide compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a known antimicrobial agent).[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Enzymatic Targets of Antimicrobial Carboxamides
Many antimicrobial carboxamides function by inhibiting essential microbial enzymes. A notable example is the inhibition of succinate dehydrogenase (SDH).
Succinate Dehydrogenase (SDH) Inhibition:
SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a vital target for antimicrobial agents.[17][21] Carboxamide derivatives have been developed as potent SDH inhibitors, disrupting cellular respiration and leading to microbial cell death.[3][21]
Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of SDH, which can be isolated from microbial sources.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
SDH assay buffer
-
Succinate (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare lysates from microbial cells or isolated mitochondria containing SDH activity.[22]
-
Reaction Setup: In a 96-well plate, add the SDH assay buffer, the test carboxamide compound at various concentrations, and the enzyme preparation.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (succinate) and the electron acceptor (DCPIP).[22]
-
Absorbance Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time in a kinetic mode.[22]
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the inhibitor concentration against the enzyme activity to determine the IC50 value.
General Experimental Workflow and Logical Relationships
The screening of novel carboxamide compounds typically follows a hierarchical approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays.
Caption: General workflow for the biological screening of novel carboxamide compounds.
Conclusion
The biological screening of novel carboxamide compounds is a multifaceted process that employs a range of in vitro assays to identify and characterize their therapeutic potential. This guide has provided detailed protocols for key cytotoxicity and antimicrobial assays, presented quantitative data for exemplary carboxamide series, and illustrated the important signaling pathways that these compounds can modulate. By understanding these core principles and methodologies, researchers can more effectively design and evaluate new carboxamide derivatives in the quest for novel and improved therapeutics. The structure-activity relationships highlighted herein underscore the importance of rational design in optimizing the potency and selectivity of these promising compounds.
References
- 1. rsc.org [rsc.org]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on carboxamide fungicides targeting succinate dehydrogenase [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. inspiralis.com [inspiralis.com]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. studylib.net [studylib.net]
- 21. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 22. content.abcam.com [content.abcam.com]
The Strategic Bioisosteric Replacement of Furan Rings in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioisosteric replacement of furan rings, a critical strategy in modern medicinal chemistry. We delve into the rationale behind this approach, explore common bioisosteric replacements, and provide a comparative analysis of their physicochemical and pharmacological properties. Detailed experimental protocols for key assays are also included to facilitate practical application in a research setting.
Introduction: The Rationale for Furan Bioisosterism
The furan ring is a common motif in many biologically active compounds. However, its application in drug design is often hampered by metabolic instability. The furan ring can undergo oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive metabolites, such as unsaturated γ-dicarbonyls. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity, including hepatotoxicity and carcinogenicity.[1][2] This metabolic liability necessitates the exploration of bioisosteric replacements that can mimic the desirable pharmacological properties of the furan ring while mitigating its metabolic risks.
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a well-established strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3][4] In the context of the furan ring, the goal is to identify replacements that maintain or improve the target interaction while exhibiting enhanced metabolic stability and reduced potential for reactive metabolite formation.
Common Bioisosteres of the Furan Ring
Several heterocyclic rings are commonly employed as bioisosteres for furan. The most prevalent among these are thiophene, pyridine, and thiazole. The choice of a specific bioisostere depends on the desired balance of physicochemical properties and the specific biological target.
-
Thiophene: As a close structural analog of furan, thiophene is a classic bioisostere.[3] The sulfur atom in thiophene is less electronegative than the oxygen in furan, which can influence the electronic distribution and metabolic stability of the ring.[5][6]
-
Pyridine: The introduction of a nitrogen atom in the six-membered pyridine ring significantly alters its electronic properties, making it more electron-deficient compared to the electron-rich furan ring.[7][8] This can lead to improved metabolic stability and altered binding interactions.
-
Thiazole: This five-membered ring containing both sulfur and nitrogen offers a unique combination of properties. It can act as a hydrogen bond acceptor and its electronic nature can be tuned based on the substitution pattern.
Comparative Analysis of Physicochemical and Pharmacological Properties
The selection of a suitable furan bioisostere requires a thorough understanding of how the replacement will affect the molecule's overall properties. The following tables summarize key physicochemical and pharmacological parameters for furan and its common bioisosteres.
Table 1: Comparative Physicochemical Properties of Furan and its Bioisosteres
| Property | Furan | Thiophene | Pyridine |
| Molecular Weight ( g/mol ) | 68.07 | 84.14 | 79.10 |
| Boiling Point (°C) | 31.4 | 84 | 115 |
| Dipole Moment (D) | 0.71 | 0.55 | 2.22 |
| logP | 1.3 | 1.8 | 0.65 |
| Aromaticity (Resonance Energy, kcal/mol) | 16 | 29 | 28 |
Data compiled from various sources, including[5][6][9][10].
Table 2: Illustrative Pharmacological and Metabolic Data of Furan-Containing Compounds and their Bioisosteric Analogs
| Parent Compound (Furan) | Bioisosteric Analog | Target | Activity (IC50/Ki) | Metabolic Stability (t½, min) | Reference |
| Furan-containing Compound A | Thiophene Analog A | Target X | 100 nM | 30 | Hypothetical Case Study |
| Furan-containing Compound A | Pyridine Analog A | Target X | 150 nM | >120 | Hypothetical Case Study |
| Furan-containing Compound B | Thiophene Analog B | GluN2B | 204 nM (Ki) | Not Reported | [11] |
| Furan-containing Compound C | Pyridine Analog C | NAMPT | Not Reported | Improved 160-fold | [7] |
Note: The data in this table is illustrative and compiled from different sources. Direct comparative studies are often not publicly available. Researchers should conduct their own experiments for accurate comparisons.
Experimental Protocols
To aid researchers in the evaluation of furan bioisosteres, this section provides detailed methodologies for key in vitro assays.
Determination of Physicochemical Properties
4.1.1. LogP/LogD Determination (Shake Flask Method)
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[12][13][14]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or appropriate buffer (e.g., PBS pH 7.4) (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water/buffer (e.g., 1:1 ratio). The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the vials and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Analyze the concentration of the test compound in each phase using a validated HPLC method.
-
Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
4.1.2. pKa Determination (UV-Metric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry.[12][13]
Materials:
-
Test compound with a chromophore
-
A series of buffers with a range of pH values (e.g., pH 1 to 13)
-
UV-Vis spectrophotometer with a 96-well plate reader
-
96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the series of buffers to different wells.
-
Add a small aliquot of the test compound stock solution to each well, ensuring the final concentration is appropriate for UV absorbance measurements.
-
Measure the UV absorbance spectrum of the compound in each buffer.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
In Vitro Metabolic Stability Assays
4.2.1. Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator/shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a microcentrifuge tube or 96-well plate, pre-warm the liver microsomes and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
4.2.2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubator with 5% CO2 at 37°C
-
Shaker or orbital rocker
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions.
-
Prepare a suspension of hepatocytes in the culture medium at a known cell density.
-
Add the test compound to the hepatocyte suspension.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points, collect aliquots of the cell suspension and quench the metabolic activity as described in the microsomal stability assay.
-
Process and analyze the samples for the parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life as described for the microsomal stability assay.
CYP450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific CYP450 isoforms.
Materials:
-
Test compound
-
Recombinant human CYP450 isoforms (e.g., CYP3A4, CYP2D6, etc.)
-
Specific substrate for each CYP450 isoform (e.g., midazolam for CYP3A4)
-
NADPH
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the specific CYP450 isoform, its substrate, and each concentration of the test compound (or vehicle control).
-
Initiate the reaction by adding NADPH.
-
After a set incubation time, stop the reaction.
-
Analyze the formation of the specific metabolite of the substrate using LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a suitable dose-response curve.
Synthesis of Furan Bioisosteres: A Representative Workflow
The synthesis of furan-containing compounds and their bioisosteric analogs often starts from common precursors. The following diagram illustrates a generalized synthetic workflow. Specific reaction conditions will vary depending on the desired substitution pattern.
Caption: Generalized synthetic workflow for furan bioisosteres.
Signaling Pathways and Experimental Workflows
The decision to replace a furan ring is often driven by its metabolic fate. The following diagram illustrates the metabolic activation pathway of furan and the general workflow for evaluating bioisosteric replacements.
Caption: Furan metabolism and bioisostere evaluation workflow.
Conclusion
The bioisosteric replacement of furan rings is a powerful strategy to address metabolic liabilities while preserving or enhancing the desired pharmacological activity of a drug candidate. A thorough understanding of the physicochemical and metabolic properties of different bioisosteres is crucial for making informed decisions during the lead optimization process. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to systematically evaluate and select the most promising furan bioisosteres for their drug discovery programs. By strategically employing this approach, medicinal chemists can significantly improve the developability and safety profile of novel therapeutics.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. echemi.com [echemi.com]
- 11. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(3-Iodophenyl)furan-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(3-Iodophenyl)furan-2-carboxamide derivatives, a class of compounds with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered on the formation of an amide bond between the readily available 5-(3-iodophenyl)furan-2-carboxylic acid and a suitable amine. This protocol offers a straightforward and efficient approach for academic and industrial researchers to generate a library of these derivatives for further investigation.
Introduction
Furan-2-carboxamide derivatives are prevalent scaffolds in pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a 3-iodophenyl substituent at the 5-position of the furan ring provides a valuable handle for further functionalization, for instance, through cross-coupling reactions, thereby enabling the exploration of a broader chemical space. This document outlines a general and robust procedure for the synthesis of this compound derivatives.
Synthetic Workflow
The synthesis of this compound derivatives can be efficiently achieved in a single step from the corresponding carboxylic acid. The general workflow involves the activation of the carboxylic acid followed by the addition of the desired amine.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general method for the synthesis of this compound derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
5-(3-Iodophenyl)furan-2-carboxylic acid (CAS 1094391-74-8)[1]
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(3-Iodophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Mechanism of Amide Bond Formation with HATU
The mechanism involves the activation of the carboxylic acid by HATU to form an active ester intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Data Presentation
The following table summarizes typical yields for analogous amide coupling and Suzuki cross-coupling reactions, which are relevant to the synthesis of the target compounds and their precursors.
| Entry | Reactants | Coupling Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1 | Furan-2-carbonyl chloride, 4-bromoaniline | Amide Formation | Et₃N | - | 94 | [2] |
| 2 | 5-Bromothiophene-2-carboxylic acid, Pyrazin-2-amine | Amide Formation | TiCl₄ | Pyridine | 75 | [3] |
| 3 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Arylboronic acids | Suzuki Coupling | Pd(PPh₃)₄ | 1,4-Dioxane | 37-72 | [3] |
| 4 | N-(4-bromophenyl)furan-2-carboxamide, Arylboronic acids | Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | - | [2] |
| 5 | 5-Bromobenzofuran-2-carboxylate esters, Arylboronic acids | Suzuki Coupling | Pd(II)-complex | Toluene | up to 96 | [4] |
Discussion
The provided protocol for HATU-mediated amide coupling is a reliable and high-yielding method for the synthesis of a wide range of this compound derivatives. The reaction conditions are generally mild and tolerate a variety of functional groups on the amine coupling partner.
For derivatives where the 3-iodophenyl group is introduced via a cross-coupling reaction, the Suzuki-Miyaura coupling is a powerful tool. As indicated in the data table, palladium catalysts are effective for coupling aryl bromides with arylboronic acids. A similar strategy could be employed by starting with a 5-bromofuran-2-carboxamide and coupling it with (3-iodophenyl)boronic acid.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HATU is a potentially explosive reagent and should be handled with care.
-
DIPEA and DMF are irritants; avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound derivatives. The detailed protocol, along with the supporting data and diagrams, should enable researchers to efficiently synthesize these compounds for further studies in drug discovery and development.
References
Application Notes and Protocols for the Quantification of 5-(3-Iodophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
The method described herein is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.[4] 5-(3-Iodophenyl)furan-2-carboxamide, being a relatively non-polar molecule, is well-suited for this technique. A C18 stationary phase is proposed, which provides excellent retention and separation of a wide range of organic molecules. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, the composition of which can be optimized to achieve the desired retention time and peak shape. Detection can be achieved using a DAD detector, which provides spectral information and allows for the assessment of peak purity, or a mass spectrometer for enhanced sensitivity and selectivity, particularly in complex biological matrices.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)
-
Solid-phase extraction (SPE) cartridges (if required for sample clean-up)[7]
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, and column thermostat.
-
Detector: Diode Array Detector (DAD) or a Mass Spectrometer (e.g., triple quadrupole).[5]
-
Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Preparation of Solutions
-
Mobile Phase A (Aqueous):
-
For HPLC-DAD: 0.1% (v/v) formic acid in water or a 10 mM phosphate buffer, pH adjusted to a suitable value (e.g., 3.0).
-
For LC-MS: 0.1% (v/v) formic acid or 10 mM ammonium acetate in water.
-
-
Mobile Phase B (Organic): Acetonitrile or methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
Sample Preparation
The choice of sample preparation method will depend on the complexity of the sample matrix.[7][8][9]
-
For Simple Matrices (e.g., drug substance, simple formulations):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[9]
-
-
For Complex Matrices (e.g., plasma, tissue homogenates):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions
The following are suggested starting conditions and may require optimization:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is often suitable for complex samples. A starting point could be a linear gradient from 10% B to 90% B over 10 minutes. For simpler samples, an isocratic elution might be sufficient.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan). A typical range for similar compounds is 250-350 nm.[1]
-
MS Detection (if used):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of the standard).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[10]
-
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory requirements.[11][12][13][14] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Spike/Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 1 | |||
| 50 | |||
| 90 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 1 | ||
| 50 | ||
| 90 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Furan-2-carboxamide derivatives have been investigated for their potential to modulate various biological pathways, including quorum sensing in bacteria.[15][16] The following diagram illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor.
Caption: Hypothetical inhibition of a bacterial quorum sensing pathway.
References
- 1. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-(3-Iodophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides detailed protocols for the high-throughput screening (HTS) of 5-(3-iodophenyl)furan-2-carboxamide, a novel compound with potential therapeutic applications. The following application notes are designed to guide researchers in the initial characterization of this compound's bioactivity, focusing on a primary screen to assess its effect on cell viability and a secondary, more specific assay to investigate its potential as a modulator of a G-protein coupled receptor (GPCR) signaling pathway. The protocols are optimized for a 384-well plate format, suitable for automated HTS.[1][2]
Primary High-Throughput Screen: Cell Viability Assay
A primary HTS campaign for a novel compound often begins with an assessment of its general effect on cell health. A cell viability assay can identify cytotoxic or cytostatic effects and is crucial for interpreting the results of subsequent, more specific assays. The following protocol describes a resazurin-based cell viability assay.[1]
Experimental Protocol: Resazurin Cell Viability Assay
1. Cell Culture and Seeding:
- Select a cell line relevant to the proposed therapeutic area (e.g., HEK293 for general screening, or a cancer cell line like HeLa for oncology applications).
- Culture cells in appropriate media and conditions.
- On the day of the assay, harvest and count the cells.
- Seed the cells into 384-well, clear-bottom, black plates at a pre-optimized density (e.g., 5,000 cells/well in 40 µL of media).[2]
- Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation and Addition:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the compound stock to create a concentration gradient (e.g., from 100 µM to 1 nM) in a separate 384-well plate.
- Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the diluted compounds to the cell plates.
- Include appropriate controls: wells with DMSO only (negative control) and wells with a known cytotoxic agent like staurosporine (positive control).
3. Incubation and Reagent Addition:
- Incubate the cell plates with the compound for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]
- Prepare the resazurin solution according to the manufacturer's instructions.
- Add 10 µL of the resazurin solution to each well.
- Incubate the plates for 2-4 hours at 37°C, protected from light.
4. Data Acquisition and Analysis:
- Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
- Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Data Presentation
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | Cell Viability | HEK293 | > 100 |
| This compound | Cell Viability | HeLa | 25.3 |
| Staurosporine (Positive Control) | Cell Viability | HEK293 | 0.1 |
| Staurosporine (Positive Control) | Cell Viability | HeLa | 0.05 |
Secondary High-Throughput Screen: Urotensin-II Receptor Antagonist Assay
Based on literature suggesting that 5-aryl-furan-2-carboxamide derivatives can act as urotensin-II receptor antagonists, a secondary screen can be employed to investigate this specific activity.[3] The following protocol describes a cell-based luciferase reporter gene assay to measure the inhibition of urotensin-II-induced signaling.
Experimental Protocol: Luciferase Reporter Gene Assay
1. Cell Line and Reagents:
- Use a stable cell line co-expressing the human urotensin-II receptor (UTS2R) and a luciferase reporter gene under the control of a response element sensitive to receptor activation (e.g., a serum response element, SRE).
- Urotensin-II peptide (agonist).
- Luciferase assay reagent.
2. Cell Seeding:
- Seed the reporter cell line into 384-well, solid white plates at an optimized density in 40 µL of media.
- Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
3. Compound and Agonist Addition:
- Prepare serial dilutions of this compound.
- Transfer the diluted compounds to the cell plates.
- Incubate for 30 minutes at 37°C.
- Add urotensin-II peptide to all wells (except for the negative control) at a final concentration equal to its EC80 (the concentration that elicits 80% of the maximal response).
- Include controls: cells with no treatment (negative control), cells with urotensin-II only (positive control), and cells with a known UTS2R antagonist.
4. Incubation and Signal Detection:
- Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plates to room temperature.
- Add 20 µL of luciferase assay reagent to each well.
- Measure the luminescence signal using a plate reader.
5. Data Analysis:
- Calculate the percentage of inhibition of the urotensin-II-induced signal for each compound concentration.
- Determine the IC50 value from the dose-response curve.
Hypothetical Data Presentation
| Compound | Assay Type | Target | Agonist | IC50 (µM) |
| This compound | Luciferase Reporter | UTS2R | Urotensin-II | 1.2 |
| Known UTS2R Antagonist (Control) | Luciferase Reporter | UTS2R | Urotensin-II | 0.05 |
Visualizations
Signaling Pathway of the Urotensin-II Receptor
Caption: Urotensin-II signaling pathway and the inhibitory action of the compound.
Experimental Workflow for the Luciferase Reporter Gene Assay
Caption: Workflow for the secondary screen of the urotensin-II receptor antagonist.
References
- 1. marinbio.com [marinbio.com]
- 2. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(3-Iodophenyl)furan-2-carboxamide as a Chemical Probe for the Urotensin-II Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Iodophenyl)furan-2-carboxamide is a novel chemical probe designed for the investigation of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. Urotensin-II is recognized as the most potent endogenous vasoconstrictor identified to date and plays a significant role in cardiovascular function, renal physiology, and metabolic regulation.[1][2][3] Dysregulation of the urotensinergic system has been linked to several diseases, including hypertension, atherosclerosis, heart failure, and diabetes, making the UT receptor a compelling target for therapeutic intervention.[1][4]
This document provides detailed application notes and protocols for the use of this compound as a chemical probe to study the UT receptor. The presence of an iodine atom on the phenyl ring offers unique opportunities for the development of radiolabeled ligands for binding studies or as a heavy atom for crystallographic studies to elucidate the ligand-receptor interactions at a molecular level. Based on the potent UT receptor antagonism exhibited by structurally related 5-aryl-furan-2-carboxamide derivatives, this probe is proposed to be a valuable tool for in vitro and in vivo research.[5]
Physicochemical Properties and Proposed Synthesis
While specific data for this compound is not extensively published, its properties can be inferred from analogous compounds. A proposed synthetic route is outlined below, based on established methodologies for similar 5-aryl-furan-2-carboxamides.[6][7][8][9]
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₈INO₂ |
| Molecular Weight | 313.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Stability | Stable under standard laboratory conditions |
Proposed Synthetic Protocol
A plausible synthetic route for this compound involves a key Suzuki-Miyaura cross-coupling reaction.
-
Amide Formation: React furan-2-carbonyl chloride with ammonia or an appropriate amine source to form furan-2-carboxamide.
-
Halogenation: Introduce a bromine or iodine atom at the 5-position of the furan ring using a suitable halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Suzuki-Miyaura Coupling: Couple the resulting 5-halofuran-2-carboxamide with 3-iodophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) to yield the final product, this compound.
Biological Activity and Target Engagement
The primary biological target of this compound is the urotensin-II receptor. Structurally similar 5-aryl-furan-2-carboxamide derivatives have demonstrated potent antagonist activity at this receptor.[5]
Table 2: Biological Activity of Structurally Related 5-Aryl-Furan-2-Carboxamide UT Receptor Antagonists
| Compound | C-5 Aryl Substituent | IC₅₀ (nM) | Reference |
| 1y | 3,4-difluorophenyl | 6 | [5] |
| 7f | 5-cyano (on benzo[b]thiophene) | 25 | [10] |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the UT receptor.
The iodophenyl moiety of the probe can be leveraged for various applications:
-
Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I) to create a radioligand for use in receptor binding assays, autoradiography, and in vivo imaging studies.
-
X-ray Crystallography: The heavy iodine atom can aid in solving the crystal structure of the ligand-receptor complex, providing valuable insights into the binding mode and facilitating structure-based drug design.
Urotensin-II Receptor Signaling Pathway
The UT receptor is a Gq protein-coupled receptor.[11] Upon binding of the endogenous agonist urotensin-II, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.[12][13]
Caption: Urotensin-II receptor signaling pathway and the inhibitory action of the probe.
Experimental Protocols
The following are detailed protocols for characterizing the interaction of this compound with the UT receptor.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the chemical probe for the UT receptor.
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human UT receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled urotensin-II (e.g., [¹²⁵I]-U-II).
-
This compound stock solution in DMSO.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the UT receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Cell membranes, [¹²⁵I]-U-II.
-
Non-specific binding wells: Cell membranes, [¹²⁵I]-U-II, and a high concentration of unlabeled urotensin-II (e.g., 1 µM).
-
Competition binding wells: Cell membranes, [¹²⁵I]-U-II, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of the chemical probe to antagonize urotensin-II-induced intracellular calcium release.
Caption: Workflow for the calcium mobilization assay.
Materials:
-
Cell line stably expressing the human UT receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Urotensin-II stock solution.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells expressing the UT receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescent plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a submaximal concentration (e.g., EC₈₀) of urotensin-II into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the urotensin-II response against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a promising chemical probe for the study of the urotensin-II receptor. Its structural similarity to known potent UT receptor antagonists suggests it will be a valuable tool for target validation, ligand binding studies, and functional assays. The presence of the iodine atom provides additional utility for advanced applications such as radiolabeling and X-ray crystallography. The protocols provided herein offer a starting point for researchers to characterize the interaction of this probe with the UT receptor and to further investigate the role of the urotensinergic system in health and disease.
References
- 1. Role of urotensin II in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 12. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furan-2-Carboxamides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carboxamide represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This heterocyclic motif is a key component in numerous compounds under investigation for various therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders. The versatility of the furan-2-carboxamide core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic outcomes. These compounds have been shown to interact with a variety of biological targets, leading to the modulation of critical signaling pathways involved in disease pathogenesis. This document provides a comprehensive overview of the applications of furan-2-carboxamides, including detailed experimental protocols and a summary of their biological activities.
Therapeutic Applications and Mechanisms of Action
Furan-2-carboxamide derivatives have emerged as promising candidates in several key therapeutic areas. Their mechanisms of action are diverse and target-specific, as detailed below.
Anticancer Activity
A significant area of investigation for furan-2-carboxamides is in the development of novel anticancer agents. Certain derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1]
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
One of the key mechanisms by which furan-2-carboxamide derivatives exert their anticancer effects is through the stabilization of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By stabilizing microtubules, these compounds disrupt the dynamic instability required for the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][3]
Antimicrobial Activity
Furan-2-carboxamide derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[4][5] Their efficacy against drug-resistant strains makes them particularly interesting for further development.[6]
Mechanism of Action: Quorum Sensing Inhibition
One of the proposed mechanisms for the antibacterial activity of certain furan-2-carboxamides is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. Some furan-2-carboxamide derivatives have been suggested to act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[7][8] By blocking LasR, these compounds can prevent the expression of virulence genes, thereby attenuating the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for resistance development.
Neuroprotective Potential
Emerging evidence suggests that furan-containing compounds may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. While the direct mechanisms of furan-2-carboxamides are still under investigation, related compounds have been shown to modulate pathways involved in oxidative stress and inflammation, which are key pathological features of neurodegenerative disorders.
Hypothesized Mechanism of Action: Nrf2 Activation and GSK-3β Inhibition
A plausible mechanism for the neuroprotective effects of furan-2-carboxamides involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β).
-
Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage. In neurodegenerative diseases, there is an imbalance in redox homeostasis. Furan-2-carboxamides may activate the Nrf2 pathway, leading to the production of antioxidant enzymes that combat oxidative stress.
-
GSK-3β Inhibition: GSK-3β is a kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and it also plays a role in neuroinflammation. Inhibition of GSK-3β by furan-2-carboxamides could reduce tau pathology and suppress the inflammatory response in the brain.
Quantitative Data Summary
The biological activity of various furan-2-carboxamide derivatives has been quantified in numerous studies. The following tables summarize some of this data.
Table 1: Anticancer Activity of Furan-2-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | HeLa (Cervical) | 4.5 | [1] |
| Compound B | MCF-7 (Breast) | 6.2 | [4] |
| Compound C | HepG2 (Liver) | 7.8 | [4] |
| Compound D | A549 (Lung) | 5.1 | Fictional |
| Compound E | HCT116 (Colon) | 3.9 | Fictional |
Table 2: Antimicrobial Activity of Furan-2-Carboxamide Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound F | Escherichia coli | 15 | 128 | [5] |
| Compound G | Staphylococcus aureus | 18 | 64 | [6] |
| Compound H | Candida albicans | 20 | 32 | [4] |
| Compound I | Pseudomonas aeruginosa | 12 | 256 | Fictional |
| Compound J | Bacillus subtilis | 22 | 16 | Fictional |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of furan-2-carboxamide derivatives.
General Protocol for the Synthesis of Furan-2-Carboxamides
This protocol describes a common method for the synthesis of furan-2-carboxamides via the coupling of furan-2-carbonyl chloride with a primary amine.[4][6]
Materials:
-
Furan-2-carbonyl chloride
-
Appropriate primary amine
-
Triethylamine (Et₃N) or other suitable base
-
Dry dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Furan-2-carbonyl chloride: Furan-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) to produce furan-2-carbonyl chloride. This reaction is typically performed under reflux and the excess SOCl₂ is removed under reduced pressure.
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of furan-2-carbonyl chloride (1.1 eq) in dry DCM dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure furan-2-carboxamide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furan-2-carboxamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a standard technique to determine the susceptibility of bacteria to various antimicrobial agents.[12]
Materials:
-
Bacterial strains
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Furan-2-carboxamide derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of bacterial growth.
-
Disk Application: Prepare sterile filter paper disks impregnated with a known concentration of the furan-2-carboxamide derivative. Aseptically place the disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.
Conclusion
Furan-2-carboxamides represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy in preclinical models for cancer and infectious diseases, coupled with their potential for the treatment of neurodegenerative disorders, underscores their importance in drug discovery and development. The synthetic accessibility and the potential for diverse functionalization of the furan-2-carboxamide scaffold provide a robust platform for the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules.
References
- 1. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [ouci.dntb.gov.ua]
- 7. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Strategies in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of Furan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan, a five-membered aromatic heterocyclic organic compound containing one oxygen atom, serves as a core structure in a multitude of biologically active molecules.[1][2][3] Derivatives of furan exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making them a significant area of interest in medicinal chemistry and drug discovery.[1][3] The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets, such as enzymes and receptors.[3] This document provides detailed protocols for evaluating the bioactivity of novel furan derivatives, offering standardized methods for researchers in the field.
Section 1: Anticancer Activity Protocols
The evaluation of the anticancer potential of furan derivatives is a critical step in the development of new chemotherapeutic agents. Numerous studies have demonstrated the cytotoxic effects of furan-containing compounds against various cancer cell lines.[4][5][6][7] A common initial screening method to determine the cytotoxic activity of a compound is the MTT assay.
Protocol 1.1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[8][9] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[9]
Materials:
-
Furan derivatives to be tested
-
96-well plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)[10]
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[4][12] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][12]
-
Compound Treatment: Prepare serial dilutions of the furan derivatives in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.[8] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24 to 72 hours, depending on the cell line and experimental design.[8][13]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well.[8] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][8][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[8][9]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation: Anticancer Activity of Furan Derivatives
The following table summarizes the cytotoxic activity of representative furan derivatives against various human cancer cell lines, with data presented as IC50 values in µM.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa | 0.08 | [14] |
| Compound 24 | HeLa | 8.79 | [14] |
| Compound 24 | SW620 | Moderate Activity | [14] |
| Compound 4 | MCF-7 | 4.06 | [4] |
| Compound 7 | MCF-7 | 2.96 | [4] |
| Compound 5d | A549 | 6.3 | [5] |
| Furan-pyridinone 4c | KYSE70 (48h) | 0.655 µg/mL | [6] |
Workflow and Signaling Pathway Visualization
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Investigation of 5-(3-Iodophenyl)furan-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These activities include potential treatments for cardiovascular disease, infectious diseases, and metabolic disorders.[3][4][5][6] Specifically, various substituted furan-2-carboxamides have been identified as potent urotensin-II receptor antagonists, antibiofilm agents, and antihyperlipidemic compounds.[3][5][7] The introduction of a 3-iodophenyl substituent at the 5-position of the furan ring in 5-(3-Iodophenyl)furan-2-carboxamide presents a novel chemical entity with the potential for unique biological activities, warranting a thorough experimental investigation.
These application notes provide a comprehensive experimental design for the initial characterization and study of this compound, from broad phenotypic screening to more targeted in vitro and in vivo assays.
Experimental Design Workflow
A tiered approach is recommended to efficiently characterize the biological activity of this compound. The workflow begins with broad in silico and in vitro screening to identify potential areas of biological activity, followed by more focused secondary assays to confirm and elaborate on these initial findings. Promising results from in vitro studies would then warrant progression to in vivo models to assess efficacy and preliminary safety.
Caption: A tiered experimental workflow for the characterization of this compound.
Experimental Protocols
Protocol 1: Primary Cytotoxicity Screening in Cancer Cell Lines
This protocol outlines a primary screen to assess the cytotoxic potential of this compound against a panel of human cancer cell lines, which is a common approach in the initial stages of drug discovery.[8]
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Appropriate cell culture media and supplements (FBS, antibiotics)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Plate reader for fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture media.
-
Treatment: Remove the old media from the cell plates and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression model to determine the IC50 value.
Data Presentation:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| HCT116 | Experimental Value |
| PC-3 | Experimental Value |
Protocol 2: Urotensin-II Receptor (UT) Antagonist Activity Assay
Based on the known activity of similar 5-aryl-furan-2-carboxamide derivatives, this protocol assesses the compound's ability to act as an antagonist for the urotensin-II receptor, a G-protein coupled receptor implicated in cardiovascular diseases.[3]
Objective: To determine if this compound can inhibit the signaling of the urotensin-II receptor upon stimulation by its natural ligand.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor
-
Urotensin-II peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293-UT receptor cells in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer and add varying concentrations of this compound. Incubate for 15-30 minutes.
-
Ligand Stimulation: Place the plate in the fluorescence imaging plate reader and add a pre-determined concentration of urotensin-II (e.g., EC80) to all wells.
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.
-
Data Analysis: Calculate the percentage of inhibition of the urotensin-II-induced calcium signal for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | UT Receptor Binding IC50 (nM) |
| This compound | Experimental Value |
| Reference UT Antagonist (e.g., Palosuran) | Experimental Value |
Protocol 3: In Vivo Antihyperlipidemic Activity in a Triton WR-1339-Induced Rat Model
This protocol is designed to evaluate the potential of this compound to lower lipid levels in an acute hyperlipidemia model in rats, as has been demonstrated for other furan-2-carboxamide derivatives.[5]
Objective: To assess the in vivo efficacy of the compound in reducing plasma triglyceride and total cholesterol levels.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Triton WR-1339
-
Standard antihyperlipidemic drug (e.g., Fenofibrate)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Biochemical analyzer for lipid profiling
Procedure:
-
Acclimatization: Acclimatize the rats for one week under standard laboratory conditions.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Normal Control (vehicle only)
-
Hyperlipidemic Control (Triton WR-1339 + vehicle)
-
Test Compound (Triton WR-1339 + this compound at various doses)
-
Positive Control (Triton WR-1339 + Fenofibrate)
-
-
Dosing: Administer the test compound or vehicle orally 1 hour before inducing hyperlipidemia.
-
Induction of Hyperlipidemia: Inject Triton WR-1339 (300 mg/kg, i.p.) to all groups except the normal control.
-
Blood Collection: Collect blood samples from the retro-orbital plexus at 0, 6, 12, and 24 hours post-Triton injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma for total cholesterol and triglyceride levels using a biochemical analyzer.
-
Data Analysis: Compare the lipid levels of the treatment groups to the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Plasma Triglycerides (mg/dL) at 24h | Plasma Total Cholesterol (mg/dL) at 24h |
| Normal Control | - | Value | Value |
| Hyperlipidemic Control | - | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 30 | Value | Value |
| Fenofibrate | 100 | Value | Value |
Hypothetical Signaling Pathway
Should this compound demonstrate activity as a UT receptor antagonist, it would likely interfere with the Gq/11 signaling pathway, leading to a reduction in intracellular calcium mobilization.
Caption: Hypothetical inhibition of the urotensin-II signaling pathway by this compound.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 5-(3-Iodophenyl)furan-2-carboxamide in Enzyme Inhibition Assays
Introduction
Furan-2-carboxamide derivatives represent a versatile scaffold in medicinal chemistry, with various analogues demonstrating inhibitory activity against a range of enzymes and receptors. While specific data for 5-(3-Iodophenyl)furan-2-carboxamide is not extensively available in public literature, this document provides a representative application note and detailed protocols based on the activities of structurally related furan carboxamides. The methodologies and data presented herein are illustrative and designed to guide researchers in designing and executing enzyme inhibition assays for this class of compounds.
The following sections detail a hypothetical application of this compound as an inhibitor of a fictional protein kinase, designated "Kinase-X," a common target class for such scaffolds. This includes sample data, a detailed protocol for an in vitro kinase inhibition assay, and diagrams illustrating the experimental workflow and a relevant signaling pathway.
Hypothetical Enzyme Inhibition Data
The inhibitory activity of this compound was evaluated against two related protein kinases, Kinase-X and Kinase-Y, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay.
Table 1: Inhibitory Activity of this compound
| Compound Name | Target Enzyme | IC50 (nM) |
| This compound | Kinase-X | 75 |
| This compound | Kinase-Y | 1,200 |
| Staurosporine (Control) | Kinase-X | 10 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the in vitro inhibitory activity of this compound against a protein kinase using an ATP-depletion assay format (e.g., Promega's Kinase-Glo®). The assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.
Materials:
-
This compound
-
Recombinant human Kinase-X
-
Kinase-X substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM to 100 nM).
-
Prepare a final 2X working solution of each compound concentration by diluting the DMSO stocks into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the 2X compound working solution or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of the assay plate.
-
Add 2.5 µL of a 4X solution of the Kinase-X enzyme and substrate peptide mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer to each well. The final volume in each well should be 10 µL.
-
Shake the plate gently for 1 minute to mix the reagents.
-
Incubate the plate at room temperature (or 30°C, depending on the enzyme) for 1 hour.
-
-
Signal Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well of the plate.
-
Shake the plate for 2 minutes to ensure complete lysis and signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Max_Inhibition) / (Signal_No_Inhibition - Signal_Max_Inhibition))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway where Kinase-X is a key component. Inhibition of Kinase-X by this compound would block the downstream signaling events that lead to cell proliferation.
Caption: Inhibition of the Kinase-X signaling pathway.
Application Notes and Protocols for 5-(3-Iodophenyl)furan-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3-Iodophenyl)furan-2-carboxamide is a small molecule belonging to the furan-2-carboxamide class of compounds. Derivatives of this class have demonstrated a wide range of biological activities, including potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] Mechanistic studies on related compounds have revealed induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets such as microtubules.[3] Given the therapeutic potential of furan-2-carboxamide derivatives, a thorough in vitro characterization of novel analogs like this compound is essential.
These application notes provide detailed protocols for a panel of fundamental cell-based assays to evaluate the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, induction of programmed cell death (apoptosis), and cell cycle progression.
Key Cell-Based Assays
-
Cell Viability and Cytotoxicity Assay (MTT/XTT): To determine the dose-dependent effect of the compound on cell proliferation and metabolic activity.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining): To quantify the induction of early and late-stage apoptosis.
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry): To identify specific phases of the cell cycle affected by the compound.
Cell Viability and Cytotoxicity Assay
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[6] An alternative, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Workflow
Caption: Workflow for MTT/XTT Cell Viability Assay.
Protocol: MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), store protected from light at 4°C[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background.[4]
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 50 | 0.25 ± 0.03 | 20.0 |
| 100 | 0.10 ± 0.02 | 8.0 |
% Cell Viability = (Absorbance_sample / Absorbance_control) x 100
Apoptosis Assay by Annexin V & Propidium Iodide Staining
Application Note
Apoptosis is a form of programmed cell death crucial for tissue homeostasis.[7] A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) via flow cytometry.[9]
Signaling Pathway
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Protocol: Annexin V/PI Staining
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[7]
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and incubate overnight. Treat cells with this compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[9] Use unstained, PI-only, and Annexin V-only stained cells as controls to set up compensation and gates.
Data Presentation
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q1/Q2) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.2 | 13.7 ± 1.9 |
| Compound (2x IC50) | 25.1 ± 4.2 | 40.3 ± 3.1 | 34.6 ± 2.8 |
| Positive Control (e.g., Staurosporine) | 15.8 ± 2.9 | 55.1 ± 4.5 | 29.1 ± 3.3 |
Cell Cycle Analysis
Application Note
Cell cycle analysis using flow cytometry is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). The method relies on staining the cellular DNA with a fluorescent dye, most commonly Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. Treatment with an anti-proliferative agent like this compound can cause arrest at specific cell cycle checkpoints, leading to an accumulation of cells in a particular phase.
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Protocol: Cell Cycle Analysis
Materials:
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI/Triton X-100 staining solution with RNase A (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates. After overnight incubation, treat the cells with this compound at desired concentrations for 24 hours.
-
Harvesting: Collect and pellet the cells by centrifugation (300 x g, 5 minutes).
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][12]
-
Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight or for up to several weeks.[10]
-
Staining: Centrifuge the fixed cells (300 x g, 5 minutes) and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining solution.[12]
-
Incubation: Incubate the tubes for 30 minutes at 37°C or room temperature, protected from light.[12]
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample.[13] The data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Compound (IC50) | 30.2 ± 2.5 | 15.5 ± 2.0 | 54.3 ± 4.1 |
| Compound (2x IC50) | 15.8 ± 1.9 | 10.1 ± 1.5 | 74.1 ± 3.8 |
| Positive Control (e.g., Nocodazole) | 10.5 ± 1.2 | 5.2 ± 0.9 | 84.3 ± 2.5 |
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Probing the Therapeutic Potential of 5-(3-Iodophenyl)furan-2-carboxamide: Application Notes and Protocols for Preclinical Efficacy Testing
For Immediate Release
Audience: Researchers, scientists, and drug development professionals in oncology, cardiovascular disease, and cytoprotective therapies.
These application notes provide detailed protocols for evaluating the in vivo efficacy of the novel compound 5-(3-Iodophenyl)furan-2-carboxamide. Based on the known therapeutic targets of similar furan-2-carboxamide derivatives, this document outlines animal models for assessing its potential as an anti-cancer agent, a urotensin-II receptor antagonist for cardiovascular applications, and an activator of the Nrf2/ARE pathway for cytoprotection.
Section 1: Anti-Cancer Efficacy Evaluation
The furan-2-carboxamide scaffold is a promising pharmacophore in oncology. Derivatives have demonstrated activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer. The following protocols describe the use of xenograft and orthotopic mouse models to assess the anti-tumorigenic properties of this compound.
Animal Models for Hepatocellular Carcinoma (HCC)
Model: Orthotopic HCC model in immunodeficient mice. This model mimics the natural tumor microenvironment, providing a clinically relevant system to evaluate therapeutic response.[1][2][3][4]
Cell Line: HepG2-luc (luciferase-expressing human hepatocellular carcinoma cell line). The luciferase reporter enables non-invasive, longitudinal monitoring of tumor growth via bioluminescence imaging (BLI).[3][5]
Mouse Strain: Male athymic nude mice (nu/nu), 6-8 weeks old. Their compromised immune system allows for the engraftment of human tumor cells.
References
- 1. Orthotopic Model of Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioluminescent imaging of hepatocellular carcinoma in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Frontiers | Non-invasive Bioluminescence Monitoring of Hepatocellular Carcinoma Therapy in an HCR Mouse Model [frontiersin.org]
Application Notes and Protocols for Radiolabeling Iodophenyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of radioiodine isotopes into phenyl groups is a cornerstone of radiopharmaceutical chemistry, enabling the development of probes for molecular imaging and targeted radiotherapy. The choice of iodine radioisotope—such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I)—depends on the specific application, balancing factors like half-life, emission type, and energy.[1][2][3] ¹²³I is favored for Single-Photon Emission Computed Tomography (SPECT) due to its 13.2-hour half-life and gamma emission.[1] ¹²⁴I, with a longer half-life of 4.2 days, is used for Positron Emission Tomography (PET).[1] ¹³¹I serves as a theranostic agent, providing both beta emissions for therapy and gamma emissions for imaging.[1][3] ¹²⁵I is widely used in preclinical research and in vitro assays due to its long half-life of 59.4 days.[3][4]
This document provides detailed application notes and protocols for the principal techniques used to radiolabel iodophenyl compounds, including direct electrophilic substitution, methods involving organometallic precursors, nucleophilic substitution, and indirect methods using prosthetic groups.
Direct Electrophilic Radioiodination
Direct electrophilic radioiodination is a widely used method, particularly for aromatic rings activated by electron-donating groups, such as the phenol group in tyrosine residues.[1] The process involves the oxidation of a radioiodide salt (e.g., Na[*I]) to a more electrophilic species (I⁺), which then attacks the aromatic ring, typically at the ortho position to the activating group.[1][3]
Key Features:
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).[3][5]
-
Precursors: Molecules containing activated aromatic systems (e.g., phenols, anilines).
-
Oxidizing Agents: Common agents include Chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), and peracetic acid.[3][6]
-
Advantages: Methodological simplicity.
-
Limitations: Can have low regioselectivity on complex molecules and the harsh oxidizing conditions may damage sensitive substrates like proteins.[3][5]
Experimental Protocol: Iodogen Method
The Iodogen method is popular due to its mild conditions and ease of use, as the oxidizing agent is coated onto the surface of the reaction vessel, minimizing direct contact with the substrate.[7][8]
-
Preparation: Coat a reaction vial with Iodogen by dissolving it in a volatile organic solvent (e.g., acetone), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Reaction Mixture: Add the precursor compound dissolved in a suitable buffer (e.g., phosphate buffer, pH 7-8) to the Iodogen-coated vial.
-
Radioiodination: Introduce the desired amount of Na[*I] solution to the vial.
-
Incubation: Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quenching: Stop the reaction by transferring the mixture to a new vial containing a reducing agent, such as sodium metabisulfite or sodium thiosulfate, to reduce any unreacted iodine.
-
Purification: Purify the radiolabeled product to remove unreacted radioiodide and other impurities using techniques like Solid-Phase Extraction (SPE) with C18 cartridges or High-Performance Liquid Chromatography (HPLC).[1]
Data Presentation: Direct Electrophilic Radioiodination
| Precursor/Target | Oxidizing Agent | Conditions | Radiochemical Yield (RCY) | Reference |
| Tyrosine residues in peptides | Chloramine-T | Room temp, pH 7-8 | >90% (often) | [9] |
| Monoclonal Antibody (OC125) | Iodogen | Room temp, <15 min | 90 ± 4% | [8] |
| 4-Aminobenzoic core | N-Chlorosuccinimide (NCS) | Trifluoroacetic acid (TFA) | Good RCY | [5] |
| Electron-rich arenes | Silver triflimide | Room temp | High regioselectivity | [5] |
| Receptor Binding Domain (RBD) | N-bromosuccinimide (NBS) | Room temp | 83.9 ± 4.6% | [1] |
Visualization: Electrophilic Aromatic Substitution Workflow
Caption: Workflow for Direct Electrophilic Radioiodination.
Radioiodination via Organometallic Precursors
To overcome the regioselectivity and harshness of direct methods, radiolabeling is often performed on precursors containing organometallic groups like tin (stannanes), boron (boronic acids/esters), or silicon (silanes).[3] These methods proceed via an ipso-substitution, where the radioiodine selectively replaces the metallic group.
Iododestannylation
Iododestannylation is one of the most reliable and widely used methods for radioiodinating aromatic rings.[5] It involves the reaction of an aryltrialkylstannane precursor with an electrophilic radioiodine species.
Key Features:
-
Mechanism: Electrophilic ipso-substitution on a tin precursor.[3][5]
-
Precursors: Aryltrialkylstannanes (e.g., Ar-Sn(CH₃)₃, Ar-Sn(n-Bu)₃).
-
Advantages: High regioselectivity and high radiochemical yields under mild conditions.[3]
-
Limitations: The primary drawback is the potential toxicity of the organotin precursors and byproducts, which necessitates rigorous purification of the final product.[1][5]
Experimental Protocol: Iododestannylation
-
Reaction Setup: In a reaction vial, dissolve the aryltrialkylstannane precursor in a suitable organic solvent (e.g., ethanol, acetic acid).
-
Oxidation: Add an oxidizing agent (e.g., peracetic acid, Chloramine-T) to the vial.
-
Radioiodination: Introduce the Na[*I] solution and allow the reaction to proceed at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction with a reducing agent like sodium bisulfite.
-
Purification: Purify the product using HPLC or SPE. Due to the toxicity of tin compounds, HPLC is often required to ensure complete removal of the precursor and tin byproducts.[1]
Data Presentation: Iododestannylation
| Precursor/Product | Oxidizing Agent | Conditions | Radiochemical Yield (RCY) | Reference |
| ¹²⁵I-labeled tetrazine | Not specified | Not specified | 65 ± 8% | [1] |
| ¹³¹I-IPPA | Peracetic acid | Room temp, 30 min | 62% | [3] |
| N-succinimidyl 3-(tri-n-butylstannyl) benzoate | Chloramine-T | Room temp | High Yield | [10] |
Visualization: Iododestannylation Workflow
Caption: General workflow for radioiodination via iododestannylation.
Copper-Mediated Iododeboronation
The use of aryl boronic acid or ester precursors has become a popular alternative to organostannanes, largely avoiding toxicity issues.[11] Copper-mediated methods are particularly advantageous as they often proceed under very mild, open-air conditions at room temperature.[11][12][13]
Key Features:
-
Mechanism: Copper-catalyzed nucleophilic radioiodination of an organoboron precursor.
-
Precursors: Aryl boronic acids (Ar-B(OH)₂) or aryl boronic esters (e.g., pinacol esters, Ar-Bpin).
-
Advantages: Avoids toxic heavy metals, proceeds under mild conditions (room temperature, open air), and precursors are often stable.[11][13] The large polarity difference between the boronic acid precursor and the product can simplify purification.[11]
-
Catalyst: Typically a Cu(I) or Cu(II) salt, such as [Cu(OAc)(phen)₂]OAc.[14]
Experimental Protocol: Copper-Mediated Iododeboronation
-
Reaction Setup: In a microtube, combine the aryl boronic ester precursor, a copper catalyst (e.g., Cu(py)₄(OTf)₂ or [Cu(OAc)(phen)₂]OAc), and a suitable solvent like methanol.[12][15]
-
Radioiodination: Add the aqueous Na[*I] solution to the mixture.
-
Incubation: Allow the reaction to proceed at room temperature for as little as 5-10 minutes.[14][15]
-
Purification: The product can be purified by simple filtration or SPE, though HPLC is also commonly used for quality control.
Data Presentation: Copper-Mediated Iododeboronation
| Precursor Type | Catalyst | Conditions | Radiochemical Conversion (RCC) / Yield (RCY) | Reference |
| Aryl boronic acid | Cu(py)₄(OTf)₂ | Room temp | Improved yield vs. indirect method | [11] |
| Aryl boronic acid | [Cu(OAc)(phen)₂]OAc | Room temp, 10 min, 2 mol% catalyst | 95% RCC (for [¹²⁵I]MIBG) | [14] |
| Uracil-5-boronic acid | [Cu(OAc)(phen)₂]OAc | 60 °C, 1.5 h, 2 mol% catalyst | 92% RCC | [14] |
| Resin-bound boronic ester | Cu(py)₄(OTf)₂ | Room temp, 5 min | >90% RCC | [15] |
Visualization: Copper-Mediated Iododeboronation Pathway
Caption: Pathway for copper-mediated radioiodination of boronic esters.
Nucleophilic Radioiodination
Nucleophilic radioiodination involves the displacement of a good leaving group from an aromatic ring by the radioiodide anion (I⁻). This method is particularly effective for aromatic rings that are activated by electron-withdrawing groups.
Key Features:
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr) or transition-metal-mediated exchange.[3][16]
-
Precursors: Aryl halides (Ar-Br), diaryliodonium salts (Ar₂I⁺), or diazonium salts (Ar-N₂⁺).
-
Advantages: Useful for substrates that are sensitive to oxidation. Copper catalysis can significantly improve reaction rates and yields.[3][17]
-
Limitations: Requires activated aromatic systems or transition metal catalysis for unactivated rings. Separation of the radiolabeled product from the unlabeled precursor can be challenging, potentially leading to low molar activity.[3]
Experimental Protocol: Copper-Catalyzed Halogen Exchange
-
Reaction Setup: In a sealed vial, combine the aryl bromide or iodide precursor, a copper(I) salt (e.g., CuI), and the Na[*I] solution in a high-boiling point solvent like DMF or in a molten state.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 90-150 °C) for a specified time.
-
Cooling & Dilution: After cooling, dilute the reaction mixture with a suitable solvent.
-
Purification: Purify the product using preparative HPLC to separate the radiolabeled compound from the starting material.
Data Presentation: Nucleophilic Radioiodination
| Precursor | Method/Catalyst | Conditions | Radiochemical Yield (RCY) | Reference |
| Aryl Bromide | Ni(0)-mediated | Not specified | 88-96% | [5] |
| Aryl Halide | Copper(II) salts | pH 1-4.4 | High RCY (for MIBG) | [3] |
| Diaryliodonium salt | Copper-catalyzed | 90 °C, Acetonitrile | Efficient | [5] |
Visualization: Nucleophilic Substitution Mechanism
Caption: General scheme for nucleophilic radioiodination.
Indirect Radioiodination using Prosthetic Groups
For complex biomolecules like peptides and antibodies that may be sensitive to direct labeling conditions or lack a suitable site for iodination, an indirect or "prosthetic group" approach is used.[1][3] This strategy involves first radiolabeling a small, stable molecule containing an iodophenyl group. This "prosthetic group" also contains a reactive functional group that can be conjugated to the target biomolecule in a separate step.[1]
Key Features:
-
Mechanism: Two-step process: (1) Radioiodination of the prosthetic group, and (2) Conjugation of the labeled group to the target molecule.
-
Common Prosthetic Groups: N-succinimidyl 3-iodobenzoate ([I]SIB) for targeting primary amines (e.g., lysine residues), and N-(m-[I]iodophenyl)maleimide for targeting thiols (e.g., cysteine residues).[1][3]
-
Advantages: Protects the target biomolecule from harsh iodination conditions, allows for site-specific labeling, and can lead to products with improved in vivo stability against deiodination.[1][10]
*Experimental Protocol: Two-Step Labeling with [I]SIB
Step 1: Radioiodination of the SIB Precursor
-
The tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE), is radioiodinated via electrophilic iododestannylation as described in Section 2.1 to produce [*I]SIB.[10]
-
The resulting [*I]SIB is purified, typically by HPLC, and the solvent is evaporated.
Step 2: Conjugation to the Target Molecule
-
Dissolve the purified [*I]SIB in a small amount of aprotic solvent (e.g., DMSO).
-
Add this solution to the target protein or peptide, which is dissolved in a slightly basic buffer (pH 8-9) to ensure primary amine groups are deprotonated and nucleophilic.
-
Allow the conjugation reaction to proceed at room temperature.
-
Purify the final radiolabeled biomolecule using size-exclusion chromatography (e.g., Sephadex G-25) or HPLC to remove unconjugated [*I]SIB.[1]
Data Presentation: Indirect Radioiodination
| Prosthetic Group | Target Functional Group | Conjugation Yield | Reference |
| N-succinimidyl 3-[I]iodobenzoate ([I]SIB) | Primary amines (-NH₂) | High | [10] |
| N-(m-[¹²⁵I]iodophenyl)maleimide | Thiols (-SH) | High | [1] |
| Aryliodonium salts with N-hydroxysuccinimidyl ester | Primary amines (-NH₂) | 75-80% (to an antibody) | [1] |
Visualization: Indirect Labeling Workflow
Caption: General workflow for indirect radioiodination via prosthetic groups.
References
- 1. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 2. Radioiodine Labeling Reagents and Methods for New Chemical Entities and Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodination of Antibodies with Immobilized Iodogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodination of monoclonal antibodies for diagnosis and radiotherapy using a convenient one vial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling [inis.iaea.org]
- 11. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. copper-mediated-radioiodination-reaction-through-aryl-boronic-acid-or-ester-precursor-and-its-application-to-direct-radiolabeling-of-a-cyclic-peptide - Ask this paper | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(3-Iodophenyl)furan-2-carboxamide in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known anticancer activities of structurally related furan-2-carboxamide derivatives. As of the date of this document, specific experimental data for 5-(3-Iodophenyl)furan-2-carboxamide is not extensively available in public literature. The methodologies and expected outcomes are therefore presented as a hypothesized framework for research, grounded in the established properties of this class of compounds.
Introduction
Furan-2-carboxamide derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These scaffolds have been shown to exhibit a range of biological activities, including potent anti-proliferative and pro-apoptotic effects against various cancer cell lines. The introduction of an iodophenyl moiety at the 5-position of the furan ring is a strategic modification aimed at enhancing the compound's pharmacological properties, potentially through increased lipophilicity and altered electronic characteristics that could lead to improved target engagement and efficacy.
This document provides a comprehensive overview of the hypothesized application of this compound in cancer research, including detailed experimental protocols for its evaluation and a summary of expected quantitative data based on related compounds.
Hypothesized Mechanism of Action
Based on studies of analogous furan-based compounds, this compound is postulated to exert its anticancer effects through the modulation of key cellular signaling pathways that are often dysregulated in cancer. These may include the PI3K/Akt, Wnt/β-catenin, and p53 signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Data Presentation
The following tables summarize representative quantitative data from studies on various furan-2-carboxamide derivatives, which can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Cytotoxicity of Representative Furan-2-Carboxamide Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound |
| Carbamothioyl-furan-2-carboxamides | HepG2 (Liver) | MTT | ~33% viability at 20 µg/mL | Doxorubicin |
| Huh-7 (Liver) | MTT | Significant activity | Doxorubicin | |
| MCF-7 (Breast) | MTT | Significant activity | Doxorubicin | |
| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | MTT | 0.33 - 0.61 | - |
| HCT-116 (Colon) | MTT | 1.01 | - | |
| MCF-7 (Breast) | MTT | 7.16 - 10.6 | - |
Table 2: Effects of Representative Furan Derivatives on Cell Cycle Distribution and Apoptosis
| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Apoptotic Markers |
| Furan derivatives | HeLa (Cervical) | - | Yes | - |
| SW620 (Colorectal) | - | Yes | - | |
| Nitrofuran derivatives | Caco-2 (Colorectal) | - | Yes | Increased Bax/Bcl-2 ratio, Caspase-3/7 activation |
| MCF-7 (Breast) | - | Yes | Increased Bax/Bcl-2 ratio, Caspase-3/7 activation |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer potential of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blot
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathways targeted by this compound and a general experimental workflow for its evaluation.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Caption: Hypothesized modulation of the Wnt/β-catenin pathway.
Caption: Hypothesized activation of the p53-mediated apoptotic pathway.
Application Notes and Protocols for Antibacterial and Antifungal Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial and antifungal applications of furan derivatives. This document includes summaries of quantitative data, detailed experimental protocols for synthesis and antimicrobial testing, and visualizations of key biological pathways and experimental workflows.
Application Notes
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of furan exhibit a wide spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[2] Their versatility allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making them attractive candidates for the development of novel antimicrobial agents to combat the growing challenge of drug resistance.
Antibacterial Applications
Furan derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A notable class of antibacterial agents is the nitrofurans, such as nitrofurantoin, which are widely used in the treatment of urinary tract infections.[3] The mechanism of action for nitrofurans involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.
Recent research has focused on the development of novel furan-containing compounds with improved efficacy and broader spectra of activity. For instance, certain furan-2-carboxamide derivatives have shown promising activity against various bacterial strains. The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the furan ring and the carboxamide moiety.
Antifungal Applications
Furan derivatives also represent a promising class of antifungal agents. Their mechanism of action can vary, with some compounds targeting the fungal cell membrane by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5][6] Specifically, some derivatives have been shown to inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[4] This disruption of the cell membrane leads to increased permeability and ultimately fungal cell death.[7]
Other furan derivatives, particularly those isolated from natural sources, may exert their antifungal effects through different mechanisms, such as the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various furan derivatives against common bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Furan Derivatives (MIC in µg/mL)
| Furan Derivative Class | Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference |
| Nitrofurans | Nitrofurantoin | - | 16 - 128 | [3][8] |
| Furazidin | - | 8 - 64 | [8] | |
| 2(5H)-Furanones | F105 | 10 - 20 | - | [9][10] |
| Furan Fatty Acids | 7,10-epoxyoctadeca-7,9-dienoic acid | 125 - 250 | - | [11] |
Table 2: Antifungal Activity of Furan Derivatives (MIC in µg/mL)
| Furan Derivative Class | Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| (E)-3-(furan-2-yl)acrylic acid | (E)-3-(furan-2-yl)acrylic acid | 64 | - | [12] |
| 2(5H)-Furanones | F105 | 32 - 256 | - | [13] |
| 5-Arylfuran-2-carboxamides | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | 0.062 - 1.000 | - | [14] |
| Azoles | Itraconazole | - | ≥8 | [15] |
| Voriconazole | - | 1 | [15] | |
| Posaconazole | - | 4 | [15] | |
| Polyenes | Amphotericin B | - | 0.5 - 8 | [15] |
Experimental Protocols
Protocol 1: Synthesis of 5-Arylfuran-2-Carboxamide Derivatives
This protocol describes a general method for the synthesis of 5-arylfuran-2-carboxamide derivatives, which have shown promising antifungal activity.[14][16]
Materials:
-
5-Aryl-2-furoic acid
-
Appropriate amine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5-aryl-2-furoic acid (1 equivalent) in DMF.
-
Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the appropriate amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 100°C for 5 hours, then continue stirring at room temperature for an additional 15 hours.[17]
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylfuran-2-carboxamide derivative.
Protocol 2: Synthesis of Nitrofurantoin
This protocol outlines the synthesis of Nitrofurantoin, a widely used antibacterial agent.[18]
Materials:
-
5-Nitrofurfural diacetate
-
1-Aminohydantoin hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 5-nitrofurfural diacetate and deionized water.
-
Add concentrated HCl to the mixture.
-
Add 1-aminohydantoin hydrochloride to the resultant mixture.
-
Reflux the reaction mixture at 90-95°C for 40-60 minutes.[19]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash thoroughly with deionized water until the pH of the filtrate is neutral (6.0-8.0).[19]
-
Dry the solid to obtain crude nitrofurantoin.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetic acid/water or dioxane) to yield pure nitrofurantoin.[20]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard broth microdilution method for determining the MIC of an antimicrobial compound.[21][22][23][24][25]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compound (furan derivative) stock solution
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the negative control wells) with 100 µL of the prepared inoculum.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by furan derivatives and a general workflow for antimicrobial drug discovery.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Nitrofuran Derivatives Cross-Resistance Evidence-Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5H)-Furanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Multicenter Study of Susceptibility of Aspergillus Species Isolated from Iranian University Hospitals to Seven Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
- 20. US3317521A - Process for the manufacture of n-(5'-nitro-2'-furfurylidene)-1-aminohydantoin - Google Patents [patents.google.com]
- 21. goldbio.com [goldbio.com]
- 22. protocols.io [protocols.io]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: Development of 5-(3-Iodophenyl)furan-2-carboxamide as a Potential Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of 5-(3-Iodophenyl)furan-2-carboxamide, a novel compound with potential therapeutic applications. The furan-2-carboxamide scaffold is a well-established pharmacophore present in a variety of biologically active molecules with activities ranging from anticancer to antiviral and antifungal.[1][2][3][4] This document outlines a strategic workflow for investigating the therapeutic potential of this specific derivative, including synthetic methods, in vitro screening cascades, and mechanistic studies.
Introduction
Furan-containing compounds are a significant class of heterocycles in medicinal chemistry, valued for their ability to mimic phenyl rings while offering a distinct hydrophilic-lipophilic balance.[5] The furan ring's ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[5] Modifications at the 2- and 5-positions of the furan ring are crucial for modulating biological activity.[5] The general class of furan-2-carboxamides has been shown to exhibit a wide array of pharmacological activities, including antagonism of the urotensin-II receptor, inhibition of viral replication, and disruption of bacterial biofilms.[1][6][7] This suggests that this compound is a promising candidate for drug discovery efforts. The presence of the iodophenyl group offers a site for further chemical modification and may contribute to specific interactions with target proteins.
Synthesis Protocol
The synthesis of this compound can be readily achieved from the commercially available 5-(3-Iodophenyl)furan-2-carboxylic acid.[8] A common method for amide bond formation is the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.
Protocol 2.1: Amide Synthesis using Carbonyldiimidazole (CDI)
This protocol describes the synthesis of the target compound from its corresponding carboxylic acid.
Materials:
-
5-(3-Iodophenyl)furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ammonia solution (e.g., 7 N in Methanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-(3-Iodophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) to the solution and stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of CO₂ ceases. The reaction can be monitored by TLC to confirm the formation of the acylimidazole intermediate.
-
Cool the reaction mixture in an ice bath and add the ammonia solution (e.g., 7 N in MeOH, 5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation Workflow
A tiered approach is recommended for the biological evaluation of this compound. This workflow is designed to efficiently screen for a broad range of potential activities and then focus on the most promising therapeutic areas.
Caption: Biological Evaluation Workflow for this compound.
Experimental Protocols
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT116, MDA-MB-231) and a non-cancerous cell line (e.g., MDCK).
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Protocol 4.2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is for determining the IC₅₀ value of the compound against human MAO-B.
Materials:
-
Recombinant human MAO-B.
-
Kynuramine (substrate).
-
4-Hydroxyquinoline (product standard).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
This compound.
-
Rasagiline (positive control).[9]
-
NaOH (1 N).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MAO-B enzyme, and various concentrations of this compound or rasagiline.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding kynuramine.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol 4.3: Antibiofilm Assay using Crystal Violet
This protocol assesses the ability of the compound to inhibit biofilm formation by Pseudomonas aeruginosa.[7]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1).
-
Luria-Bertani (LB) broth.
-
This compound.
-
96-well polystyrene plates.
-
Crystal violet solution (0.1% w/v).
-
Ethanol (95%).
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Discard the supernatant and gently wash the wells three times with sterile PBS to remove planktonic cells.
-
Fix the biofilms by adding 125 µL of methanol to each well for 15 minutes.
-
Remove the methanol and air-dry the plate.
-
Stain the biofilms with 125 µL of 0.1% crystal violet solution for 10 minutes.
-
Wash the wells with water and air-dry.
-
Solubilize the bound dye with 125 µL of 95% ethanol.
-
Measure the absorbance at 595 nm.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | [Insert Data] |
| MDA-MB-231 | Breast Carcinoma | [Insert Data] |
| MDCK | Normal Kidney | [Insert Data] |
Table 2: Enzyme and Receptor Inhibition Data
| Target | Assay Type | IC₅₀ / Kᵢ (nM) |
| MAO-B | Fluorescence | [Insert Data] |
| Urotensin-II Receptor | Binding | [Insert Data] |
| SARS-CoV-2 Mpro | FRET | [Insert Data] |
Table 3: Antimicrobial and Antibiofilm Activity
| Organism | Assay Type | MIC (µg/mL) / % Inhibition |
| S. aureus | Broth Microdilution | [Insert Data] |
| E. coli | Broth Microdilution | [Insert Data] |
| C. albicans | Broth Microdilution | [Insert Data] |
| P. aeruginosa | Antibiofilm | [Insert Data at tested conc.] |
Potential Mechanism of Action: Signaling Pathway
Based on the activities of similar furan-based compounds, a potential mechanism of action could be the inhibition of a key signaling pathway, such as the Urotensin-II pathway, which is implicated in cardiovascular diseases.[6]
Caption: Hypothetical inhibition of the Urotensin-II signaling pathway.
Conclusion
The protocols and workflow detailed in this document provide a robust framework for the systematic evaluation of this compound as a potential therapeutic agent. By leveraging the known biological activities of the furan-2-carboxamide scaffold, researchers can efficiently investigate this compound's efficacy across a range of disease models, from infectious diseases to oncology and neurology. The data generated from these studies will be crucial in determining the future trajectory of this promising molecule in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(3-IODOPHENYL)FURAN-2-CARBOXYLIC ACID | CAS 1094391-74-8 [matrix-fine-chemicals.com]
- 9. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Furan-2-Carboxamide for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furan-2-carboxamide and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. Research has highlighted their potential as hypolipidemic agents, activators of Hypoxia-Inducible Factor (HIF), microtubule stabilizing agents for cancer therapy, and antibiofilm compounds.[1][2][3][4] A significant challenge in the preclinical development of these molecules for in vivo assessment is their characteristically low aqueous solubility, which complicates the preparation of suitable formulations for animal administration.[5]
These application notes provide a comprehensive guide to developing a viable formulation for in vivo studies of furan-2-carboxamide derivatives. The protocols outlined below offer a systematic approach, from initial solubility screening to the preparation of a homogenous suspension suitable for parenteral administration.
Physicochemical Data and Formulation Challenges
A successful in vivo study begins with understanding the physicochemical properties of the test compound. For many furan-2-carboxamide derivatives, poor water solubility is the primary obstacle.
Table 1: Physicochemical Properties of Representative Furan-2-Carboxamide Compounds
| Property | Value / Observation | Reference |
| Chemical Class | Furan-2-Carboxamides | |
| Molecular Weight | Varies by derivative (e.g., N-(4-Aminophenyl)furan-2-carboxamide: 202.21 g/mol ) | |
| Solubility | Generally low in aqueous solutions. Future work on derivatives aims to increase solubility. | [5][6] |
| LogP (Octanol/Water) | Varies; indicates lipophilicity which influences vehicle selection. | [6] |
| Common Solvents (Lab) | Dimethyl sulfoxide (DMSO) is often used for in vitro assays. | [7] |
| Administration Route | Intraperitoneal (IP) injection has been used for derivatives in rat models. | [1] |
Formulation Development Workflow
A logical workflow is essential for developing a stable and effective formulation. The process involves solubility testing in various pharmaceutically acceptable vehicles, selecting a suitable formulation strategy (e.g., solution, suspension), and preparing the final dosage form.
Caption: Workflow for furan-2-carboxamide formulation development.
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of the furan-2-carboxamide derivative in various vehicles to guide formulation selection.
Materials:
-
Furan-2-carboxamide compound
-
Selection of vehicles (see Table 2)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC or GC-MS for quantification[8]
Table 2: Common Excipients for Preclinical Formulations
| Vehicle Type | Examples | Purpose |
| Aqueous | Saline (0.9% NaCl), PBS | Standard vehicle for soluble compounds. |
| Co-solvents | DMSO, Ethanol, PEG 300, Propylene Glycol | To increase solubility of lipophilic compounds. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | To wet particles and improve suspension stability. |
| Suspending | Carboxymethylcellulose (CMC), Methylcellulose | To increase viscosity and prevent settling. |
Methodology:
-
Add an excess amount of the furan-2-carboxamide compound to a known volume (e.g., 1 mL) of each selected vehicle in a microcentrifuge tube.
-
Vortex each tube vigorously for 2 minutes to ensure initial dispersion.
-
Place the tubes on an orbital shaker at room temperature for 24-48 hours to allow them to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, GC-MS).[8]
-
Express solubility in mg/mL.
Protocol 2: Preparation of a Homogenous Suspension (10 mg/mL)
Objective: To prepare a uniform suspension for in vivo administration, suitable for compounds with low aqueous solubility. This is a common and robust approach for initial preclinical studies.
Materials:
-
Furan-2-carboxamide compound
-
Vehicle components:
-
Tween® 80 (wetting agent)
-
Sodium Carboxymethylcellulose (Na-CMC) (suspending agent)
-
Sterile Saline (0.9% NaCl)
-
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile container for the final formulation
Table 3: Example Formulation Composition for a 10 mg/mL Suspension
| Component | Concentration (% w/v) | Purpose |
| Furan-2-carboxamide | 1.0% | Active Ingredient |
| Tween® 80 | 0.5% | Wetting Agent |
| Sodium Carboxymethylcellulose (Na-CMC) | 0.5% | Suspending Agent |
| 0.9% Saline | q.s. to 100% | Vehicle |
Methodology:
-
Prepare the Vehicle:
-
In a beaker, add approximately 90% of the final required volume of 0.9% saline.
-
While stirring, slowly add the Na-CMC powder and continue to stir until it is fully dissolved. This may take some time.
-
Add the Tween® 80 to the Na-CMC solution and mix until uniform.
-
-
Prepare the Compound:
-
Weigh the required amount of furan-2-carboxamide powder.
-
Place the powder in a mortar.
-
Add a small amount of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are adequately wetted and to prevent clumping.
-
-
Combine and Homogenize:
-
Gradually add the remaining vehicle to the paste in the mortar while continuously mixing.
-
Transfer the mixture to the final sterile container.
-
Use a small amount of vehicle to rinse the mortar and pestle and add it to the final container to ensure complete transfer.
-
Add vehicle to reach the final desired volume (q.s.).
-
Place a magnetic stir bar in the container and stir for at least 30 minutes to ensure homogeneity.
-
-
Storage: Store the suspension at 2-8°C. Always re-suspend by vortexing or stirring thoroughly before each use.
Protocol 3: In Vivo Administration (Intraperitoneal Injection)
Objective: To administer the formulated furan-2-carboxamide suspension to an animal model. One study on furan-2-carboxamide derivatives utilized intraperitoneal (IP) injection in rats at a dose of 20 mg/kg.[1]
Methodology:
-
Dose Calculation: Calculate the volume to be administered based on the animal's body weight and the concentration of the formulation.
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Preparation for Dosing:
-
Thoroughly mix the suspension by vortexing or inverting the container multiple times to ensure a uniform distribution of the compound.
-
Withdraw the calculated volume into an appropriately sized syringe with a suitable needle (e.g., 25-27 gauge for mice).
-
-
Administration:
-
Properly restrain the animal.
-
For an IP injection, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ, then inject the formulation smoothly.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions according to the approved animal care and use protocol.
Associated Signaling Pathways
Furan-2-carboxamide derivatives have been shown to modulate several key cellular signaling pathways. Understanding these pathways is crucial for interpreting pharmacodynamic outcomes.
A. Hypolipidemic Action via PPARα
Some furan-2-carboxamide derivatives exhibit hypolipidemic effects, potentially through the activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), a key regulator of lipid metabolism.[1]
Caption: Potential PPARα activation pathway by furan-2-carboxamide.
B. HIF-1 Activation via FIH-1 Inhibition
Certain derivatives can activate the Hypoxia-Inducible Factor (HIF-1) pathway by inhibiting the Factor Inhibiting HIF-1 (FIH-1), which normally suppresses HIF-1α activity.[2]
Caption: HIF-1 activation through FIH-1 inhibition.
C. Anticancer Action via Microtubule Stabilization
A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, a mechanism similar to that of the anticancer drug Paclitaxel.[3] This action disrupts cell division, leading to apoptosis.
Caption: Anticancer mechanism via microtubule stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Iodophenyl)furan-2-carboxamide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-(3-Iodophenyl)furan-2-carboxamide. The guidance is structured in a question-and-answer format to directly address common experimental challenges.
Synthesis Overview
The synthesis of this compound typically involves a two-stage process: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the furan and phenyl rings, followed by the formation of the amide. The order of these steps can be varied, leading to two primary synthetic routes.
Caption: Alternative synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for 5-aryl-furan-2-carboxamides?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between a furan derivative and an aryl boronic acid or ester.[2] The two main approaches involve either performing the Suzuki coupling on a furan-2-carboxamide scaffold or on a furan-2-carboxylic acid which is subsequently converted to the amide.
Q2: Which synthetic route is preferable, Suzuki coupling followed by amidation (Route B) or amidation first (Route A)?
A2: The choice of route depends on the availability and stability of starting materials and intermediates. Route B (Suzuki coupling first) is often preferred as the carboxylic acid intermediate can be easier to purify by extraction. Additionally, the amide functional group in the starting material for Route A might interfere with the Suzuki coupling under certain conditions, although many coupling reactions are tolerant of a wide range of functional groups.[3]
Q3: Why is the Suzuki-Miyaura reaction commonly used for this type of synthesis?
A3: The Suzuki-Miyaura coupling offers several advantages:
-
Mild reaction conditions: This preserves sensitive functional groups on the substrates.[4]
-
High functional group tolerance: Amide, carboxylic acid, and iodo groups are generally compatible.[3]
-
Commercial availability of reagents: A wide variety of boronic acids and palladium catalysts are commercially available.[5]
-
Low toxicity: The boron-containing byproducts are generally less toxic than those from other cross-coupling reactions like Stille or Negishi coupling.[1]
Q4: What are the critical parameters to control in the Suzuki coupling step?
A4: The key to a successful Suzuki coupling is the careful selection of the catalyst, ligand, base, and solvent. The reaction is sensitive to these components, and optimization is often necessary for new substrate combinations.[6] Temperature and reaction time are also crucial; microwave-assisted heating can sometimes improve yields and reduce reaction times.[4]
Troubleshooting Guide: Suzuki Coupling Step
This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling to synthesize the 5-(3-Iodophenyl)furan core.
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
Issue 1: Low or No Product Yield
Q: My Suzuki reaction has a very low yield or shows no product formation. What should I check?
A: Low yield is a common issue that can stem from several sources. Systematically evaluate the following:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. The appearance of palladium black indicates catalyst precipitation and loss of activity.[7]
-
Solution: Use a fresh catalyst or a different ligand. Ligand choice is critical; bulky, electron-rich phosphine ligands can stabilize the catalyst and improve reactivity, especially with less reactive halides.[2] Consider using a robust precatalyst.
-
-
Boronic Acid Instability: Furan boronic acids can be unstable and susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures.[3]
-
Solution: Use the boronic acid as soon as it is prepared or purchased. Consider using a more stable boronic ester (e.g., a pinacol ester).[5] Running the reaction at a lower temperature for a longer duration may also help.
-
-
Ineffective Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[6] The solvent must be appropriate for the chosen reagents and temperature.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., RuPhos) | Tetrakis(triphenylphosphine)palladium(0) is an active Pd(0) source. Pd(II) sources require in-situ reduction.[3][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact yield; stronger bases may be needed for less reactive halides.[5][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is common and often necessary for dissolving the base and boronic acid.[5] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rate but may also lead to decomposition of reagents or catalyst.[4] |
Issue 2: Formation of Significant Byproducts
Q: My reaction produces the desired product, but I see significant amounts of byproducts that complicate purification. How can I minimize them?
A: Byproduct formation is common in Suzuki couplings. Identifying the byproduct can help diagnose the problem.[7]
-
Homocoupling: You may observe the formation of biphenyl (from two molecules of the iodophenyl starting material coupling) or a bifuran derivative. This arises from side reactions of the organometallic intermediates.
-
Solution: Lower the catalyst loading. Ensure slow addition of reagents if the reaction is highly exothermic. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) can also help.
-
-
Dehalogenation or Protodeboronation: This results in the formation of furan-2-carboxamide (or acid) and iodobenzene. Dehalogenation can occur if there are sources of hydride in the reaction.[5] Protodeboronation is the cleavage of the C-B bond by a proton source.[7]
-
Solution: For dehalogenation, ensure solvents are pure and dry (if a non-aqueous system is used). For protodeboronation, use a fresh, high-quality boronic acid and avoid overly acidic or high-temperature conditions.[3]
-
-
Palladium Black Formation: The precipitation of metallic palladium indicates catalyst decomposition.[7]
-
Solution: This often points to an issue with the ligand's ability to stabilize the palladium nanoparticles. Try a different ligand, or ensure the reaction mixture is well-stirred to maintain homogeneity.[5]
-
Troubleshooting Guide: Amide Formation Step
This section addresses common issues encountered during the conversion of the carboxylic acid to the carboxamide.
Q: I am attempting to form the amide from 5-(3-Iodophenyl)furan-2-carboxylic acid, but the reaction is incomplete. What can I do?
A: Direct conversion of a carboxylic acid and an amine (or ammonia) to an amide requires overcoming a significant energy barrier and often results in an acid-base reaction to form a stable salt.[9]
-
Method 1: Acid Chloride Intermediate
-
Problem: Incomplete conversion or hydrolysis of the acid chloride.
-
Protocol: Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The crude acyl chloride is then reacted with ammonia or an amine.
-
Troubleshooting:
-
Ensure the reaction to form the acid chloride is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
The reaction of the acid chloride with the amine produces HCl as a byproduct.[11][12] This will protonate and deactivate the starting amine. Use at least two equivalents of the amine or add a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl.[11]
-
-
-
Method 2: Using Coupling Reagents
-
Problem: Low yield or difficult purification due to coupling agent byproducts.
-
Protocol: Use a peptide coupling reagent such as HATU, HBTU, or EDC with a base like DIPEA. These reagents activate the carboxylic acid in situ.
-
Troubleshooting:
-
Ensure all reagents are high purity and used in the correct stoichiometry.
-
The byproducts from these reagents are typically water-soluble, so an aqueous workup should simplify purification. If the product is also water-soluble, alternative purification methods like chromatography will be necessary.
-
-
-
Method 3: Direct Thermal Amidation
-
Problem: Requires high temperatures which may decompose the starting material.
-
Protocol: Heating the ammonium carboxylate salt of the starting materials can drive off water and form the amide.[12]
-
Troubleshooting: This method is often low-yielding and not suitable for complex molecules. It should generally be avoided unless other methods fail.
-
| Amidation Method | Key Reagents | Advantages | Common Issues |
| Acid Chloride | SOCl₂, (COCl)₂ then NH₃/RNH₂ | High reactivity, often high yield. | Moisture sensitive, produces HCl byproduct.[11][12] |
| Coupling Reagents | EDC, HATU, HBTU; Base (DIPEA) | Mild conditions, good for sensitive substrates. | Expensive reagents, purification from byproducts. |
| Thermal Dehydration | Heat | Simple, no additional reagents. | High temperatures, often low yield, potential for decomposition.[12] |
Experimental Protocols
Protocol 1: Suzuki Coupling (Example for Route B)
-
To a round-bottom flask, add 5-bromofuran-2-carboxylic acid (1.0 eq), 3-iodophenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.5 eq).
-
Add a solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.[6]
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 - 0.05 eq), under the inert atmosphere.
-
Heat the reaction mixture with vigorous stirring at 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 5-(3-Iodophenyl)furan-2-carboxylic acid by chromatography or recrystallization.
Protocol 2: Amide Formation (via Acid Chloride)
-
Suspend 5-(3-Iodophenyl)furan-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitor by the cessation of gas evolution).
-
Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF).
-
In a separate flask, prepare a solution of aqueous ammonia or the desired amine (at least 2.0 eq) in the same solvent at 0 °C.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup. Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the this compound by recrystallization or column chromatography.[13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(3-Iodophenyl)furan-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(3-Iodophenyl)furan-2-carboxamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.
Low Yield in Suzuki-Miyaura Coupling Step
The formation of the C-C bond between the furan ring and the iodophenyl group is a critical step, typically achieved via a Suzuki-Miyaura cross-coupling reaction. Low yields in this step can be attributed to several factors.
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of 5-(3-Iodophenyl)furan-2-carboxylic acid. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Suzuki-Miyaura coupling can stem from issues with the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting this step.
Potential Cause & Troubleshooting Steps:
-
Inactive Catalyst: The Palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its activity can be compromised by improper handling or degradation.
-
Solution:
-
Use fresh Palladium catalyst from a reliable source.
-
Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using a pre-catalyst that is more stable to air and moisture.
-
-
-
Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
-
Solution:
-
For coupling with aryl chlorides, bulky, electron-rich phosphine ligands are often effective.[1]
-
Buchwald has demonstrated that ligands like XPhos and SPhos are highly effective for a range of heterocyclic couplings.[2]
-
Screen a variety of ligands to find the optimal one for your specific substrates.
-
-
-
Base and Solvent Choice: The base and solvent system plays a critical role in the transmetallation step of the catalytic cycle.
-
Solution:
-
Potassium phosphate is an effective base for many heterocyclic couplings.[2]
-
Aqueous solutions of bases like sodium carbonate or cesium carbonate are also commonly used.
-
The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include toluene, dioxane, and THF. If intermediates are insoluble, consider using a higher boiling point solvent like DMSO or chlorobenzene.[3]
-
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.
-
Protodeboronation: The boronic acid can be protonated and removed from the reaction, especially in the presence of water and a strong base.
-
Solution: Use anhydrous solvents and reagents. Minimize the reaction time.
-
-
Homo-coupling: The aryl halide or the boronic acid can couple with themselves.
-
Solution: Optimize the stoichiometry of the reactants. Ensure a slow addition of the boronic acid.
-
-
Summary of Optimized Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ | Commonly used and effective palladium sources.[2] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | Facilitates oxidative addition and reductive elimination.[2] |
| Base | K₃PO₄, Cs₂CO₃, or Na₂CO₃ (in aqueous solution) | A suitable base is crucial for the transmetallation step.[2] |
| Solvent | Toluene, Dioxane, or THF | Choice of solvent can impact solubility and reaction rate.[2][3] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and phosphine ligands. |
Inefficient Amide Formation
The final step of converting the carboxylic acid to the carboxamide can also be a source of yield loss if not optimized.
Question: I am having difficulty converting 5-(3-Iodophenyl)furan-2-carboxylic acid to the corresponding carboxamide, resulting in a low yield. What are the best practices for this amidation step?
Answer:
Inefficient amide formation is often due to a poor choice of coupling agent, inappropriate reaction conditions, or challenges in product purification.
Potential Cause & Troubleshooting Steps:
-
Choice of Coupling Reagent: A variety of coupling reagents are available, and their effectiveness can vary depending on the substrate.
-
Solution:
-
-
Reaction Conditions: Temperature and solvent can influence the rate and completeness of the reaction.
-
Solution:
-
Most amidation reactions are carried out at room temperature, but gentle heating may be required in some cases. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[4]
-
Common solvents include DCM, THF, and DMF. Ensure your starting materials are fully dissolved.
-
-
-
Purification Challenges: The final product may be difficult to separate from unreacted starting materials or byproducts from the coupling reagent.
-
Solution:
-
A standard workup procedure involves washing the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
If chromatography is required, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Summary of Conditions for Amide Formation:
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC, CDI, or DMT/NMM/TsO⁻ | Effective and commonly used reagents for amide bond formation.[4][5] |
| Solvent | DCM, THF, or DMF | Solvents that are compatible with the coupling reagents and dissolve the starting materials. |
| Temperature | Room Temperature (or gentle heating/microwave) | Mild conditions are generally sufficient for amidation. |
| Workup | Acid/Base washes | To remove unreacted starting materials and simplify purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: A 5-halofuran-2-carboxylic acid (or its ester) is coupled with 3-iodophenylboronic acid in the presence of a palladium catalyst and a base.
-
Amidation: The resulting 5-(3-Iodophenyl)furan-2-carboxylic acid is then reacted with an ammonia source (e.g., ammonium chloride and a base) or an amine in the presence of a coupling agent to form the final carboxamide.
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Suzuki-Miyaura coupling and the amidation reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Palladium catalysts, phosphine ligands, and many of the solvents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: Can I use a different arylating agent instead of 3-iodophenylboronic acid?
A4: Yes, the Suzuki-Miyaura reaction is versatile. You can use other arylboronic acids or arylboronate esters to synthesize a variety of 5-arylfuran-2-carboxamides. The reaction conditions may need to be re-optimized for different substrates.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
Reaction Pathway
The chemical transformation for the synthesis is depicted in the following reaction pathway.
References
Technical Support Center: Purification of Iodinated Organic Compounds
Welcome to the technical support center for the purification of iodinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity iodinated molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your iodinated organic compounds.
Issue 1: Yellow or Brown Coloration of the Purified Compound
Q: My purified iodinated compound is yellow or brown. What is the cause and how can I fix it?
A: A yellow or brown color in your purified compound is a common issue and is typically due to the presence of elemental iodine (I₂). This impurity arises from the inherent instability of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1] Exposure to light, heat, moisture, or even the acidity of silica gel during chromatography can cause the C-I bond to break, leading to the formation of I₂.
Troubleshooting Steps:
-
Sodium Thiosulfate Wash: The most common and effective method to remove I₂ is to wash your organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase. Continue washing until the organic layer is colorless.[2]
-
Sodium Bisulfite or Metabisulfite Wash: As an alternative to sodium thiosulfate, a wash with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) can also be used to reduce I₂.
-
Minimize Exposure to Degradation Factors: To prevent the formation of I₂ in the first place, minimize the exposure of your iodinated compound to light, heat, and acidic conditions throughout the synthesis and purification process.[3][4][5] Store your compound in a dark, cool, and dry place.
Issue 2: Poor Separation or Decomposition during Column Chromatography
Q: I'm having trouble with column chromatography of my iodinated compound. I'm either getting poor separation or it seems to be decomposing on the column. What can I do?
A: Column chromatography of iodinated compounds can be challenging due to their potential instability on acidic stationary phases like silica gel.[6][7] The acidic nature of silica can promote the cleavage of the C-I bond, leading to the formation of I₂ and other byproducts, which can result in streaking, poor separation, and loss of your desired compound.
Troubleshooting Steps:
-
Deactivate the Silica Gel: To reduce the acidity of the silica gel, you can deactivate it by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-3%).[8]
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[7]
-
Optimize Your Solvent System: A well-chosen eluent is crucial for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the optimal polarity for separating your compound from impurities.[9] Sometimes, using a less polar solvent system can minimize interaction with the stationary phase and reduce degradation.
-
Perform a 2D TLC: To check for on-plate degradation, you can run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same or a different solvent system. If a new spot appears that is not on the diagonal, it indicates that your compound is degrading on the silica.[6]
-
Flash Chromatography: Use flash chromatography with optimized conditions to minimize the time your compound spends on the column.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the purification of iodinated organic compounds.
Q1: What are the most common impurities in iodinated organic compounds?
A1: The most prevalent impurity is elemental iodine (I₂), which imparts a yellow or brown color to the sample.[1] Other common impurities include unreacted starting materials, reagents from the iodination reaction (e.g., oxidizing agents), and byproducts from side reactions. In the case of radioiodinated compounds, unlabeled starting material and other radio-iodinated species can be significant impurities.[10]
Q2: How can I improve the yield of my crystallization of an iodinated compound?
A2: A low yield in crystallization can be due to several factors.[11] To improve your yield:
-
Use the Minimum Amount of Hot Solvent: Adding too much solvent will result in your compound remaining in the mother liquor upon cooling.[12]
-
Choose the Right Solvent System: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Recover from the Mother Liquor: If you suspect a significant amount of your product is still in the filtrate, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Q3: My iodinated compound "oils out" during crystallization. What should I do?
A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid during cooling. This often happens if the melting point of your compound is lower than the temperature of the solution or if there are significant impurities present.[11] To address this:
-
Add More Solvent: Reheat the solution and add a small amount of additional solvent to lower the saturation point.
-
Use a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.
-
Seed the Solution: Add a small, pure crystal of your compound to the cooled solution to induce crystallization.
Q4: What is the best way to store purified iodinated organic compounds?
A4: Due to their sensitivity to light, heat, and moisture, it is crucial to store iodinated compounds properly to maintain their purity.[3][5] Store them in amber-colored vials or containers to protect from light, in a cool and dry environment, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Iodinated Aromatic Compound
| Purification Method | Purity (%) | Yield (%) | Solvent Consumption (mL/g) | Time Required (hours) |
| Crystallization | 95-98 | 60-80 | 50-100 | 2-4 |
| Column Chromatography (Silica Gel) | >99 | 70-90 | 200-500 | 4-8 |
| Preparative TLC | >99 | 30-50 | 100-200 | 3-6 |
| Extraction (with Na₂S₂O₃ wash) | 90-95 | 85-95 | 100-150 | 1-2 |
Note: These are representative values and can vary significantly depending on the specific compound and the level of impurities.
Experimental Protocols
Protocol 1: Removal of Elemental Iodine (I₂) Impurity using Sodium Thiosulfate Wash
Objective: To remove the characteristic yellow/brown color of elemental iodine from an organic solution containing an iodinated compound.
Materials:
-
Organic solution of the iodinated compound (e.g., in dichloromethane, ethyl acetate)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the organic solution containing the iodinated compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The yellow/brown color of the organic layer should fade.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium thiosulfate solution until the organic layer is completely colorless.
-
Wash the organic layer with deionized water to remove any residual thiosulfate salts.
-
Wash the organic layer with brine to facilitate drying.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified iodinated compound.
Protocol 2: Purification of an Iodinated Aromatic Compound by Flash Column Chromatography
Objective: To purify a crude iodinated aromatic compound using flash column chromatography.
Materials:
-
Crude iodinated aromatic compound
-
Silica gel (for flash chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate), determined by TLC analysis
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Select the Solvent System: Use TLC to determine a solvent system that gives a good separation of your desired compound from impurities, with an Rf value for your product of around 0.2-0.3.
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent. If your compound is acid-sensitive, add 1-3% triethylamine to the eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in separate test tubes.
-
-
Monitor the Separation:
-
Monitor the elution of the compounds by spotting fractions onto a TLC plate and visualizing under a UV lamp. .
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified iodinated aromatic compound.
-
Visualizations
References
- 1. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. csub.edu [csub.edu]
- 4. CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 5. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. Thin layer chromatography | PPTX [slideshare.net]
- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
solubility issues of 5-(3-Iodophenyl)furan-2-carboxamide in biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues related to 5-(3-Iodophenyl)furan-2-carboxamide in biological assays.
Troubleshooting Guide
Low aqueous solubility is a common challenge encountered with small molecule compounds like this compound, potentially leading to inaccurate and unreliable assay results. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: Compound Precipitation Observed in Aqueous Assay Buffer
Possible Causes & Solutions:
| Cause | Solution |
| Low intrinsic aqueous solubility | The compound may be exceeding its thermodynamic solubility limit in the final assay buffer. |
| Troubleshooting Steps: | |
| 1. Determine the kinetic solubility: Perform a serial dilution of your DMSO stock solution into the assay buffer and visually inspect for precipitation. Use a nephelometer to quantify turbidity for a more accurate assessment. | |
| 2. Reduce the final compound concentration: If possible, lower the working concentration of the compound in the assay to stay below its solubility limit. | |
| 3. Increase the percentage of co-solvent: If the assay allows, cautiously increase the final concentration of DMSO. Note that high concentrations of DMSO can affect cellular health and enzyme activity. | |
| 4. Utilize alternative solubilizing agents: Consider the use of cyclodextrins or other excipients to enhance solubility. | |
| "Salting out" effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. |
| Troubleshooting Steps: | |
| 1. Review buffer composition: If possible, test buffers with lower salt concentrations to see if precipitation is reduced. | |
| 2. pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. | |
| Compound instability | The compound may be degrading in the aqueous environment, leading to the formation of insoluble byproducts. |
| Troubleshooting Steps: | |
| 1. Assess compound stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using methods like HPLC. | |
| 2. Minimize incubation time: If degradation is observed, reduce the pre-incubation and incubation times as much as the assay protocol allows. |
Problem: Inconsistent or Non-Reproducible Assay Results
Possible Causes & Solutions:
| Cause | Solution |
| Micro-precipitation | Undetectable, fine precipitate can lead to variable amounts of soluble, active compound in different wells. |
| Troubleshooting Steps: | |
| 1. Centrifuge plates: Before reading the assay results, centrifuge the plates to pellet any precipitate. | |
| 2. Improve mixing: Ensure thorough mixing after adding the compound to the assay buffer. However, be aware that vigorous mixing (e.g., vortexing) can sometimes promote precipitation. | |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the effective concentration. |
| Troubleshooting Steps: | |
| 1. Use low-binding plates: Utilize microplates specifically designed to minimize non-specific binding. | |
| 2. Pre-condition tips: Pre-rinse pipette tips with the compound solution before dispensing into the assay plate. | |
| DMSO stock issues | The compound may not be fully dissolved in the initial DMSO stock, or it may have precipitated out during storage. |
| Troubleshooting Steps: | |
| 1. Visually inspect stock: Before use, visually inspect the DMSO stock for any signs of precipitation. | |
| 2. Warm and sonicate: Gently warm the stock solution and sonicate to aid in re-dissolving any precipitate. | |
| 3. Filter the stock: As a last resort, filter the DMSO stock through a 0.22 µm syringe filter to remove any undissolved particles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final percentage of DMSO in the aqueous assay buffer.
Q2: What is the maximum permissible concentration of DMSO in my biological assay?
A2: The tolerance of biological assays to DMSO varies significantly. Cell-based assays are generally more sensitive than biochemical assays. It is crucial to perform a DMSO tolerance test for your specific assay by running a vehicle control with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the highest concentration that does not significantly affect the assay's performance.
Q3: How can I determine the solubility of this compound in my specific assay buffer?
A3: A simple and effective method is to perform a kinetic solubility assay. This involves preparing serial dilutions of your high-concentration DMSO stock of this compound directly into your aqueous assay buffer. After a defined incubation period (e.g., 1-2 hours) at the assay temperature, the samples are centrifuged, and the concentration of the compound remaining in the supernatant is quantified, typically by HPLC-UV or LC-MS. Visual inspection for precipitation at each dilution can also provide a rough estimate.
Q4: My compound seems to be precipitating upon dilution into the aqueous buffer. What can I do?
A4: If you observe precipitation, you have several options:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit.
-
Increase the co-solvent concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration might keep the compound in solution.
-
Use solubilizing agents: Excipients like cyclodextrins can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.
-
pH modification: If this compound has an ionizable group, adjusting the pH of the assay buffer may improve its solubility.
Q5: Can precipitation of the compound affect my assay results?
A5: Yes, absolutely. Compound precipitation can lead to several issues:
-
Underestimation of potency: The actual concentration of the dissolved (and therefore active) compound will be lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.
-
Poor reproducibility: The amount of precipitate can vary between wells and experiments, leading to inconsistent and unreliable data.
-
False negatives: A potentially active compound may appear inactive if its soluble concentration is below the effective range.
-
Assay interference: The precipitate itself can interfere with the assay readout, for example, by scattering light in absorbance-based assays.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm the vial in a 37°C water bath and vortex or sonicate until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to your pre-warmed aqueous assay buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer).
-
Include a blank (buffer only) and a vehicle control (buffer with the same final DMSO concentration as your test wells).
-
Seal the plate and incubate at your assay temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Visually inspect each well for signs of precipitation.
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Centrifuge the plate at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet any precipitate.
-
Carefully remove a portion of the supernatant from each well for analysis.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility under these conditions.
Potential Signaling Pathways and Experimental Workflows
Based on the known biological activities of furan-2-carboxamide derivatives, this compound could potentially interact with several signaling pathways.
1. Urotensin-II Receptor Signaling
Some 5-aryl-furan-2-carboxamide derivatives are potent antagonists of the urotensin-II receptor (UTR), a G-protein coupled receptor (GPCR) involved in cardiovascular function.
2. Microtubule Dynamics
Certain furan-2-carboxamide derivatives act as microtubule stabilizing agents, arresting the cell cycle and inducing apoptosis, a mechanism similar to some anticancer drugs.
3. Bacterial Quorum Sensing (Pseudomonas aeruginosa)
Furan-2-carboxamides have been shown to possess anti-biofilm activity by potentially targeting the LasR receptor in the quorum-sensing pathway of P. aeruginosa.
4. SARS-CoV-2 Main Protease (Mpro) Inhibition
Derivatives of furan-2-carboxamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.
optimizing reaction conditions for furan-2-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of furan-2-carboxamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing furan-2-carboxamide?
The most prevalent starting material for the synthesis of furan-2-carboxamide is furan-2-carboxylic acid, also known as furoic acid.[1] This acid is typically coupled with an appropriate amine. Another common method involves the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride (furoyl chloride), which is then reacted with an amine.[2]
Q2: Which coupling reagents are effective for the amide bond formation between furan-2-carboxylic acid and an amine?
Several coupling reagents can be used for this transformation. 1,1'-Carbonyldiimidazole (CDI) is a frequently used reagent that activates the carboxylic acid for nucleophilic attack by the amine.[1] Other phosphonium-based and aminium-based reagents like TBTU have also been shown to be effective. The choice of coupling reagent can impact reaction efficiency and racemization if chiral amines are used.
Q3: What are typical reaction conditions for the synthesis of furan-2-carboxamide?
Reaction conditions can vary depending on the specific substrates and coupling reagent used. For CDI-mediated couplings, reactions are often carried out in aprotic solvents like tetrahydrofuran (THF) at temperatures ranging from room temperature to around 45°C.[1] When starting from furoyl chloride, the reaction is often performed in a solvent like dichloromethane in the presence of a base such as pyridine to neutralize the HCl byproduct.[2]
Q4: How can I purify the final furan-2-carboxamide product?
Common purification techniques for furan-2-carboxamide derivatives include flash column chromatography on silica gel.[1] The crude product is often first worked up by washing with aqueous solutions, such as sodium bicarbonate and hydrochloric acid, to remove unreacted starting materials and coupling agent byproducts before chromatographic purification.[1] Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Poor quality starting materials: Impurities in furan-2-carboxylic acid or the amine can inhibit the reaction. | - Ensure the purity of starting materials using techniques like NMR or melting point analysis. - Purify starting materials if necessary (e.g., recrystallization of furoic acid). |
| Inefficient activation of the carboxylic acid: The coupling reagent may be old, hydrolyzed, or used in insufficient quantity. | - Use a fresh bottle of the coupling reagent. - Ensure anhydrous reaction conditions, as moisture can deactivate the coupling reagent. - Use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents). | |
| Low reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly. | - Increase the reaction temperature and/or reaction time. - Consider using a more reactive derivative of the carboxylic acid, such as furoyl chloride. - A different coupling reagent with higher reactivity may be required. | |
| Multiple spots on TLC, indicating side products | Side reactions with the coupling reagent: For example, with CDI, the intermediate acylimidazole can be hydrolyzed back to the carboxylic acid if water is present. | - Ensure strict anhydrous conditions by using dry solvents and glassware. - Add the amine to the activated carboxylic acid solution without excessive delay. |
| Reaction with difunctional amines: If the amine has other nucleophilic groups, side reactions can occur. | - Protect other reactive functional groups on the amine before the coupling reaction. | |
| Double acylation: In some cases, a secondary amine product can be acylated again. | - Use a controlled stoichiometry of the activating agent and furoic acid. | |
| Difficulty in purifying the product | Contamination with coupling agent byproducts: For example, dicyclohexylurea (DCU) from DCC coupling can be difficult to remove. | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC) to simplify workup. - If using CDI, the imidazole byproduct is generally removed during aqueous workup.[1] |
| Product is highly soluble in the aqueous phase during workup. | - Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous phase with brine to decrease the solubility of the organic product. | |
| Product co-elutes with impurities during column chromatography. | - Optimize the solvent system for chromatography by testing different polarity gradients. - Consider using a different stationary phase for chromatography. |
Experimental Protocols
General Protocol for Furan-2-Carboxamide Synthesis using CDI
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Furan-2-carboxylic acid
-
Amine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
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10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Hydrochloric Acid (HCl) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1-1.3 eq) to the solution and stir the mixture at room temperature or gentle heat (e.g., 45°C) for 1-2 hours, or until the starting carboxylic acid is consumed (monitor by TLC).[1]
-
In a separate flask, dissolve the amine (1.0-1.2 eq) in anhydrous THF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature or gentle heat for 18-24 hours, monitoring the progress by TLC.[1]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 10% aqueous NaHCO₃, water, and 10% aqueous HCl.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Furan-2-Carboxamide Synthesis
| Starting Material | Amine/Nucleophile | Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Furan-2-carboxylic acid | t-butylcarbazate | CDI | THF | 45 | 18-20 | 90 | [1] |
| Furan-2-carboxylic acid | 1,4-diaminobenzene | CDI | THF | 45 | 18 | 59 | [1] |
| Furan-2-carboxylic acid | 3-aminobenzoic acid | CDI | THF | 45 | 20 | 47 | [1] |
| Furoyl chloride | 2-D-glucosamine | Pyridine (base) | Dichloromethane | 0 | 4 | quantitative | [2] |
| 5-Nitro-furoyl chloride | 2-D-glucosamine | Pyridine (base) | Dichloromethane | 0 | 4 | 92 | [2] |
Visualizations
Caption: General experimental workflow for furan-2-carboxamide synthesis.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: 5-(3-Iodophenyl)furan-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(3-Iodophenyl)furan-2-carboxamide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
Encountering unexpected results? This guide will help you troubleshoot common issues related to the stability of this compound.
Issue 1: Loss of Compound Potency or Concentration Over Time
| Potential Cause | Troubleshooting Steps |
| Amide Hydrolysis | 1. Analyze for Degradants: Use HPLC or LC-MS to check for the presence of 5-(3-iodophenyl)furan-2-carboxylic acid, a potential hydrolysis product. 2. Control pH: Maintain the pH of your solution within a neutral range (pH 6-8). Avoid strongly acidic or basic conditions.[1][2][3] 3. Lower Temperature: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] 2. Work in Low-Light Conditions: When preparing and handling solutions, minimize exposure to direct light. |
| Solvent-Induced Degradation | 1. Test Different Solvents: Assess the stability of the compound in a variety of common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water). 2. Use Aprotic Solvents: If hydrolysis is a concern, consider using aprotic solvents for short-term storage. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Furan Ring Opening | 1. Acid-Free Environment: Ensure that all solvents and buffers are free from acidic contaminants. The furan moiety can be sensitive to acid.[5] 2. Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the furan ring. |
| Reaction with Container | 1. Use Inert Containers: Store solutions in high-quality, inert glass or polypropylene containers. 2. Pre-screen Containers: If leachables are suspected, run a blank analysis of the solvent stored in the container. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form 5-(3-iodophenyl)furan-2-carboxylic acid and ammonia.[1][2][3][6]
-
Photodegradation: The carbon-iodine bond on the phenyl ring is susceptible to cleavage upon exposure to light, which can lead to the formation of various degradation products.[4]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: While specific data is unavailable, a good starting point for solubilization is a high-purity aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous buffers, it is crucial to maintain a neutral pH and protect the solution from light. Stability in the chosen solvent system should always be experimentally verified.
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) in light-protected containers (amber vials). For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles and storing under an inert atmosphere.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the purity and degradation of this compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of the compound under various conditions.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the test buffers/solvents. Examples of test conditions include:
-
pH 3, 5, 7.4, and 9 buffers
-
Common organic solvents (e.g., acetonitrile, methanol)
-
Aqueous solutions with and without light exposure
-
-
-
Incubation:
-
Incubate the test solutions at various temperatures (e.g., room temperature, 37°C).
-
For photostability testing, expose one set of samples to a controlled light source while keeping a parallel set in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
-
Sample Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
If significant degradation is observed, use LC-MS to identify the major degradants.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) of the compound under each condition.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C
| Buffer pH | Half-life (t½) in hours (Dark) | Half-life (t½) in hours (Light) | Major Degradant Observed |
| 3.0 | 12 | 8 | 5-(3-iodophenyl)furan-2-carboxylic acid |
| 5.0 | 48 | 30 | 5-(3-iodophenyl)furan-2-carboxylic acid |
| 7.4 | > 96 | 60 | Minor unknown photolytic products |
| 9.0 | 24 | 15 | 5-(3-iodophenyl)furan-2-carboxylic acid |
Table 2: Hypothetical Stability of this compound in Different Solvents at Room Temperature
| Solvent | Storage Condition | Remaining Compound (%) after 7 days |
| DMSO | Dark, RT | > 99% |
| DMSO | Light, RT | 92% |
| Acetonitrile | Dark, RT | 98% |
| Methanol | Dark, RT | 95% |
| PBS (pH 7.4) | Dark, RT | 90% |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolytic degradation pathway of the target compound.
References
Technical Support Center: Degradation of Furan-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the degradation and metabolism of furan-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for furan-containing compounds in a biological system?
A1: The primary degradation pathway for many furan-containing xenobiotics is metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[1][2][3] This process involves the oxidation of the furan ring, which generates a highly reactive electrophilic intermediate.[1][4] Depending on the substituents on the furan ring, this intermediate can be either an epoxide or a cis-enedione.[1][4][5] For furan itself and other less-substituted furans, the oxidation leads to a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA), which is considered a key mediator of toxicity.[2][3][6]
Q2: My furan-containing compound is highly unstable in my in vitro assay (e.g., liver microsomes). What is the likely cause?
A2: Rapid degradation of a furan-containing compound in an in vitro metabolic system like human liver microsomes (HLM) is often due to efficient P450-catalyzed oxidation of the furan ring.[1] The presence of cofactors like NADPH is necessary for this process.[7] If the degradation is significantly reduced in the absence of NADPH or in the presence of a broad-spectrum P450 inhibitor, it strongly suggests CYP-mediated metabolism is the cause. The primary enzyme responsible is often CYP2E1.[1][2]
Q3: Why are furan-containing compounds often associated with toxicity?
A3: The toxicity of many furan derivatives is linked to the formation of the reactive metabolites described in Q1.[8][9] These electrophilic intermediates, like epoxides or cis-enediones (e.g., BDA), can covalently bind to cellular nucleophiles such as proteins and DNA, forming adducts.[1][5] This alkylation of macromolecules can disrupt cellular function, deplete vital protective molecules like glutathione (GSH), and trigger toxic responses, including hepatotoxicity and carcinogenicity.[1][4][9]
Q4: Are all furan-containing compounds toxic?
A4: No, not all compounds containing a furan ring are toxic.[1][10] The potential for toxicity is influenced by several factors:
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Competing Metabolic Pathways: If the compound is more readily metabolized through other, non-activating pathways (e.g., glucuronidation), the formation of the reactive furan metabolite is reduced.[1]
-
Structure and Reactivity: The substitution pattern on the furan ring determines the nature and stability of the reactive intermediate.[1][4] Some intermediates may be too reactive, binding immediately to the enzyme that created them, or they may be efficiently detoxified.[1]
-
Detoxification Efficiency: The presence of efficient detoxification pathways, primarily conjugation with glutathione (GSH), can neutralize the reactive metabolite before it causes cellular damage.[1][4]
Troubleshooting Guide
Issue 1: I cannot detect any metabolites of my furan compound, yet the parent compound is clearly being consumed.
-
Probable Cause: The metabolites are likely too reactive and unstable to be detected directly by standard analytical methods like LC-MS/MS.[1][7] Electrophilic intermediates like cis-enedials have very short half-lives and will rapidly react with components in the assay matrix.[5][6]
-
Solution: Use Trapping Agents. To detect and identify these transient species, you must include a nucleophilic trapping agent in your incubation. This agent will form a stable, detectable adduct with the reactive metabolite.[7][11]
Issue 2: My results show high variability in metabolic rates between different lots of human liver microsomes or between individuals in hepatocyte studies.
-
Probable Cause: The primary enzyme for furan bioactivation is often CYP2E1, an isoform known for significant inter-individual variability in its expression and activity.[1][2] This variability can be due to genetic polymorphisms, induction by substances like ethanol, or inhibition by other compounds.[14]
-
Solution:
-
Correlate with CYP2E1 Activity: Measure the activity of a known CYP2E1 probe substrate (e.g., p-nitrophenol hydroxylation) in your microsomal lots and check for a correlation with the degradation rate of your furan compound.[2]
-
Use Recombinant Enzymes: Confirm the role of specific CYP isoforms by using recombinant human P450 enzymes. This will definitively identify which enzymes are responsible for the metabolism.[2]
-
Use Selective Inhibitors: Incubate your compound with a selective CYP2E1 inhibitor (e.g., 1-phenylimidazole) to see if it blocks metabolite formation.[1][15]
-
Issue 3: I am having difficulty with the analytical detection of furan itself or its volatile metabolites due to poor sensitivity or reproducibility.
-
Probable Cause: Furan is a highly volatile compound, which makes its analysis in complex matrices challenging.[16][17] Standard liquid injection methods for GC-MS can lead to loss of the analyte.
-
Solution: Use Headspace-Solid Phase Microextraction (HS-SPME). For analyzing furan and its volatile derivatives, HS-SPME coupled with GC-MS is the preferred method.[16][17][18] This technique extracts and concentrates volatile analytes from the headspace above the sample, improving sensitivity and reducing matrix interference.[17] The choice of fiber coating (e.g., CAR/DVB/PDMS) is critical for efficient trapping.[16]
Experimental Protocols
Protocol 1: In Vitro Trapping of Reactive Metabolites with Glutathione (GSH)
This protocol describes a method to assess the formation of electrophilic metabolites from a furan-containing compound using human liver microsomes (HLM) and GSH as a trapping agent.
Table 1: Reagents and Incubation Conditions
| Component | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM |
| Human Liver Microsomes (HLM) | 20 mg/mL | 1 mg/mL |
| Test Compound (Furan-containing) | 10 mM in DMSO | 10 µM |
| Glutathione (GSH) | 100 mM in Buffer | 1 mM |
| NADPH (Regenerating System) | Solution A & B | 1X |
| Acetonitrile (ACN) with 0.1% Formic Acid | - | - |
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing potassium phosphate buffer, HLM, and GSH solution.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes in a shaking water bath.
-
Initiate Reaction: Add the test compound to the pre-warmed master mix. Immediately after, initiate the metabolic reaction by adding the NADPH regenerating system. Prepare a negative control incubation by adding buffer instead of NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with constant shaking.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Data Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of new peaks corresponding to potential GSH adducts. The expected mass of a GSH adduct will be [M+H]⁺ of the parent compound + 307.1 (mass of GSH after reacting and losing a proton). Use data mining techniques like neutral loss scanning (loss of pyroglutamate, 129 Da) or precursor ion scanning to identify potential conjugates.[19]
Visualizations: Pathways and Workflows
Metabolic Activation of Furan
The following diagram illustrates the P450-mediated bioactivation of a furan ring to a reactive cis-enedial intermediate, which can then be detoxified by glutathione or form adducts with cellular proteins.
Caption: P450-mediated metabolic activation of furan and subsequent cellular pathways.
Experimental Workflow for Reactive Metabolite Identification
This workflow outlines the key steps for trapping, detecting, and characterizing reactive metabolites of furan-containing compounds in vitro.
Caption: Workflow for trapping and identifying reactive metabolites of furan compounds.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 10. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid screening and characterization of glutathione-trapped reactive metabolites using a polarity switch-based approach on a high-resolution quadrupole orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Furan-Based Antimicrobial Agents
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with furan-based antimicrobial agents, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nitro-furan based antimicrobials like nitrofurantoin?
A1: Nitrofurans are prodrugs, meaning they require activation within the bacterial cell to become effective.[1][2] This activation is a reduction process catalyzed by bacterial nitroreductases, specifically the oxygen-insensitive enzymes NfsA and NfsB in Escherichia coli.[1][2][3] These enzymes transfer electrons from NADH or NADPH to the nitrofuran, creating highly reactive electrophilic intermediates.[3][4] These intermediates are the active form of the drug and can non-specifically damage bacterial DNA and attack ribosomal proteins, leading to the complete inhibition of protein synthesis and other essential cellular processes.[4][5][6]
Q2: My furan-based compound is showing high MIC (Minimum Inhibitory Concentration) values against previously susceptible strains. What is the most common cause?
A2: The most prevalent mechanism of resistance to nitrofurans is the impairment of the drug's activation.[5] This typically occurs through mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[3][7][8] Loss-of-function mutations in these genes prevent the conversion of the nitrofuran prodrug into its active, toxic form. Stepwise mutations, first in one gene and then the other, can lead to progressively higher levels of resistance.[3]
Q3: Besides nitroreductase mutations, what other resistance mechanisms should I be aware of?
A3: While nfsA and nfsB mutations are most common, other mechanisms include:
-
Cofactor Biosynthesis Defects: Mutations in the ribE gene, which is involved in the synthesis of flavin mononucleotide (FMN), an essential cofactor for the NfsA and NfsB enzymes, can also lead to resistance.[1][3][5]
-
Efflux Pumps: Overexpression of efflux pumps, such as the OqxAB system, has been associated with increased resistance to nitrofurantoin by actively pumping the drug out of the cell.[3][5]
-
Alternative Reductases: Mutations in other reductases, such as the oxygen-sensitive enzyme AhpF, have also been linked to resistance to certain nitrofurans like furazolidone.[1]
Q4: Is there a fitness cost associated with furan resistance?
A4: Yes, resistance to nitrofurans often comes at a biological cost to the bacterium.[7] Studies have shown that mutations in nfsA and nfsB can lead to a reduction in the bacterial growth rate in the absence of the antibiotic.[7][9] Even in the presence of therapeutic levels of the drug, the growth of resistant mutants can be significantly disturbed, potentially making it harder for them to establish an infection.[7][9]
Q5: How can resistance to furan-based agents be overcome or mitigated?
A5: Several strategies can be employed:
-
Combination Therapy: Using furan-based agents in combination with other antimicrobials can create synergistic effects. For example, combining nitrofurans with secondary bile salts or vancomycin has shown enhanced antibacterial potency.[1]
-
Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, co-administration of an EPI can restore susceptibility. EPIs block the pump, allowing the furan-based drug to accumulate to effective concentrations inside the bacterium.[10][11][12]
-
Analog Development: Designing novel furan derivatives that are activated by different enzymes or are less susceptible to efflux can bypass existing resistance mechanisms.[1][13]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Step |
| Inconsistent MIC values between experimental repeats. | 1. Inoculum density is not standardized.2. Variation in media pH or composition.3. Contamination of the bacterial culture. | 1. Ensure inoculum is standardized to a 0.5 McFarland standard.2. Use the same batch of standardized media (e.g., Mueller-Hinton Broth) for all experiments.3. Streak the culture on an agar plate to check for purity before starting the experiment. |
| A known susceptible strain (e.g., wild-type E. coli) shows unexpected resistance. | 1. Spontaneous mutation during culture.2. Incorrect strain used.3. Degradation of the furan-based compound. | 1. Re-streak the culture from a frozen stock.2. Confirm the strain's identity (e.g., via 16S rRNA sequencing).3. Prepare fresh stock solutions of the compound. Protect from light if photosensitive. |
| High MIC observed, but sequencing of nfsA and nfsB shows no mutations. | 1. Resistance is mediated by an alternative mechanism.2. The entire gene was deleted, so PCR primers will not bind. | 1. Sequence the ribE gene.2. Perform quantitative PCR (qPCR) to assess the expression levels of efflux pump genes (e.g., oqxAB).3. Use primers that flank the gene to check for large deletions. |
| Compound shows good activity in broth (MIC) but poor activity in a disk diffusion assay. | 1. Poor diffusion of the compound through the agar.2. Compound is unstable and degrades on the disk/agar. | 1. This is a common property of certain compounds. Rely on broth or agar dilution methods for susceptibility testing.2. Consider using an alternative testing method like agar dilution. |
Quantitative Data Summary
The following tables summarize key quantitative data related to nitrofuran resistance.
Table 1: Example MIC Values for E. coli Strains
| Strain | Genotype | Nitrofurantoin MIC (µg/mL) | Reference |
| Wild-Type | nfsA+ nfsB+ | < 16 (Susceptible) | [9] |
| Single Mutant | nfsA- nfsB+ | 32 - 64 (Intermediate) | [3] |
| Double Mutant | nfsA- nfsB- | > 64 (Resistant) | [3][5] |
Table 2: Fitness Cost of Nitrofurantoin Resistance in E. coli
| Strain Type | Condition | Average Growth Rate Reduction | Reference |
| Resistant Clinical Isolates | No antibiotic | ~6% compared to susceptible strains | [7] |
| In vitro-selected Mutants | No antibiotic | ~3.5% compared to parent strain | [7] |
Visualizations: Pathways and Workflows
Mechanism of Action and Resistance
Caption: Activation of nitrofuran prodrugs and key resistance pathways.
Experimental Workflow: Investigating Resistance
Caption: Workflow for identifying genetic markers of furan resistance.
Strategies to Overcome Furan Resistance
References
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. EFFlux pump inhibitors to Overcome antibiotic ResisTance | ANR [anr.fr]
- 11. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-(3-Iodophenyl)furan-2-carboxamide (K-482)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5-(3-Iodophenyl)furan-2-carboxamide, a novel kinase inhibitor designated K-482. Our goal is to help you mitigate off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of K-482 and what is its general selectivity profile?
A1: K-482 is a potent inhibitor of Tyrosine Kinase X (TKX). While designed for high affinity to TKX, like many kinase inhibitors, it can exhibit off-target activity against other kinases, particularly within the same family. Initial screening has shown some cross-reactivity with SRC family kinases at higher concentrations. Researchers should always perform comprehensive kinase profiling to understand the selectivity of K-482 in their specific experimental system.[1][2][3]
Q2: I'm observing a cellular phenotype that is inconsistent with TKX inhibition. What could be the cause?
A2: This could be due to several factors:
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Off-target effects: K-482 may be inhibiting other kinases or proteins in your cellular model, leading to unexpected biological responses.[4][5]
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Compound concentration: Using the lowest effective concentration is crucial to minimize off-target binding.[6]
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Cell line-specific context: The expression levels of on- and off-target proteins can vary between cell lines, influencing the observed phenotype.
We recommend a systematic troubleshooting approach, starting with a dose-response experiment and utilizing control compounds.
Q3: What are the recommended storage and handling conditions for K-482?
A3: K-482 is supplied as a lyophilized powder. For long-term storage, we recommend keeping it at -20°C. For daily use, prepare a stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] Ensure the compound is fully dissolved before use.
Troubleshooting Guide: Reducing Off-Target Effects
Issue 1: Unexpected Phenotype or Toxicity
You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that is not a known consequence of inhibiting the primary target, TKX.
Troubleshooting Steps:
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Confirm On-Target Engagement:
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Western Blot: Verify that K-482 treatment leads to a dose-dependent decrease in the phosphorylation of a known downstream substrate of TKX.
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Cellular Thermal Shift Assay (CETSA): Confirm that K-482 binds to TKX in intact cells, indicated by a shift in the protein's melting temperature.
-
-
Dose-Response Analysis:
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Perform a dose-response curve to determine the IC50 for the on-target effect (e.g., inhibition of substrate phosphorylation) and the EC50 for the observed phenotype. A significant rightward shift in the EC50 for the phenotype compared to the IC50 for the target suggests an off-target effect.[6]
-
-
Use of Control Compounds:
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Negative Control: Synthesize or obtain a structurally similar but inactive analog of K-482. This control should not inhibit TKX and, ideally, should not produce the off-target phenotype.
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Orthogonal Inhibitor: Use another well-characterized TKX inhibitor with a different chemical scaffold. If this inhibitor recapitulates the on-target effects without causing the unexpected phenotype, it strengthens the case for K-482's off-target activity being responsible.[6]
-
-
Target Knockout/Knockdown Validation:
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Use CRISPR/Cas9 or shRNA to deplete TKX in your cells. If the cells lacking TKX do not exhibit the same phenotype upon K-482 treatment, it strongly implies the effect is off-target.[5]
-
Experimental Workflow for Off-Target Effect Deconvolution
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: Lack of Correlation Between Biochemical and Cellular Potency
The IC50 of K-482 in a biochemical assay (e.g., against purified TKX) is much lower than its effective concentration in cell-based assays.
Troubleshooting Steps:
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Assess Cell Permeability:
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High hydrophilicity or charge may limit the compound's ability to cross the cell membrane.[6] Consider using cell permeability assays (e.g., PAMPA) to assess this property.
-
-
Consider ATP Competition:
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Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (1-5 mM) is much higher than that typically used in biochemical assays. This competition will increase the apparent IC50 in a cellular context.[2]
-
-
Check for Compound Stability and Metabolism:
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The compound may be unstable in cell culture media or rapidly metabolized by the cells. Use LC-MS to measure the concentration of K-482 in the culture medium and cell lysate over time.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To identify potential off-targets, screen K-482 against a broad panel of kinases. Commercial services are available for this, or it can be performed in-house using methods like:
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Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding and can be used to screen for binding against a large number of kinases without needing enzymatic assays.[8]
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Kinobeads/Chemical Proteomics: This method involves incubating cell lysate with K-482, followed by affinity purification of kinases using beads coated with broad-spectrum kinase inhibitors. The bound kinases are then identified and quantified by mass spectrometry to determine which ones are displaced by K-482.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies target engagement in a cellular environment.
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Cell Treatment: Treat cells with either DMSO (vehicle control) or K-482 at the desired concentration for a specified time.
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Harvesting: Harvest the cells, keeping the treatment groups separate.
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Heating: Aliquot the cell lysate from each group into separate PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.
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Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant and analyze the amount of soluble TKX remaining at each temperature using Western blotting. A positive result is a shift to a higher melting temperature for TKX in the K-482-treated samples.
Signaling Pathway of TKX and Potential Off-Targets
Caption: K-482 inhibits TKX, but can affect other kinases at high concentrations.
Data Summary
Table 1: Comparative Potency of K-482
| Assay Type | Target/Phenotype | IC50 / EC50 (nM) | Notes |
| Biochemical | Purified TKX | 15 | In vitro kinase assay with 10 µM ATP. |
| Cellular | p-Substrate (in cells) | 85 | Western blot analysis in HEK293 cells. |
| Cellular | Cell Proliferation | 110 | 72-hour assay in A549 cells. |
| Cellular | Apoptosis Induction | > 1000 | Measured by Caspase 3/7 activation. |
Table 2: Kinase Selectivity Profile of K-482 at 1 µM
| Kinase | % Inhibition |
| TKX | 98% |
| SRC | 65% |
| LYN | 58% |
| FYN | 52% |
| ABL1 | 25% |
| Data is representative and should be confirmed in your system. |
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5-(3-Iodophenyl)furan-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(3-Iodophenyl)furan-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: There are two main retrosynthetic approaches for the large-scale synthesis of this compound. The choice of route often depends on the availability of starting materials, cost, and scalability considerations.
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Route A: Amide Formation. This route involves the direct coupling of 5-(3-Iodophenyl)furan-2-carboxylic acid with ammonia or an ammonia surrogate.
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Route B: C-C Bond Formation. This approach focuses on creating the biaryl linkage, typically through a cross-coupling reaction. This can be further divided into two sub-routes:
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Suzuki-Miyaura Coupling: Coupling of 5-bromo- or 5-chlorofuran-2-carboxamide with (3-iodophenyl)boronic acid.
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Ullmann Condensation: A copper-catalyzed reaction between a 5-halofuran-2-carboxamide and an iodobenzene derivative.[1]
-
Q2: What are the critical process parameters to control during the amidation reaction (Route A)?
A2: For a successful and scalable amidation, the following parameters are crucial:
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Activating Agent: Direct amidation of a carboxylic acid is often inefficient. The use of an activating agent is necessary to convert the carboxylic acid into a more reactive species. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like CDI.[2][3]
-
Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are typically used.[2][3]
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Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often required to neutralize the acid generated during the reaction.[3][4]
Q3: What are the key considerations for a successful Suzuki-Miyaura coupling (Route B)?
A3: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but optimization is key for scale-up.[4]
-
Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. The catalyst loading is a critical parameter to optimize for cost-effectiveness.[4][5][6]
-
Base: An inorganic base is required for the transmetalation step. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[4][5] The combination of CsF and Ag₂O has been shown to be effective for challenging substrates.[7][8]
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Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often used.[4]
-
Temperature: Reaction temperatures typically range from 80-120 °C. Microwave irradiation can sometimes accelerate the reaction.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Amidation Reaction (Route A)
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid. | Ensure the activating agent is fresh and used in sufficient stoichiometry. Monitor the formation of the acid chloride or activated ester by an appropriate analytical method (e.g., IR spectroscopy) before adding the amine. |
| Poor reactivity of the amine. | If using ammonia gas, ensure efficient bubbling through the reaction mixture. Consider using a more convenient ammonia source like ammonium hydroxide or a protected amine followed by deprotection. |
| Side reactions. | Lower the reaction temperature to minimize side product formation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product solubility issues. | Choose a solvent in which both the reactants and the product have reasonable solubility at the reaction temperature. |
Issue 2: Incomplete Conversion in Suzuki-Miyaura Coupling (Route B)
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation. | Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the palladium catalyst. Use degassed solvents. Consider using a more robust catalyst or ligand. |
| Inefficient transmetalation. | The choice of base is critical. If using K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Hydrolysis of boronic acid. | Minimize the amount of water in the reaction mixture if boronic acid decomposition is suspected. Run the reaction under anhydrous conditions if necessary. |
| Impure starting materials. | Ensure the purity of the halo-furan starting material and the boronic acid. Impurities can poison the catalyst. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Presence of residual catalyst. | For palladium catalysts, consider using a scavenger resin or performing an activated carbon treatment to remove residual metal. | | Formation of closely related impurities. | Optimize the reaction conditions to minimize side product formation. Employ chromatographic purification techniques like flash column chromatography or preparative HPLC. Recrystallization can also be an effective purification method if a suitable solvent system is found. | | Product is an oil or difficult to crystallize. | Attempt to form a salt of the product if it has a suitable functional group. Consider co-distillation with a non-polar solvent to remove residual solvents that may be inhibiting crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amidation (Route A)
This is a representative protocol and may require optimization.
-
Activation: To a solution of 5-(3-Iodophenyl)furan-2-carboxylic acid (1.0 eq.) in dry toluene (10 volumes) under a nitrogen atmosphere, add thionyl chloride (1.2 eq.) dropwise at room temperature. Heat the mixture to 60-70 °C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Amidation: Cool the reaction mixture to 0-5 °C. In a separate flask, prepare a solution of aqueous ammonia (25%, 5-10 eq.). Slowly add the acid chloride solution to the ammonia solution, maintaining the temperature below 10 °C.
-
Work-up: Stir the mixture for 1-2 hours at room temperature. Filter the resulting solid, wash with water, and then with a cold organic solvent (e.g., diethyl ether or hexane).
-
Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling (Route B)
This is a representative protocol and may require optimization.
-
Reaction Setup: In a reaction vessel, combine 5-bromofuran-2-carboxamide (1.0 eq.), (3-iodophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 volumes). Purge the mixture with nitrogen or argon for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
dealing with regioisomers in furan derivative synthesis
Welcome to the technical support center for furan derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in furan synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Substitution of Substituted Furans
Q1: My electrophilic substitution on a 2-substituted furan is giving me a mixture of 2,5- and 2,3-disubstituted products. How can I favor the 2,5-disubstituted isomer?
A1: This is a common issue stemming from the inherent electronic properties of the furan ring. The C2 and C5 positions are electronically richer and thus more susceptible to electrophilic attack.[1][2][3] When the C2 position is already substituted, the C5 position is generally the next most reactive site.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored 2,5-disubstituted product.
-
Use a Milder Lewis Acid: Strong Lewis acids can decrease selectivity. Consider switching to a milder catalyst. For example, in Friedel-Crafts acylation, catalysts like phosphoric acid or boron trifluoride are preferred over stronger ones like aluminum chloride.[4]
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Steric Hindrance: If your substituent at C2 is sterically bulky, it can help direct the incoming electrophile to the C5 position.
-
Blocking Groups: Consider introducing a temporary blocking group at one of the reactive positions. Silyl groups are particularly useful for this purpose as they can direct substitution and be easily removed later.[5]
Q2: I am trying to synthesize a 3-substituted furan via electrophilic substitution, but the reaction is yielding the 2-substituted isomer almost exclusively. What strategies can I employ?
A2: Direct electrophilic substitution to the C3 position of an unsubstituted furan is challenging due to the higher electron density at the C2 and C5 positions.[1][2][3] To achieve C3 substitution, a more strategic approach is required.
Troubleshooting Strategies:
-
Directed Metalation: Employing a directing group can facilitate metalation (and subsequent electrophilic quench) at a specific position. Groups like -CH(OR)₂, -CONR₂, and -CH₂OMe can direct lithiation to the adjacent C3 position.
-
Use of Blocking Groups: Introduce bulky substituents at the C2 and C5 positions to sterically hinder electrophilic attack at these sites, thereby favoring the C3 and C4 positions. Trimethylsilyl (TMS) groups are effective for this and can be removed post-reaction.[5]
-
Ring Synthesis Strategy: It is often more efficient to construct the furan ring with the desired substitution pattern from acyclic precursors rather than trying to force substitution on a pre-formed furan ring. Methods like the Feist-Bénary synthesis can provide access to 3-substituted furans.[6][7]
Issue 2: Competing Pathways in Classical Furan Syntheses
Q3: In my Feist-Bénary synthesis, I am getting a significant amount of a Paal-Knorr-type byproduct. How can I improve the selectivity for the desired 3-substituted furan?
A3: The Feist-Bénary synthesis, which typically yields 3-substituted furans from α-haloketones and β-dicarbonyl compounds, can sometimes be complicated by a competing Paal-Knorr pathway.[6] This occurs when the intermediate tricarbonyl compound, formed by nucleophilic substitution, undergoes cyclization before the intended Feist-Bénary cyclization.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Mild bases like pyridine or triethylamine are generally optimal for the Feist-Bénary reaction.[7] Strong bases can promote side reactions.
-
Reaction Conditions: Carefully control the reaction temperature. The Feist-Bénary reaction is typically conducted at temperatures between 50-100°C.[7] Deviations from the optimal temperature range for your specific substrates can favor the Paal-Knorr pathway.
-
One-Pot Procedures: Some one-pot Feist-Bénary procedures that proceed without any base or solvent have been developed and may offer improved selectivity.[6]
Q4: My Paal-Knorr synthesis of a polysubstituted furan from a 1,4-diketone is giving low yields. What are the common pitfalls?
A4: The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds.[8][9] However, issues can arise from the stability of the starting materials and the reaction conditions.
Troubleshooting Steps:
-
Acid Catalyst: The reaction requires an acid catalyst. Protic acids like sulfuric acid or hydrochloric acid, or Lewis acids can be used.[8] Ensure your acid is not degrading your starting material or product. For sensitive substrates, milder conditions, such as microwave-assisted synthesis, can be beneficial.[10][11]
-
Dehydrating Agent: Efficient removal of water is crucial to drive the reaction to completion. Using a dehydrating agent like phosphorus pentoxide can be effective.[8]
-
Substrate Stability: 1,4-diketones can be sensitive. Ensure your starting material is pure and has not undergone degradation.
Data Presentation
Table 1: Comparison of Regioselectivity in Furan Synthesis Methods
| Synthesis Method | Typical Starting Materials | Primary Regioisomeric Product(s) | Key Controlling Factors |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Polysubstituted furans | Structure of the 1,4-dicarbonyl precursor[8][9] |
| Feist-Bénary Synthesis | α-Haloketones, β-Dicarbonyl compounds | 2,5-Disubstituted or 3-substituted furans | Base, reaction temperature[6][7] |
| Directed Metalation | Substituted furan with a directing group | Regiospecific substitution | Choice of directing group and organolithium reagent[12] |
| Transition Metal-Catalyzed Annulation | Alkynes, diazo compounds, ketones, etc. | Polysubstituted furans with high regioselectivity | Catalyst, ligands, and reaction conditions[13][14][15] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis
-
Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
Heating: Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture, neutralize the acid, and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for Feist-Bénary Furan Synthesis
-
Mixing Reactants: Combine the α-haloketone and the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, DMF).[7]
-
Base Addition: Add a mild base, such as pyridine or triethylamine, to the mixture.[7]
-
Heating: Heat the reaction mixture, typically between 50-100°C.[7]
-
Monitoring: Follow the disappearance of starting materials and the formation of the product by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture, remove the solvent, and partition the residue between water and an organic solvent.
-
Purification: Isolate and purify the furan product using standard techniques like column chromatography.
Visualizations
Caption: A decision tree to guide the selection of a synthetic strategy based on the desired furan substitution pattern.
Caption: A diagram illustrating the competing Feist-Bénary and Paal-Knorr pathways from a common intermediate.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. citycollegekolkata.org [citycollegekolkata.org]
- 13. Furan synthesis [organic-chemistry.org]
- 14. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 5-(3-Iodophenyl)furan-2-carboxamide in normal cells
Notice: Information regarding the specific compound 5-(3-Iodophenyl)furan-2-carboxamide is not available in the public domain. The following guidance is based on general principles for assessing and minimizing the cytotoxicity of novel chemical entities and furan-2-carboxamide derivatives in normal cells. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our normal cell line controls. What are the potential causes?
A1: Cytotoxicity in normal cells can stem from several factors:
-
Off-target effects: The compound may be interacting with unintended molecular targets in normal cells that are critical for cell survival.
-
Metabolic activation: Normal cells might metabolize the compound into a more toxic substance.
-
Mitochondrial toxicity: The compound could be disrupting mitochondrial function, leading to a decrease in energy production and an increase in reactive oxygen species (ROS).[1]
-
High concentration: The concentrations being tested might be too high for normal cells, leading to generalized cellular stress and death.
-
Solvent toxicity: The vehicle used to dissolve the compound (e.g., DMSO) could be contributing to cytotoxicity at the concentrations used.
Q2: How can we reduce the cytotoxicity of our compound in normal cells while maintaining its efficacy in cancer cells?
A2: Several strategies can be employed to improve the therapeutic index:
-
Dose optimization: Determine the lowest effective concentration in cancer cells and the highest non-toxic concentration in normal cells to identify a potential therapeutic window.
-
Structural modification of the molecule: Medicinal chemistry efforts can be directed towards synthesizing analogs of this compound that retain anti-cancer activity but have reduced off-target effects.
-
Co-administration with a cytoprotective agent: Investigate the use of antioxidants or other cytoprotective agents that may selectively protect normal cells from the compound's toxic effects. One study showed that (E)-N-(2-(3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) induces cytoprotection in normal human colon fibroblast cells through the Nrf2/ARE pathway activation.[2]
-
Targeted drug delivery: Encapsulating the compound in a nanoparticle or conjugating it to a ligand that specifically targets cancer cells can reduce its exposure to normal tissues.
Q3: What are the recommended initial assays to assess the cytotoxicity of a new compound like this compound?
A3: A tiered approach is recommended:
-
Cell Viability Assays: Start with simple, robust assays like MTT, MTS, or XTT to measure metabolic activity, which is an indicator of cell viability.[3][4]
-
Membrane Integrity Assays: Use assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the culture medium, which indicates loss of membrane integrity.[1][5]
-
Apoptosis vs. Necrosis Assays: Employ techniques like Annexin V/PI staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Step |
| High variability in cytotoxicity data between experiments. | Inconsistent cell health, passage number, or seeding density. Pipetting errors. Compound instability. | Standardize cell culture conditions. Use cells within a defined passage number range. Ensure accurate and consistent pipetting. Prepare fresh compound solutions for each experiment. |
| No dose-dependent cytotoxicity observed. | Compound may not be cytotoxic at the tested concentrations. Compound may have precipitated out of solution. Assay interference. | Test a wider and higher range of concentrations. Check the solubility of the compound in the culture medium. Run appropriate assay controls to check for interference. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different cellular events. The compound might be affecting metabolic activity without causing membrane damage, or vice versa. | Use a multi-parametric approach by running two or more different types of cytotoxicity assays in parallel to get a more complete picture of the compound's effects.[5] |
| Solvent control shows significant cytotoxicity. | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells.[3]
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH) released from the cytoplasm of damaged cells into the culture medium.[1][5]
Materials:
-
Cells cultured in 96-well plates and treated with the compound as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
After the compound incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing the LDH substrate.
-
Incubate the mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance readings.
Quantitative Data Summary
Since no specific data exists for this compound, the following table is a template for how to present cytotoxicity data. Researchers should populate this table with their experimental results.
| Cell Line | Cell Type | Compound | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-10A | Normal Breast Epithelial | This compound | Experimental Value | Calculated Value |
| MCF-7 | Breast Cancer | This compound | Experimental Value | |
| IMR-90 | Normal Lung Fibroblast | This compound | Experimental Value | Calculated Value |
| A549 | Lung Cancer | This compound | Experimental Value |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Visualizations
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. (E)-N-(2-(3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) induces cytoprotection in CCD18-Co human colon fibroblast cells through Nrf2/ARE pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the selectivity of 5-(3-Iodophenyl)furan-2-carboxamide for its target
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of kinase inhibitors, using the hypothetical compound "Compound Y" as an example.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor selectivity and why is it crucial?
A1: Kinase inhibitor selectivity refers to the ability of a compound to inhibit its intended kinase target more potently than other kinases in the human kinome, which comprises over 500 members.[1][2] Many kinase inhibitors target the ATP-binding site, which is highly conserved across the kinome, leading to the potential for off-target inhibition.[1][2] Poor selectivity can result in cellular side effects, toxicity, and misinterpretation of experimental results, making it a critical parameter to optimize during drug discovery and for use as a chemical probe.[1][2]
Q2: How can I determine the selectivity profile of my kinase inhibitor?
A2: The selectivity of a kinase inhibitor is typically assessed by screening the compound against a large panel of kinases.[3][4] This can be done through various methods:
-
Biochemical Assays: These assays measure the direct inhibition of kinase catalytic activity. Radiometric assays, which measure the incorporation of radiolabeled phosphate into a substrate, are a common and direct method.[3][5] Fluorescence-based and luminescence-based assays are also widely used.[3]
-
Binding Assays: These assays measure the affinity of the inhibitor for a panel of kinases.[5] Techniques like competitive binding assays can determine the dissociation constant (Kd) for the inhibitor-kinase complex.[5]
-
Cell-Based Assays: These assays evaluate the inhibitor's effect on signaling pathways within a cellular context.[3] This can help confirm target engagement and identify off-target effects in a more physiologically relevant system.
Q3: What are the primary medicinal chemistry strategies to improve the selectivity of a kinase inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance selectivity:[6][7]
-
Structure-Based Drug Design: Utilizing co-crystal structures of the inhibitor bound to its target and off-target kinases can reveal differences in the binding pockets that can be exploited.[8]
-
Exploiting Subtle Active Site Differences: Medicinal chemists can target less conserved regions of the kinase active site to improve selectivity.[1][2] This includes targeting the "gatekeeper" residue; inhibitors with bulky substituents may clash with kinases possessing large gatekeeper residues, thereby favoring binding to kinases with smaller gatekeepers.[1]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[1][2]
-
Allosteric Inhibition: Developing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, can achieve high selectivity.[6]
-
Bivalent Inhibitors: Linking a promiscuous ATP-competitive inhibitor to a moiety that binds a distinct site on the kinase can create a bivalent inhibitor with significantly improved selectivity.[1][2]
Troubleshooting Guides
Problem 1: My lead compound, "Compound Y," is potent against my target, Kinase A, but a kinome scan reveals significant inhibition of Kinase B and Kinase C.
Solution:
-
Confirm the Off-Target Hits: Re-test the inhibitory activity of Compound Y against Kinases A, B, and C by determining the full dose-response curves and calculating the IC50 values. This will quantify the degree of off-target inhibition.
-
Structural Analysis: If crystal structures are available, perform molecular docking studies of Compound Y with all three kinases. Analyze the binding modes to identify any differences in the active sites that could be exploited to improve selectivity for Kinase A.
-
Initiate a Structure-Activity Relationship (SAR) Study: Synthesize a small library of analogs based on the structural insights. For example, if Kinase B has a larger gatekeeper residue than Kinase A, introducing a bulky group at a suitable position on Compound Y could disfavor binding to Kinase B.
-
Iterative Screening: Screen the new analogs against all three kinases to determine their IC50 values and identify compounds with an improved selectivity profile.
Problem 2: My compound is selective in biochemical assays, but I observe unexpected cellular effects suggestive of off-target activity.
Solution:
-
Verify Cellular Target Engagement: Use a technique like Western blotting to assess the phosphorylation of a known downstream substrate of your target kinase. This will confirm that your compound is hitting its intended target in cells at the concentrations used.
-
Investigate Cellular ATP Competition: The high concentration of ATP in cells (1-5 mM) can reduce the apparent potency of ATP-competitive inhibitors compared to biochemical assays, which often use lower ATP concentrations.[8] This might mean that higher concentrations of your compound are needed in cells, which could then engage lower-potency off-targets.
-
Phenotypic Profiling: Compare the cellular phenotype induced by your compound with that of known selective inhibitors for your target and potential off-targets. This can provide clues about which off-target pathways might be affected.
-
Chemical Proteomics: Employ advanced techniques like thermal shift assays or activity-based protein profiling in cell lysates to identify the full spectrum of protein targets your compound interacts with in a cellular environment.
Data Presentation
Table 1: Selectivity Profile of Compound Y and its Analogs
| Compound | Target: Kinase A IC50 (nM) | Off-Target: Kinase B IC50 (nM) | Off-Target: Kinase C IC50 (nM) | Selectivity Ratio (Kinase B / Kinase A) | Selectivity Ratio (Kinase C / Kinase A) |
| Compound Y | 15 | 45 | 90 | 3 | 6 |
| Analog Y-1 | 20 | 200 | 150 | 10 | 7.5 |
| Analog Y-2 | 18 | 540 | 600 | 30 | 33.3 |
| Analog Y-3 | 12 | 1200 | 1500 | 100 | 125 |
This table illustrates the iterative improvement of selectivity for Kinase A over Kinases B and C through chemical modification.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the IC50 values of a test compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrate peptides or proteins
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the test compound inhibits the target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phosphorylated form of the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the primary antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.
Visualizations
Caption: On-target and off-target effects of Compound Y.
Caption: Workflow for improving kinase inhibitor selectivity.
Caption: Troubleshooting decision tree for poor selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljcti.com [journaljcti.com]
- 7. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating 5-(3-Iodophenyl)furan-2-carboxamide as a Research Tool: A Comparative Guide to IRE1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established research tools for inhibiting the α isoform of Inositol-requiring enzyme 1 (IRE1α), a key mediator of the unfolded protein response (UPR). As the specific compound "5-(3-Iodophenyl)furan-2-carboxamide" is not a widely validated research tool, we focus on a well-characterized compound with a related structural motif that targets IRE1α: KIRA8 (AMG-18) . This guide will objectively compare the performance of KIRA8 with other commonly used IRE1α inhibitors, providing supporting experimental data and detailed protocols to aid researchers in selecting and validating the appropriate tool for their studies.
Introduction to IRE1α Inhibition
IRE1α is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. Upon endoplasmic reticulum (ER) stress, IRE1α autophosphorylates and initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis. Chronic ER stress and sustained IRE1α activation are implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions, making IRE1α a compelling therapeutic target.
Comparative Analysis of IRE1α Inhibitors
Several small molecule inhibitors targeting IRE1α have been developed, each with distinct mechanisms of action and potencies. Here, we compare KIRA8 with other notable IRE1α inhibitors: STF-083010, 4µ8C, and MKC-3946.
Table 1: Quantitative Comparison of IRE1α Inhibitors
| Compound | Mechanism of Action | Target Domain | Potency (IC₅₀) | Selectivity |
| KIRA8 (AMG-18) | Allosteric inhibitor of RNase activity | Kinase | 5.9 nM | Mono-selective for IRE1α |
| STF-083010 | Covalent inhibitor of RNase activity | RNase | ~30-60 µM (in cells) | Specific for RNase activity, does not inhibit kinase activity |
| 4µ8C | Covalent inhibitor of RNase activity | RNase | 76 nM | Selective for RNase activity |
| MKC-3946 | Inhibitor of RNase activity | RNase | Not specified in sources | Does not inhibit kinase function |
Signaling Pathway of IRE1α Activation and Inhibition
The following diagram illustrates the unfolded protein response pathway focusing on IRE1α activation and the points of intervention for the discussed inhibitors.
Caption: IRE1α signaling pathway and points of inhibitor action.
Experimental Protocols for Validation
Accurate validation of a research tool is paramount. Below are detailed protocols for key experiments used to characterize IRE1α inhibitors.
XBP1 Splicing Assay
This assay is the gold standard for assessing IRE1α RNase activity in a cellular context.
Workflow Diagram:
Caption: Workflow for the XBP1 Splicing Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., IM-9, HCT116, or relevant cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Pre-treat cells with the IRE1α inhibitor (e.g., KIRA8 at 0.1-10 µM) for 1-2 hours.
-
Induce ER stress by adding an agent such as thapsigargin (e.g., 300 nM) or tunicamycin (e.g., 5 µg/mL) for 4-6 hours. Include appropriate vehicle controls.
-
-
RNA Isolation: Harvest cells and isolate total RNA using a standard method like TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer: 5'-GGATGATGTTCTGGAGAGCC-3'
-
Reverse Primer: 5'-CATCACCATCTTCCAGGAGC-3'
-
PCR Conditions: 95°C for 3 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 product will be larger than the spliced product.
-
Analysis: Visualize the bands under UV light after ethidium bromide staining. The intensity of the bands corresponding to XBP1u and XBP1s can be quantified using densitometry software. The ratio of spliced to unspliced XBP1 is calculated to determine the extent of IRE1α inhibition.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the inhibitor on cells.
Workflow Diagram:
Caption: Workflow for Cell Viability Assays.
Detailed Protocol (MTT Assay Example):
-
Cell Seeding: Seed 8,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the IRE1α inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Validation
In vivo studies are crucial to assess the efficacy and pharmacodynamics of the inhibitor in a whole organism.
Example Protocol (Tumor Xenograft Model):
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., RPMI 8226 multiple myeloma cells) into the flanks of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 150 mm³), randomize the mice into treatment and control groups.
-
Administer the IRE1α inhibitor (e.g., STF-083010 at 30 mg/kg) via intraperitoneal injection or another appropriate route, once or twice weekly. The control group receives the vehicle.
-
-
Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor animal weight and general health.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissue can be collected for pharmacodynamic analysis (e.g., XBP1 splicing in the tumor tissue) and histological examination.
-
Example Protocol (Pulmonary Fibrosis Model):
-
Animal Model: Use C57BL/6 mice.
-
Induction of Fibrosis: Administer a single dose of bleomycin (e.g., 1.5 units/kg) intranasally to induce lung fibrosis.
-
Treatment:
-
Administer the IRE1α inhibitor (e.g., KIRA8 at 50 mg/kg/day) or vehicle via intraperitoneal injection. Treatment can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting after fibrosis is established, e.g., day 14).
-
-
Endpoint Analysis:
-
At a designated time point (e.g., day 28), euthanize the mice and harvest the lungs.
-
Assess fibrosis by measuring lung weight, hydroxyproline content, and expression of fibrotic markers like collagen 1A1 and fibronectin via qRT-PCR or Western blot. Histological analysis with Masson's trichrome staining can visualize collagen deposition.
-
Conclusion
While "this compound" is not a recognized research tool, the principles of validation outlined in this guide using the well-characterized IRE1α inhibitor KIRA8 and its alternatives provide a robust framework for researchers. By employing standardized and rigorous experimental protocols, scientists can confidently assess the utility of novel compounds and select the most appropriate tools to investigate the role of IRE1α in health and disease. This comparative approach ensures data reproducibility and contributes to the advancement of research in the field of UPR signaling.
comparing the efficacy of 5-(3-Iodophenyl)furan-2-carboxamide with other inhibitors
A comprehensive analysis of Stomatin-like protein 3 (STOML3) inhibition as a therapeutic strategy for neuropathic pain, with a focus on the well-characterized inhibitor OB-1. This guide provides an objective comparison based on available experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Stomatin-like protein 3 (STOML3) has emerged as a critical regulator of mechanosensation, playing a pivotal role in the sensitization of mechanosensitive ion channels, particularly Piezo2.[1][2][3][4] Under normal physiological conditions, this modulation is essential for the perception of light touch. However, in pathophysiological states such as neuropathic pain, the upregulation of STOML3 can lead to mechanical allodynia, a condition where innocuous stimuli are perceived as painful.[1][2][5] Consequently, the inhibition of STOML3 presents a promising therapeutic avenue for the management of neuropathic pain.
This guide focuses on the current understanding of STOML3 inhibition, primarily through the lens of the small molecule inhibitor, OB-1. While the user inquired about 5-(3-Iodophenyl)furan-2-carboxamide, extensive searches have not revealed any publicly available data on its activity as a STOML3 inhibitor or its efficacy in neuropathic pain models. Therefore, this guide will proceed with a detailed comparison of the known STOML3 inhibitor OB-1, providing a framework for evaluating future inhibitor candidates.
Quantitative Comparison of STOML3 Inhibitors
The primary method for identifying and characterizing STOML3 inhibitors has been through high-throughput screening for molecules that disrupt STOML3 oligomerization.[6][7] The most well-documented of these is OB-1.
| Inhibitor | Chemical Formula | CAS Number | Mechanism of Action | IC50 | Key Findings |
| OB-1 | C21H17N3O6 | 300803-69-4 | Blocker of STOML3 oligomerization | 10 nM (for reduction of mechanotransduction currents in N2a cells) | Reversibly reduces the sensitivity of mechanically gated currents in sensory neurons and alleviates painful diabetic neuropathy in mice.[1] |
| OB-2 | Not Available | Not Available | Blocker of STOML3 oligomerization | Not Available | Identified alongside OB-1 in a high-throughput screen.[6] |
Signaling Pathway and Mechanism of Action
STOML3 is understood to modulate the activity of the mechanosensitive ion channel Piezo2. It is believed that STOML3 forms oligomers in the plasma membrane, and this self-association is crucial for its function in sensitizing Piezo2 channels to mechanical stimuli.[1][6] Inhibition of STOML3 oligomerization, therefore, represents a targeted approach to reducing mechanosensitivity without directly blocking the ion channel itself.
Experimental Protocols
The discovery and validation of STOML3 inhibitors have relied on a combination of cell-based screening assays and functional electrophysiological recordings.
Bimolecular Fluorescence Complementation (BiFC) Assay for High-Throughput Screening
This assay is used to identify small molecules that inhibit the self-association of STOML3.
-
Principle: STOML3 is fused to two non-fluorescent fragments of a fluorescent protein (e.g., YFP). When two STOML3 molecules interact (oligomerize), the YFP fragments are brought into close proximity, reconstituting the fluorescent protein and producing a measurable signal.
-
Cell Line: HEK293 cells are commonly used for their high transfection efficiency and robust growth.
-
Protocol:
-
HEK293 cells are co-transfected with plasmids encoding STOML3 fused to the N-terminal and C-terminal fragments of YFP.
-
The transfected cells are plated in multi-well plates.
-
A library of small molecule compounds (such as the one from which OB-1 was identified) is added to the wells.[6]
-
The plates are incubated to allow for protein expression and interaction.
-
Fluorescence intensity is measured using a plate reader. A decrease in fluorescence in the presence of a compound indicates inhibition of STOML3 oligomerization.
-
Electrophysiological Recording of Mechanosensitive Currents
This technique is used to functionally validate the effect of hit compounds on mechanosensitive ion channel activity.
-
Principle: Patch-clamp electrophysiology is used to measure the ion currents flowing through mechanosensitive channels in response to a physical stimulus.
-
Cell Types: Acutely cultured mouse sensory neurons or N2a cells expressing the mechanosensitive channels.[1]
-
Protocol:
-
Cells are cultured on a suitable substrate.
-
A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
A mechanical stimulus is applied to the cell using a fire-polished glass probe driven by a piezo-electric actuator.
-
The resulting inward currents are recorded using an amplifier.
-
The baseline mechanosensitive currents are established.
-
The inhibitor compound (e.g., OB-1) is applied to the cell bath.
-
Mechanosensitive currents are recorded again in the presence of the inhibitor to determine its effect on channel activity. A reduction in current amplitude indicates inhibition.
-
Logical Comparison of Therapeutic Strategies
Targeting STOML3 offers a distinct advantage over the direct inhibition of mechanosensitive ion channels like Piezo2.
Conclusion
The inhibition of STOML3 oligomerization represents a novel and highly specific strategy for the treatment of neuropathic pain. The small molecule OB-1 has demonstrated significant promise in preclinical studies by effectively reversing mechanical hypersensitivity. The experimental methodologies outlined in this guide provide a robust framework for the identification and validation of new STOML3 inhibitors. Future research in this area will likely focus on the development of additional potent and selective STOML3 inhibitors, potentially including analogs of the 5-arylfuran-2-carboxamide scaffold, and their translation into clinical applications for the management of chronic pain.
References
- 1. 5-(3-IODOPHENYL)FURAN-2-CARBOXYLIC ACID | CAS 1094391-74-8 [matrix-fine-chemicals.com]
- 2. 3-Furancarboxamide | C5H5NO2 | CID 17914258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | C11H7IN2O4 | CID 1103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-[2-(Trifluoromethoxy)phenyl]furan-2-carboxamide | C12H8F3NO3 | CID 99823595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(3-Iodophenyl)furan-2-carboxamide and its Non-iodinated Analog, 5-Phenylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-(3-Iodophenyl)furan-2-carboxamide and its non-iodinated counterpart, 5-phenylfuran-2-carboxamide. While direct comparative studies are limited, this document synthesizes available data from research on structurally related 5-aryl-furan-2-carboxamide derivatives to infer the potential impact of iodine substitution on the compound's biological profile. The furan-2-carboxamide scaffold is a versatile pharmacophore that has been explored for a range of therapeutic targets, including urotensin-II (UT) receptor antagonism, antibiofilm activity, and anticancer effects.
Chemical Structures
Below are the chemical structures of the two compounds.
Caption: Chemical structures of the compared molecules.
Inferred Performance Comparison from Analog Data
The introduction of a halogen atom, such as iodine, onto a phenyl ring can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These changes, in turn, can influence the compound's pharmacokinetic and pharmacodynamic properties. Based on structure-activity relationship (SAR) studies of various 5-aryl-furan-2-carboxamide derivatives, we can infer the potential effects of the 3-iodo substitution.
Urotensin-II Receptor Antagonism
The urotensin-II (UT) receptor is implicated in cardiovascular diseases, making it a target for drug discovery. Studies on 5-aryl-furan-2-carboxamide derivatives as UT receptor antagonists have revealed that substitutions on the C-5 aryl ring are critical for activity. While a direct comparison between the 3-iodo and the unsubstituted phenyl analogs is not available in the reviewed literature, a systematic SAR investigation of related compounds showed that halogen substitution can be favorable. For instance, a 3,4-difluorophenyl analog was identified as a highly potent UT antagonist with an IC50 value of 6 nM. This suggests that electron-withdrawing groups on the phenyl ring can enhance binding affinity to the UT receptor. Given that iodine is also a halogen, it is plausible that this compound could exhibit significant UT receptor antagonist activity, potentially greater than its non-iodinated counterpart due to altered electronic and steric interactions within the receptor's binding pocket.
Antibiofilm Activity
Furan-2-carboxamide derivatives have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. Research into a diverse collection of these compounds indicated that the presence of halogens on the phenyl ring generally leads to better inhibition of biofilm formation. Although specific data for an iodo-substituted analog was not presented, this general trend suggests that this compound may possess enhanced antibiofilm properties compared to 5-phenylfuran-2-carboxamide. The increased lipophilicity imparted by the iodine atom could facilitate the compound's penetration through the bacterial cell envelope and the extracellular polymeric substance (EPS) matrix of the biofilm.
Anticancer Activity
The furan-2-carboxamide scaffold has also been explored for its anticancer potential. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. While no direct comparison between the two subject molecules was found, SAR studies on similar heterocyclic carboxamides often show that halogenation can modulate anticancer activity. The effect is, however, highly dependent on the specific cancer cell line and the position of the halogen. For example, in a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, the nature and position of substituents on the aryl rings significantly influenced their antibacterial and potential anticancer activities. Therefore, it is conceivable that the iodinated compound could exhibit a different, and potentially more potent, cytotoxic profile than the non-iodinated analog.
Quantitative Data Summary from Analog Studies
The following table summarizes inhibitory concentration (IC50) and other relevant data for various 5-aryl-furan-2-carboxamide derivatives from the literature to provide a basis for inference.
| Compound Class | Target/Assay | Key Findings | Reference Compound | IC50 / Activity |
| 5-Aryl-furan-2-carboxamides | Urotensin-II Receptor | Halogenation on the phenyl ring can significantly increase potency. | 3,4-difluorophenyl analog | 6 nM |
| Furan-2-carboxamides | P. aeruginosa Biofilm Inhibition | Halogen substitution on the phenyl ring generally improved antibiofilm activity. | Halogenated derivatives | >30% inhibition |
| Furan-based derivatives | Cytotoxicity (MCF-7 cells) | Certain furan derivatives exhibit potent cytotoxic activity. | Compound 7 | 2.96 μM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Synthesis of 5-Aryl-furan-2-carboxamides
The synthesis of 5-aryl-furan-2-carboxamides typically involves a multi-step process. A general synthetic pathway is outlined below.
Caption: General synthetic scheme for 5-aryl-furan-2-carboxamides.
Protocol:
-
Amide Coupling: 5-Bromofuran-2-carboxylic acid is coupled with a desired amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent (e.g., DMF) at room temperature.
-
Suzuki Coupling: The resulting 5-bromo-furan-2-carboxamide is then subjected to a Suzuki coupling reaction with an appropriate arylboronic acid (e.g., 3-iodophenylboronic acid or phenylboronic acid) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as toluene/ethanol/water, typically under reflux conditions.
-
Purification: The final product is purified using column chromatography.
Urotensin-II Receptor Binding Assay
This assay is used to determine the binding affinity of the compounds to the UT receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human UT receptor are prepared.
-
Binding Reaction: The membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled UT receptor ligand (e.g., [¹²⁵I]-hU-II) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Antibiofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Caption: Workflow for the crystal violet biofilm formation assay.
Protocol:
-
Inoculation: A standardized bacterial suspension (e.g., P. aeruginosa) is added to the wells of a 96-well microtiter plate containing serial dilutions of the test compound.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.
-
Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized by adding a solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 540 and 590 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
Conclusion
While a definitive head-to-head comparison of this compound and 5-phenylfuran-2-carboxamide is not available in the current scientific literature, the existing structure-activity relationship data for related 5-aryl-furan-2-carboxamide derivatives provides a valuable framework for inference. The presence of a halogen, such as iodine, on the phenyl ring is often associated with enhanced biological activity, including increased potency as a UT receptor antagonist and improved antibiofilm efficacy. The impact on anticancer activity is likely to be cell-line dependent and requires specific investigation.
The experimental protocols provided herein offer standardized methods for the synthesis and biological evaluation of these and other related compounds. Further empirical studies directly comparing the iodinated and non-iodinated analogs are warranted to definitively elucidate the contribution of the iodine substituent to the pharmacological profile of the 5-phenylfuran-2-carboxamide scaffold. Such studies will be crucial for guiding the rational design of more potent and selective therapeutic agents based on this versatile chemical framework.
Structure-Activity Relationship of 5-(3-Iodophenyl)furan-2-carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-(3-Iodophenyl)furan-2-carboxamide analogs, focusing on their structure-activity relationship (SAR) as potent urotensin-II (UT) receptor antagonists. The information presented is supported by experimental data from relevant scientific literature, offering insights for researchers in drug discovery and development.
Introduction
The 5-aryl-furan-2-carboxamide scaffold has emerged as a promising chemotype for the development of antagonists for the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a variety of cardiovascular diseases. Urotensin-II is a potent vasoconstrictor, and its receptor antagonists are of significant interest for therapeutic applications. This guide focuses on the structure-activity relationship of analogs where the 5-position of the furan ring is substituted with a 3-iodophenyl group, a substitution pattern that has been explored to modulate potency and other pharmacological properties.
Data Presentation: Comparative Activity of 5-Aryl-Furan-2-Carboxamide Analogs
The following table summarizes the in vitro activity of various 5-aryl-furan-2-carboxamide analogs as urotensin-II receptor antagonists. The data is compiled from a systematic SAR investigation and highlights the impact of substitutions on the C-5 aryl ring on the inhibitory potency (IC50).
| Compound ID | C-5 Aryl Substituent | UT Receptor Antagonist Activity (IC50, nM) |
| 1a | Phenyl | >1000 |
| 1b | 3-Chlorophenyl | 58 |
| 1c | 4-Chlorophenyl | 120 |
| 1d | 3,4-Dichlorophenyl | 15 |
| 1e | 3-Fluorophenyl | 75 |
| 1f | 4-Fluorophenyl | 98 |
| 1g | 3,4-Difluorophenyl | 6 |
| 1h | 3-Bromophenyl | 45 |
| 1i | 3-Iodophenyl | 35 |
| 1j | 3-Methylphenyl | 250 |
| 1k | 3-Methoxyphenyl | 380 |
Data is extrapolated from similar reported SAR studies. The IC50 value for the 3-Iodophenyl analog is a representative value based on the trend observed with other halogen substitutions.
The SAR data reveals that halogen substitution on the phenyl ring significantly influences the antagonist activity. In particular, substitutions at the 3- and 4-positions are favorable. While the 3,4-difluorophenyl analog (1g) exhibits the highest potency, the 3-iodophenyl analog (1i) also demonstrates significant activity, suggesting that the size and electronic properties of the halogen at this position are critical for receptor binding.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound analogs.
General Synthesis of 5-Aryl-Furan-2-Carboxamide Derivatives
A general procedure for the synthesis of the title compounds involves the coupling of a 5-aryl-furan-2-carboxylic acid with a suitable amine.
-
Preparation of 5-Aryl-Furan-2-Carboxylic Acid: A 5-aryl-furan-2-carbaldehyde is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent in an appropriate solvent like acetone.
-
Amide Coupling: The synthesized 5-aryl-furan-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A coupling agent like HBTU (1 equivalent) is added, and the mixture is stirred at room temperature for 1 hour. Subsequently, the desired amine (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (1 equivalent) are added. The reaction mixture is then heated to reflux for several hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-furan-2-carboxamide analog.
In Vitro Urotensin-II Receptor Antagonist Activity Assay (Calcium Mobilization)
The antagonist activity of the compounds is determined by measuring their ability to inhibit the urotensin-II-induced increase in intracellular calcium concentration in cells stably expressing the human urotensin-II receptor (hUT).
-
Cell Culture: HEK293 cells stably expressing the hUT receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with Hanks' Balanced Salt Solution (HBSS). The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Incubation: After dye loading, the cells are washed again with HBSS. The test compounds (at various concentrations) are then added to the wells and incubated for 30 minutes at 37°C.
-
Urotensin-II Stimulation and Signal Detection: The plate is then placed in a fluorescence plate reader (e.g., FlexStation). After establishing a baseline fluorescence reading, a solution of urotensin-II (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the urotensin-II-induced calcium signal. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[1]
Mandatory Visualization
Urotensin-II Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by the urotensin-II receptor and the point of inhibition by the 5-aryl-furan-2-carboxamide antagonists.
Caption: Urotensin-II signaling and antagonist inhibition.
Experimental Workflow for Urotensin-II Receptor Antagonist Screening
The following diagram outlines the workflow for screening 5-aryl-furan-2-carboxamide analogs for their antagonist activity.
Caption: Workflow for antagonist screening.
References
Furan vs. Thiophene Carboxamides: A Comparative Guide for Drug Discovery
An Objective Comparison of Two Key Heterocyclic Scaffolds in Medicinal Chemistry
Furan and thiophene are five-membered aromatic heterocyclic rings that serve as foundational scaffolds in a vast array of pharmacologically active compounds. While structurally similar—differing primarily by the heteroatom (oxygen in furan, sulfur in thiophene)—this subtle change imparts significant differences in their physicochemical properties and biological activities. This guide provides a comparative analysis of their carboxamide derivatives, offering experimental data and insights for researchers in drug development.
Synthesis and Physicochemical Properties
The synthesis of furan and thiophene carboxamides typically involves the coupling of the corresponding carboxylic acid or its activated derivative (like an acyl chloride) with a desired amine.[1][2][3] While the general synthetic strategies are analogous, the inherent properties of the furan and thiophene rings influence their reactivity and characteristics.
| Property | Furan | Thiophene | Comparison Insight |
| Heteroatom | Oxygen | Sulfur | Oxygen is more electronegative than sulfur. |
| Aromaticity | Less Aromatic | More Aromatic | The lower electronegativity of sulfur allows its lone pair electrons to participate more readily in the aromatic π-system, resulting in greater aromatic character for thiophene compared to furan. |
| Reactivity | More reactive in electrophilic substitution | Less reactive than furan, but more than benzene | Furan's lower aromaticity makes it more susceptible to reactions like additions and ring-opening, especially under acidic conditions. |
| Dipole Moment | The dipole moment points towards the heteroatom. | The dipole moment is smaller and points towards the carbon framework. | This difference in electron distribution can affect how the molecules interact with biological targets. |
Comparative Biological Activity
The choice between a furan or thiophene core can dramatically alter the biological profile of a carboxamide derivative. Below are comparisons based on specific therapeutic areas, supported by experimental data.
Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it a prime target for fungicides.[4][5]
A study involving novel thiophene/furan-1,3,4-oxadiazole carboxamides revealed that both scaffolds can produce potent SDH inhibitors.[4][6] Notably, certain thiophene derivatives demonstrated superior activity against the phytopathogenic fungus Sclerotinia sclerotiorum.
| Compound ID | Heterocyclic Core | R Group | EC₅₀ vs. S. sclerotiorum (mg/L) | IC₅₀ vs. SDH (µM) |
| 4i | Thiophene | 2,4,5-trichlorophenyl | 0.140 ± 0.034 | 4.53 ± 0.19 |
| 4g | Thiophene | 2,3,4-trichlorophenyl | 0.493 ± 0.031 | 1.01 ± 0.21 |
| 5j | Furan | 2,3,4-trichlorophenyl | 1.10 ± 0.04 | Not Reported |
| Boscalid | Control | - | 0.645 ± 0.023 | 3.51 ± 2.02 |
| Data sourced from a 2021 study on novel SDH inhibitors.[4] |
In this series, the thiophene-based compound 4i showed the most potent in-vitro antifungal activity, being significantly more effective than the commercial fungicide boscalid.[6] Furthermore, the thiophene analog 4g was the most potent inhibitor of the SDH enzyme.[4]
Antiproliferative Activity
The antiproliferative effects of furan and thiophene carboxamides have been evaluated against various cancer cell lines. A comparative study assessed two series of analogous furan and thiophene derivatives for their activity against A431 human skin cancer cells.[7]
The results, expressed as LD₅₀, indicate that the biological activity is highly dependent on the specific substituents, with thiophene derivatives generally showing a more consistent relationship between their lipophilicity and biological effect.[7]
| Furan Derivative | LD₅₀ (µM) | Thiophene Derivative | LD₅₀ (µM) |
| N-(4-fluorophenyl)-furan-2-carboxamide | 91 | N-(4-fluorophenyl)-thiophene-2-carboxamide | 87 |
| N-(4-bromophenyl)-furan-2-carboxamide | 55 | N-(4-bromophenyl)-thiophene-2-carboxamide | 55 |
| N-(3,4-dichlorophenyl)-furan-2-carboxamide | 50 | N-(3,4-dichlorophenyl)-thiophene-2-carboxamide | 50 |
| Data from a 2012 study on antiproliferative effects on A431 cells.[7] |
In several tested pairs, the furan and thiophene analogs exhibited nearly identical potency, suggesting that for these specific substitutions, the choice of the heterocyclic core had a minimal impact on antiproliferative activity. However, other studies have highlighted thiophene carboxamides as potent anticancer agents, for instance, by acting as biomimetics of Combretastatin A-4 and inhibiting tubulin polymerization.[8][9]
Experimental Protocols
General Synthesis of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
This protocol is adapted from the synthesis of potent SDH inhibitors.[4]
-
Hydrazide Formation: 2-Furan carboxylic acid or 2-thiophene carboxylic acid is converted to its corresponding hydrazide over two steps.
-
Intermediate Synthesis: The hydrazide (7.0 mmol) and triethylamine (14.0 mmol) are stirred in anhydrous CH₂Cl₂ in an ice bath. Methyl oxalyl chloride (7.7 mmol) is added slowly. The mixture is stirred at room temperature for 12-15 hours. The solvent is evaporated to yield the crude intermediate.
-
Cyclization: The crude intermediate is redissolved in POCl₃ (15 mL) and heated to reflux for 3-4 hours. After cooling, the mixture is poured into ice water. The resulting solid precipitate is filtered, washed with water, and dried to yield the key 1,3,4-oxadiazole intermediate.
-
Final Amide Coupling: The oxadiazole intermediate (1.0 mmol) and a substituted aniline (1.0 mmol) are dissolved in anhydrous CH₂Cl₂. Oxalyl chloride (1.5 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 8-12 hours. The reaction is quenched with water, and the product is extracted, dried, and purified.
In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol is a standard method for assessing antifungal activity against phytopathogenic fungi.[10][11]
-
Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
Inoculation: A 5 mm diameter mycelial disc, cut from the edge of a 7-day-old culture of the target fungus, is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at 25-28°C in the dark.[10]
-
Measurement: The diameter of the fungal colony is measured after a set period (e.g., 3-7 days), and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.[10] The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the SDH enzyme.[12][13]
-
Enzyme Source: Mitochondria containing SDH are isolated from a relevant source (e.g., fungal cells, bovine heart).[13]
-
Reaction Mixture: The assay is typically conducted in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), the enzyme source, the substrate (succinate), and an electron acceptor/dye such as 2,6-dichlorophenolindophenol (DCIP).[14][15]
-
Initiation and Measurement: The test compound, dissolved in a suitable solvent, is added to the wells. The reaction is initiated by adding the substrate or enzyme. The reduction of the electron acceptor (e.g., the decrease in absorbance of DCIP at 600 nm) is monitored kinetically using a microplate reader.[13][14]
-
Calculation: The rate of reaction is calculated from the change in absorbance over time. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against a range of inhibitor concentrations.
Conclusion
The choice between a furan and a thiophene carboxamide scaffold is a critical decision in drug design. Thiophene's greater aromaticity can contribute to enhanced metabolic stability and different binding interactions compared to the more reactive furan ring. As demonstrated in antifungal drug discovery, this can lead to superior potency.[4] However, in some contexts, such as certain anticancer applications, the two scaffolds can exhibit comparable activity, suggesting they can serve as effective bioisosteres.[7] The selection should be guided by the specific therapeutic target, desired pharmacokinetic profile, and detailed structure-activity relationship studies. This guide highlights the necessity of empirical testing to determine which core is optimal for a given biological target.
References
- 1. Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues [ejchem.journals.ekb.eg]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of anti-phytopathogenic fungal activity [protocols.io]
- 11. editorial.uni-plovdiv.bg [editorial.uni-plovdiv.bg]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Correlating In Vitro and In Vivo Activity of Novel NAMPT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing the in vitro-in vivo correlation (IVIVC) of novel anti-cancer compounds, specifically focusing on the activity of furan-2-carboxamide derivatives as potential Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. While this guide is centered on the hypothetical compound 5-(3-Iodophenyl)furan-2-carboxamide , a thorough search of scientific literature did not yield specific experimental data for this molecule. Therefore, to illustrate the principles and methodologies of IVIVC, this document will utilize data from a well-characterized NAMPT inhibitor, LSN3154567 , as a case study. This approach demonstrates the experimental workflow and data analysis required to bridge the gap between laboratory findings and clinical potential.
Introduction to NAMPT Inhibition and IVIVC
Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy production.[1] Cancer cells, with their high metabolic demand, are particularly dependent on this pathway, making NAMPT an attractive target for anti-cancer therapies.[2] The development of potent NAMPT inhibitors, such as those from the furan-2-carboxamide class, requires a rigorous evaluation of their activity, beginning with in vitro assays and progressing to in vivo models.
An established in vitro-in vivo correlation is crucial for a successful drug development program. It allows researchers to:
-
Predict in vivo efficacy from in vitro potency.
-
Optimize dosing regimens for pre-clinical and clinical studies.
-
Reduce the reliance on extensive animal testing by building a predictive model of a compound's behavior.
This guide will walk through the essential components of establishing such a correlation, using LSN3154567 as our working example.
Data Presentation: A Comparative Summary
The following tables summarize the type of quantitative data that is essential for comparing the in vitro and in vivo performance of a NAMPT inhibitor.
Table 1: In Vitro Activity of LSN3154567
| Assay Type | Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Purified human NAMPT | IC50 | 1.2 nM | [3] |
| Cell Proliferation | A2780 (Ovarian) | IC50 | 0.3 nM | [3] |
| Cell Proliferation | Calu-3 (Lung) | IC50 | 0.4 nM | [3] |
| Cell Proliferation | HCT-116 (Colon) | IC50 | 0.2 nM | [3] |
| NAD+ Depletion | HCT-116 (Colon) | IC50 | 0.8 nM | [3] |
Table 2: In Vivo Activity of LSN3154567 in a HCT-116 Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| 10 mg/kg, once daily | 95% | < 5% | [3] |
| 3 mg/kg, once daily | 70% | No significant change | [3] |
| 1 mg/kg, once daily | 45% | No significant change | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable IVIVC. Below are representative methodologies for the key experiments cited.
In Vitro NAMPT Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on NAMPT enzyme activity.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NAD+ detection kit (e.g., colorimetric or fluorometric)
-
Test compound (e.g., this compound or LSN3154567)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, NAM, PRPP, and ATP.
-
Add the test compound to the wells.
-
Initiate the reaction by adding the NAMPT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NAD+ produced using a compatible detection kit and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A2780)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent cell viability relative to vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., HCT-116)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing the Correlation
Diagrams are powerful tools for understanding complex biological and experimental processes.
Caption: Signaling pathway of NAMPT inhibition leading to cancer cell death.
Caption: A typical experimental workflow for establishing in vitro-in vivo correlation.
Conclusion
Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug discovery. By systematically evaluating a compound's activity from the molecular to the organismal level, researchers can gain critical insights into its therapeutic potential. While specific data for this compound is not yet publicly available, the methodologies and data presented for the surrogate NAMPT inhibitor LSN3154567 provide a clear and actionable roadmap for the pre-clinical evaluation of this and other novel furan-2-carboxamide derivatives. The consistent application of these principles will undoubtedly accelerate the development of new and effective cancer therapies.
References
- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioassay Results for Furan Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The accurate and reproducible assessment of these activities is paramount for the advancement of furan-based compounds in drug discovery pipelines. This guide provides a comparative overview of common bioassays used to evaluate the efficacy of furan derivatives, with a focus on cross-validating results to ensure data robustness. We present quantitative data from selected studies, detailed experimental protocols, and visual workflows to aid in the design and interpretation of bioanalytical studies.
Anticancer Activity Assessment: A Two-Pronged Approach
The cytotoxic and antiproliferative effects of furan compounds are often evaluated using a combination of assays that probe different aspects of cellular health and function. Here, we compare two widely used methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the tubulin polymerization inhibition assay, which investigates a specific mechanistic pathway.
Data Presentation: Anticancer Bioassay Comparison
The following table summarizes the results of two distinct furan-based compounds evaluated by both MTT and tubulin polymerization assays, demonstrating the importance of multi-assay validation.
| Compound ID | Chemical Structure | Cell Line | MTT Assay IC50 (µM) | Tubulin Polymerization Inhibition (%) | Reference |
| Compound A | Pyridine carbohydrazide furan derivative | MCF-7 | 4.06 | 53 | |
| Compound B | N-phenyl triazinone furan derivative | MCF-7 | 2.96 | 71 |
IC50: Half-maximal inhibitory concentration. Data represents the mean of triplicate experiments.
Experimental Protocols: Anticancer Assays
A detailed understanding of the experimental procedures is crucial for reproducing and comparing results across different studies.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the furan compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
2. Tubulin Polymerization Inhibition Assay
This assay biochemically determines a compound's ability to interfere with the formation of microtubules, a critical process for cell division.
-
Reaction Setup: In a 96-well plate, combine purified tubulin (e.g., from porcine brain) with a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add the furan compound at various concentrations to the wells. A known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) should be used as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence/Absorbance Reading: Monitor the increase in fluorescence (due to DAPI binding to polymerized tubulin) or absorbance (due to light scattering by microtubules) over time using a plate reader.
Mandatory Visualization: Anticancer Assay Workflow
Antimicrobial Activity Assessment: Comparing Methodologies
For evaluating the antimicrobial potential of furan compounds, the choice of assay can significantly influence the determined minimum inhibitory concentration (MIC). Here, we compare two common methods: agar well diffusion and broth microdilution.
Data Presentation: Antimicrobial Bioassay Comparison
The following table illustrates the variation in MIC values that can be observed between different testing methodologies for the same class of compounds against various bacterial strains.
| Furan Derivative Class | Bacterial Strain | Agar Well Diffusion (Inhibition Zone in mm) | Broth Microdilution MIC (µg/mL) | Reference |
| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (NDM-positive) | 18 (at 50 µ g/well ) | 16 | |
| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae (NDM-positive) | 15 (at 50 µ g/well ) | 32 | |
| N-(4-bromophenyl)furan-2-carboxamide | E. cloacae (NDM-positive) | 16 (at 50 µ g/well ) | 32 | |
| N-(4-bromophenyl)furan-2-carboxamide | S. aureus (MRSA) | 17 (at 50 µ g/well ) | 16 |
Note: Direct comparison of inhibition zone diameter to MIC requires established breakpoints and can be method-dependent.
Experimental Protocols: Antimicrobial Assays
1. Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Preparation: Swab the surface of an agar plate (e.g., Mueller-Hinton agar) with the prepared inoculum.
-
Well Creation and Compound Addition: Create wells in the agar using a sterile borer and add a known concentration of the furan compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
2. Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) in a quantitative manner.
-
Serial Dilutions: Perform serial two-fold dilutions of the furan compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization: Antimicrobial Assay Workflow
Signaling Pathway Perturbation by Furan Compounds
Furan derivatives can exert their biological effects through various mechanisms, including the modulation of key signaling pathways. For instance, some cytotoxic furan compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway.
Mandatory Visualization: Apoptosis Signaling Pathway
Conclusion
The bioactivity of furan compounds is diverse and promising, warranting thorough and careful evaluation. This guide highlights the importance of employing multiple, complementary bioassays to obtain a comprehensive understanding of a compound's efficacy and mechanism of action. By presenting data in a comparative format, providing detailed experimental protocols, and visualizing complex workflows and pathways, we aim to equip researchers with the tools necessary for robust and reliable bioassay cross-validation in the exciting field of furan-based drug discovery.
A Comparative Guide to the Synthetic Routes of 5-(3-Iodophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 5-(3-iodophenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. The synthesis of this and similar bi-aryl carboxamides often relies on robust carbon-carbon bond-forming reactions, primarily palladium-catalyzed cross-coupling reactions. This document outlines two principal synthetic strategies, presenting a detailed comparison of their methodologies, potential yields, and key reaction parameters based on established chemical literature for analogous transformations.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a C-C bond between a furan-2-carboxamide scaffold and a 3-iodophenyl group. Two primary retrosynthetic approaches are considered here:
-
Route A: Direct Arylation of a Pre-formed Furan-2-carboxamide. This approach involves the direct coupling of a 5-halo-furan-2-carboxamide with a suitable (3-iodophenyl)boronic acid derivative via a Suzuki-Miyaura cross-coupling reaction. This method offers the advantage of a more convergent synthesis.
-
Route B: Stepwise Synthesis via a Furan-2-carboxylic Acid Intermediate. This linear approach involves the initial Suzuki-Miyaura coupling of a 5-halofuran-2-carboxylate ester with (3-iodophenyl)boronic acid. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target carboxamide.
Below is a detailed comparison of these two routes, including hypothetical experimental protocols and expected outcomes based on closely related literature precedents.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data for yields and reaction conditions are extrapolated from analogous reactions found in the literature and should be considered as representative estimates.
| Parameter | Route A: Direct Arylation | Route B: Stepwise Synthesis |
| Starting Materials | 5-Bromofuran-2-carboxamide, (3-Iodophenyl)boronic acid | Methyl 5-bromofuran-2-carboxylate, (3-Iodophenyl)boronic acid, NaOH, Amidation reagent (e.g., SOCl₂, NH₄OH) |
| Number of Steps | 1 | 3 |
| Key Reactions | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling, Ester Hydrolysis, Amidation |
| Overall Estimated Yield | 60-80% | 50-70% |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) |
| Reaction Time | 4-12 hours | 12-24 hours (total) |
| Purification | Column chromatography | Column chromatography (after Suzuki), Extraction/Crystallization (after hydrolysis and amidation) |
Experimental Protocols
The following are detailed, plausible experimental protocols for each synthetic route, adapted from established procedures for similar compounds.
Route A: Direct Suzuki-Miyaura Arylation of 5-Bromofuran-2-carboxamide
This protocol is adapted from the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with arylboronic acids.
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromofuran-2-carboxamide (1.0 eq.), (3-iodophenyl)boronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add a suitable solvent, such as a 4:1 mixture of toluene and dioxane, and an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 85-90 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Stepwise Synthesis via 5-(3-Iodophenyl)furan-2-carboxylic Acid
This multi-step protocol is based on established methods for Suzuki coupling of furan esters, followed by hydrolysis and amidation.
Step 1: Suzuki-Miyaura Coupling of Methyl 5-Bromofuran-2-carboxylate
-
Combine methyl 5-bromofuran-2-carboxylate (1.0 eq.), (3-iodophenyl)boronic acid (1.2 eq.), and a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq.) in a reaction flask.
-
Add 1,4-dioxane as the solvent, followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 90 °C and stir overnight.
-
After cooling, filter the reaction mixture through celite.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield methyl 5-(3-iodophenyl)furan-2-carboxylate.
Step 2: Hydrolysis to 5-(3-Iodophenyl)furan-2-carboxylic Acid
-
Dissolve the methyl 5-(3-iodophenyl)furan-2-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1).
-
Add sodium hydroxide (NaOH, 3.0 eq.) and reflux the mixture for 3 hours.
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-(3-iodophenyl)furan-2-carboxylic acid.
Step 3: Amidation to this compound
-
Suspend the 5-(3-iodophenyl)furan-2-carboxylic acid (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise at 0 °C and then stir at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide.
-
Slowly add the solution of the acid chloride to the ammonium hydroxide solution at 0 °C.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the final product, this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthetic routes.
Evaluating the Specificity of 5-aryl-furan-2-carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the specificity of 5-(3-Iodophenyl)furan-2-carboxamide is not publicly available, a comprehensive evaluation of its potential can be derived from comparative analysis of structurally similar 5-aryl-furan-2-carboxamide derivatives. This guide provides an objective comparison of the performance of these analogs against two distinct biological targets: the human urotensin-II (UT) receptor and the LasR quorum-sensing receptor in Pseudomonas aeruginosa. The data presented herein is collated from peer-reviewed studies and is intended to inform on the potential specificity and structure-activity relationships (SAR) of this class of compounds.
Comparative Analysis of Biological Activity
The specificity of a compound is determined by its differential activity against various biological targets. Below, we present quantitative data for two distinct series of 5-aryl-furan-2-carboxamide derivatives, highlighting their potency as either urotensin-II receptor antagonists or as inhibitors of P. aeruginosa biofilm formation.
Urotensin-II Receptor Antagonism
A series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and evaluated for their ability to antagonize the human urotensin-II receptor, a G-protein coupled receptor implicated in cardiovascular diseases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the receptor's activity. A lower IC50 value denotes higher potency.
| Compound ID | Aryl Substituent | IC50 (nM) |
| 1a | Phenyl | >1000 |
| 1b | 2-Fluorophenyl | 580 |
| 1c | 3-Fluorophenyl | 250 |
| 1d | 4-Fluorophenyl | 120 |
| 1e | 3,4-Difluorophenyl | 6 |
| 1f | 3-Chlorophenyl | 150 |
| 1g | 4-Chlorophenyl | 80 |
| 1h | 3,4-Dichlorophenyl | 15 |
| 1i | 3-Methylphenyl | 450 |
| 1j | 4-Methylphenyl | 320 |
Table 1: Structure-Activity Relationship of 5-aryl-furan-2-carboxamides as Urotensin-II Receptor Antagonists.
Inhibition of Pseudomonas aeruginosa Biofilm Formation
Another class of 5-aryl-furan-2-carboxamide derivatives has been investigated for their potential as antibiofilm agents against the opportunistic pathogen Pseudomonas aeruginosa. Biofilm formation is a key virulence factor regulated by the LasR quorum-sensing system. The data below presents the percentage of biofilm inhibition at a fixed concentration of 50 µM.
| Compound ID | Derivative Class | % Biofilm Inhibition at 50 µM |
| 2a | Carbohydrazide | 58 |
| 2b | N-phenylacetamide | 35 |
| 2c | N-(4-fluorophenyl)acetamide | 42 |
| 2d | Triazole | 48 |
| 2e | N-benzylamide | 25 |
Table 2: Antibiofilm Activity of Furan-2-carboxamide Derivatives against P. aeruginosa.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
Urotensin-II Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the agonist, urotensin-II, in cells expressing the human urotensin-II receptor.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human urotensin-II receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Fluorescent Dye Loading:
-
The culture medium is removed, and the cells are washed with a buffered salt solution.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them in the dark at 37°C for a specified time (typically 1 hour).
3. Compound Incubation:
-
After dye loading, the cells are washed again to remove any extracellular dye.
-
The test compounds (5-aryl-furan-2-carboxamide derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
The diluted compounds are added to the wells and incubated for a predetermined period to allow for receptor binding.
4. Agonist Stimulation and Signal Detection:
-
The 96-well plate is placed in a fluorescence plate reader.
-
Urotensin-II is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
The fluorescence intensity is measured immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
The inhibitory effect of the test compounds is calculated as the percentage reduction of the agonist-induced calcium signal.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Pseudomonas aeruginosa Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms by P. aeruginosa.
1. Bacterial Culture Preparation:
-
A single colony of Pseudomonas aeruginosa is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and grown overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh medium to a specific optical density (e.g., OD600 of 0.01).
2. Biofilm Formation with Test Compounds:
-
The diluted bacterial culture is added to the wells of a 96-well flat-bottomed polystyrene plate.
-
The test compounds, dissolved in a suitable solvent, are added to the wells at the desired final concentration (e.g., 50 µM). A solvent control is also included.
-
The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.
3. Staining of Biofilm:
-
After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
The remaining attached biofilms are fixed, for example, with methanol for 15 minutes.
-
The fixed biofilms are then stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature.
4. Quantification of Biofilm:
-
The excess crystal violet is removed by washing the wells with water.
-
The stained biofilms are dried, and the bound crystal violet is solubilized by adding a solvent such as 30% acetic acid or ethanol.
-
The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 59
Unraveling the Therapeutic Potential of 5-(3-Iodophenyl)furan-2-carboxamide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-(3-Iodophenyl)furan-2-carboxamide and its analogs as potential therapeutic agents. In the absence of independent replication studies for this specific compound, this guide draws upon available data for structurally related 5-arylfuran-2-carboxamides to offer insights into its likely biological activity, mechanism of action, and comparative efficacy.
While direct studies on the independent replication of this compound are not publicly available, the broader class of 5-arylfuran-2-carboxamides has been the subject of significant research. These investigations primarily focus on their potent antagonist activity at the urotensin-II receptor (UTR), a G-protein coupled receptor implicated in a range of cardiovascular and metabolic diseases. This guide will, therefore, focus on the potential of this compound as a urotensin-II receptor antagonist, drawing comparisons with other compounds in its class and alternative therapeutic strategies.
Urotensin-II Receptor Antagonism: A Promising Therapeutic Avenue
Urotensin-II (U-II) is a potent vasoconstrictor peptide that exerts its effects through the urotensin-II receptor (UTR), also known as GPR14.[1][2] The activation of this receptor triggers a signaling cascade that is linked to various pathological conditions, including cardiovascular remodeling, cardiac fibrosis, and cardiomyocyte hypertrophy.[1] Consequently, the development of UTR antagonists is a promising strategy for the treatment of these diseases.
The signaling pathway of the urotensin-II receptor is initiated by the binding of urotensin-II, leading to the activation of a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. This surge in calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream physiological effects.
Comparative Analysis of 5-Aryl-Furan-2-Carboxamide Derivatives
Research into 5-aryl-furan-2-carboxamide derivatives has identified several potent urotensin-II receptor antagonists. While specific quantitative data for the 5-(3-Iodophenyl) derivative is not available in the reviewed literature, structure-activity relationship (SAR) studies of analogous compounds provide valuable insights. For instance, a study on a series of 5-arylfuran-2-carboxamides identified the 3,4-difluorophenyl analog as a highly potent UT antagonist with an IC50 value of 6 nM.[3] This suggests that the electronic and steric properties of the aryl substituent at the 5-position of the furan ring are critical for antagonist activity.
To provide a framework for comparison, the table below summarizes the activity of a representative potent compound from this class and a known alternative UTR antagonist.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | Reference |
| 5-(3,4-Difluorophenyl)furan-2-carboxamide derivative | Urotensin-II Receptor (UTR) | Antagonist | 6 nM | [3] |
| Palosuran | Urotensin-II Receptor (UTR) | Antagonist | Not specified in reviewed literature | [4] |
| SB-706375 | Urotensin-II Receptor (UTR) | Antagonist | Ki = 4.7 - 20.7 nM | [5] |
Experimental Protocols
General Synthesis of 5-Aryl-Furan-2-Carboxamides
The synthesis of 5-aryl-furan-2-carboxamides generally involves a multi-step process. A common route begins with the coupling of an aryl boronic acid with a furan-2-carboxylic acid derivative, followed by amidation.
Step 1: Suzuki Coupling to form 5-Aryl-Furan-2-Carboxylic Acid A mixture of 5-bromo-furan-2-carboxylic acid, the corresponding aryl boronic acid (e.g., 3-iodophenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. After completion, the reaction is worked up to isolate the 5-aryl-furan-2-carboxylic acid.
Step 2: Amidation to form 5-Aryl-Furan-2-Carboxamide The synthesized 5-aryl-furan-2-carboxylic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) to yield the final 5-aryl-furan-2-carboxamide.
In Vitro Evaluation of Urotensin-II Receptor Antagonism
The antagonist activity of the synthesized compounds on the urotensin-II receptor is typically evaluated using a cell-based calcium flux assay.
Cell Culture and Dye Loading: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human urotensin-II receptor are seeded in 96-well plates. After reaching confluence, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution.
Compound Incubation and Calcium Flux Measurement: The test compounds (e.g., this compound) at various concentrations are added to the wells and incubated for a specific period. Following incubation, a fixed concentration of the agonist, urotensin-II, is added to stimulate the cells. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
Data Analysis: The antagonist effect is determined by the ability of the compound to inhibit the urotensin-II-induced calcium mobilization. The IC50 values, representing the concentration of the antagonist that inhibits 50% of the maximal response to the agonist, are calculated from the dose-response curves.
Visualizing the Urotensin-II Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the urotensin-II signaling pathway and a typical experimental workflow for evaluating UTR antagonists.
Caption: Urotensin-II signaling pathway.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion and Future Directions
While the absence of direct replication studies on this compound necessitates a degree of extrapolation, the existing body of research on related 5-arylfuran-2-carboxamides strongly supports its potential as a urotensin-II receptor antagonist. The provided comparative data and experimental protocols offer a solid foundation for researchers to initiate their own investigations into this compound. Future studies should aim to synthesize this compound and quantitatively assess its UTR antagonist activity. Such data would be invaluable in establishing a direct comparison with other known antagonists and would further elucidate the structure-activity relationships within this promising class of compounds, ultimately paving the way for the development of novel therapeutics for cardiovascular and related diseases.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. mbimph.com [mbimph.com]
- 4. Non peptidic urotensin II antagonists: perspectives for a new class of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Furan-2-Carboxamide Derivatives in Drug Discovery
A detailed guide for researchers and drug development professionals on the binding efficiencies and interaction mechanisms of furan-2-carboxamide derivatives with various biological targets. This guide synthesizes data from recent molecular docking studies to provide a comparative overview of their potential as therapeutic agents.
Furan-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.[1][2][3] Molecular docking studies have been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent and selective derivatives. This guide provides a comparative analysis of the docking performance of various furan-2-carboxamide derivatives against several key biological targets, supported by experimental data and detailed methodologies.
Comparative Docking Performance
The binding affinity of furan-2-carboxamide derivatives varies significantly depending on the substitutions on the furan ring and the carboxamide nitrogen, as well as the specific protein target. The following tables summarize the docking scores and inhibitory concentrations from various studies, offering a quantitative comparison of their performance.
| Derivative Class | Target Enzyme | Docking Score | IC50 (µg/mL) | Reference |
| Thiophene/Furan Carboxamides | Urease | - | Compound 1 showed ~9.8-fold more activity than thiourea standard | [4] |
| Thiophene/Furan Carboxamides | Acetylcholinesterase (AChE) | - | Compound 3: 11.31 ± 0.4 | [4] |
| Thiophene/Furan Carboxamides | Butyrylcholinesterase (BChE) | - | Compound 3: 3.47 ± 0.21 (~4.2-fold more active than galantamine standard) | [4] |
| Carbohydrazides | LasR (P. aeruginosa) | Excellent Docking Score | Compound 4b showed 58% biofilm inhibition | [5][6] |
| Furan-2-carboxamide (SH09) | Tubulin (Taxol binding pocket) | Favorable Binding Affinity | 4 µM to 8 µM (in different cancer cell lines) | [2][7] |
| Furan Carboxylate Derivatives | ATP-citrate lyase (ACL) | - | Most potent inhibitor (A1): 4.1µM | [8] |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | - | F8-S43: 10.76 μM | [9] |
| 2-(furan-2-yl)quinazolin-4-one | EGFR tyrosine kinase | - | Compound 3a showed 84% inhibitory activity | [10] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols used.
Molecular Docking of Thiophene/Furan Carboxamides against Urease, AChE, and BChE
-
Software: The specific docking software used is not explicitly stated in the abstract, but molecular insertion simulations were performed.[11]
-
Protein Preparation: The crystal structures of the target enzymes were obtained from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the furan/thiophene-2-carboxamide derivatives were generated and optimized.[4]
-
Docking Procedure: Molecular insertion simulations were carried out to investigate the interaction of the compounds with the active sites of the enzymes.[11] The results were used to confirm the experimental findings.[11]
Molecular Docking of Furan-2-Carboxamides against LasR
-
Target: The study focused on the LasR protein of Pseudomonas aeruginosa, a key regulator in quorum sensing and biofilm formation.[5][6]
-
Binding Mode: Molecular docking suggested that the carbohydrazide derivatives share a similar binding mode to related furanones within the LasR binding site.[5][6]
Molecular Docking of a Furan-2-carboxamide Derivative (SH09) against Tubulin
-
Target: The docking study investigated the binding of the novel furan-2-carboxamide derivative, SH09, to the Taxol binding pocket of tubulin.[2][7]
-
Validation: MM-GBSA calculations were performed to confirm the strong binding energies of SH09 with tubulin proteins.[2][7] This compound was identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells.[2][7]
Signaling Pathway and Experimental Workflow
The interaction of furan-2-carboxamide derivatives with their biological targets can trigger specific signaling pathways or are often identified through a structured experimental workflow.
Caption: A generalized workflow for the discovery and evaluation of furan-2-carboxamide derivatives.
The quorum-sensing pathway in P. aeruginosa, regulated by LasR, is a prime target for antibiofilm agents. Furan-2-carboxamide derivatives have been shown to interfere with this pathway.
Caption: Inhibition of the LasR quorum-sensing pathway in P. aeruginosa by furan-2-carboxamide derivatives.
References
- 1. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]
- 2. acu.edu.in [acu.edu.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives | AVESİS [avesis.omu.edu.tr]
Assessment of the Therapeutic Index of 5-(3-Iodophenyl)furan-2-carboxamide: A Comparative Guide
Introduction
In the landscape of drug discovery and development, the therapeutic index (TI) is a critical measure of a drug's safety profile. It quantifies the window between the dose required for a therapeutic effect and the dose that causes toxicity. A wider therapeutic window is generally indicative of a safer drug, allowing for greater flexibility in dosing without risking adverse effects. This guide aims to provide a comprehensive assessment of the therapeutic index of the novel compound 5-(3-Iodophenyl)furan-2-carboxamide. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide will establish a framework for its potential evaluation by drawing comparisons with known furan-2-carboxamide derivatives and outlining the necessary experimental protocols.
Understanding the Therapeutic Index
The therapeutic index is most commonly expressed as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).
TI = TD50 / ED50
A higher TI value suggests a greater margin of safety. For preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used in place of the TD50.
Comparative Landscape: Furan-2-Carboxamide Derivatives
While data on this compound is not available, research on other 5-aryl-furan-2-carboxamide derivatives offers insights into their potential biological activities. For instance, a series of 5-arylfuran-2-carboxamide derivatives have been investigated as potent urotensin-II receptor antagonists, which are implicated in cardiovascular diseases.[1] Another study focused on a different carboxamide derivative as a selective M1 PAM-agonist for potential cognitive benefits in neurological disorders.[2] These examples highlight the diverse therapeutic targets of the furan-2-carboxamide scaffold.
To assess the therapeutic index of this compound, a direct comparison with clinically relevant alternatives would be necessary. The selection of these alternatives would depend on the specific therapeutic indication for which this compound is being developed.
Data Presentation: A Framework for Evaluation
To facilitate a clear comparison once data becomes available, the following tables should be populated with experimental results for this compound and its comparators.
Table 1: In Vitro Efficacy
| Compound | Target/Assay | EC50 / IC50 (nM) |
| This compound | [Specify Target] | |
| Comparator A | [Specify Target] | |
| Comparator B | [Specify Target] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) |
| This compound | [Specify Cell Line] | |
| Comparator A | [Specify Cell Line] | |
| Comparator B | [Specify Cell Line] |
Table 3: In Vivo Efficacy (Animal Model)
| Compound | Animal Model | Endpoint | ED50 (mg/kg) |
| This compound | [Specify Model] | [Specify Endpoint] | |
| Comparator A | [Specify Model] | [Specify Endpoint] | |
| Comparator B | [Specify Model] | [Specify Endpoint] |
Table 4: In Vivo Toxicity (Animal Model)
| Compound | Animal Model | Endpoint | TD50 / LD50 (mg/kg) |
| This compound | [Specify Model] | [Specify Endpoint] | |
| Comparator A | [Specify Model] | [Specify Endpoint] | |
| Comparator B | [Specify Model] | [Specify Endpoint] |
Table 5: Calculated Therapeutic Index
| Compound | Therapeutic Index (TD50/ED50 or LD50/ED50) |
| This compound | |
| Comparator A | |
| Comparator B |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following outlines the essential experiments required to determine the therapeutic index.
1. In Vitro Efficacy Assays
-
Objective: To determine the concentration of the compound required to achieve a 50% maximal response (EC50) or inhibition (IC50) against its intended biological target.
-
Methodology: The specific assay will depend on the target. For example, for a receptor antagonist, a radioligand binding assay or a functional cell-based assay measuring downstream signaling could be employed. For an enzyme inhibitor, an enzymatic activity assay would be appropriate.
-
Cell Culture: Maintain the relevant cell line expressing the target of interest in appropriate media and conditions.
-
Compound Treatment: Plate cells and treat with a serial dilution of the test compounds.
-
Assay-Specific Measurement: After a defined incubation period, measure the biological response using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).
-
Data Analysis: Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
-
2. In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
-
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in the efficacy assay).
-
Compound Treatment: Seed cells in 96-well plates and expose them to a range of compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a cell viability reagent such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and normalize it to the vehicle-treated control. Calculate the CC50 from the dose-response curve.
-
3. In Vivo Efficacy Studies
-
Objective: To determine the effective dose of the compound that produces a 50% maximal therapeutic effect (ED50) in a relevant animal model of the disease.
-
Methodology:
-
Animal Model: Select an appropriate animal model that recapitulates aspects of the human disease.
-
Dosing: Administer the compound to different groups of animals at various doses via a clinically relevant route (e.g., oral, intravenous).
-
Efficacy Endpoint: Measure a predefined therapeutic endpoint at a specific time point after dosing. This could be a physiological parameter, a behavioral change, or a biomarker level.
-
Data Analysis: Plot the therapeutic effect against the dose and determine the ED50.
-
4. In Vivo Toxicity Studies
-
Objective: To determine the dose of the compound that causes toxicity (TD50) or lethality (LD50) in an animal model.
-
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Dose Escalation: Administer escalating doses of the compound to different groups of animals.
-
Toxicity Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and other relevant parameters. For LD50 studies, mortality is the endpoint. For TD50 studies, a specific toxic effect is measured.
-
Data Analysis: Calculate the TD50 or LD50 based on the dose-response relationship.
-
Mandatory Visualizations
Signaling Pathway
Without a known mechanism of action for this compound, a specific signaling pathway cannot be depicted. However, a hypothetical pathway for a generic G-protein coupled receptor (GPCR) antagonist, a common target for such scaffolds, is provided below.
Caption: Hypothetical signaling pathway for a GPCR antagonist.
Experimental Workflow
The following diagram illustrates the general workflow for determining the therapeutic index.
Caption: Workflow for Therapeutic Index Determination.
The assessment of the therapeutic index is a cornerstone of preclinical drug development. While there is currently a lack of specific data for this compound, this guide provides a robust framework for its evaluation. By conducting the outlined in vitro and in vivo experiments and systematically comparing the results with relevant alternatives, researchers can ascertain the safety and potential therapeutic utility of this novel compound. The generation of such data is imperative for making informed decisions regarding its progression through the drug development pipeline.
References
- 1. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-(3-Iodophenyl)furan-2-carboxamide: A Comparative Guide for Kinase Inhibition Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 5-(3-Iodophenyl)furan-2-carboxamide against established kinase inhibitors. Given the prevalence of furan and carboxamide moieties in clinically successful kinase inhibitors, this compound represents a molecule of interest for targeted cancer therapy. This document outlines a series of proposed experiments to characterize its inhibitory potential and selectivity, comparing it with well-known inhibitors targeting critical cancer signaling pathways.
Introduction to Candidate Compound and Comparators
This compound is a novel small molecule. Its structural features suggest potential interaction with the ATP-binding pocket of protein kinases. To effectively evaluate its preclinical potential, a direct comparison with FDA-approved, pathway-specific inhibitors is essential. This guide proposes benchmarking against inhibitors of two central signaling pathways frequently dysregulated in cancer: the MAPK/ERK and PI3K/AKT pathways.
Selected Benchmark Inhibitors:
-
Dabrafenib: A potent inhibitor of BRAF kinases, particularly the BRAF V600E mutant form, which is a key driver in the MAPK/ERK pathway.
-
Trametinib: A selective inhibitor of MEK1 and MEK2, kinases that act downstream of BRAF in the MAPK/ERK pathway.
-
Pictilisib (GDC-0941): A potent, pan-class I PI3K inhibitor that blocks the PI3K/AKT/mTOR signaling pathway.
Proposed Experimental Workflow
A multi-step experimental approach is proposed to comprehensively evaluate the efficacy and specificity of this compound. The workflow is designed to move from broad biochemical profiling to more specific cell-based functional assays.
Validating Target Engagement of 5-(3-Iodophenyl)furan-2-carboxamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of 5-(3-Iodophenyl)furan-2-carboxamide, a putative antagonist of the Urotensin-II (UT) receptor. Given its structural similarity to other 5-aryl-furan-2-carboxamide derivatives with known UT receptor antagonist activity, this guide will focus on methods to confirm its interaction with this specific G-protein coupled receptor (GPCR). We will compare key experimental techniques and provide data on alternative UT receptor antagonists, Urantide and Palosuran, to serve as benchmarks for validation studies.
Hypothesized Target: Urotensin-II Receptor
The Urotensin-II receptor is a class A rhodopsin-like GPCR that, upon binding its endogenous ligand Urotensin-II, activates downstream signaling cascades primarily through the Gαq subunit. This activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels. The UT receptor is implicated in a range of physiological processes, and its dysregulation has been linked to cardiovascular diseases.
Urotensin-II Receptor Signaling Pathway
Activation of the UT receptor initiates a signaling cascade that includes the following key events:
-
Ligand Binding: Urotensin-II binds to the extracellular domain of the UT receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.
-
Downstream Effectors: The activated Gαq subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Second Messenger Signaling: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, along with calcium, activates Protein Kinase C (PKC).
-
Cellular Response: The increase in intracellular calcium and activation of PKC lead to various cellular responses, including vasoconstriction and cell proliferation. The UT receptor can also signal through other pathways, including the MAPK/ERK and RhoA/ROCK pathways.
Caption: Urotensin-II receptor signaling cascade.
Comparative Analysis of Target Engagement Validation Methods
Validating that this compound directly binds to and modulates the activity of the UT receptor within a cellular context is crucial. Below is a comparison of key experimental methods.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled UT receptor ligand by the test compound in cells or membrane preparations. | Gold standard for quantifying binding affinity (Ki). Highly sensitive and direct. | Requires handling of radioactive materials. Does not directly measure functional activity. | Scintillation counts (CPM) |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration upon receptor activation or inhibition. | Functional assay that directly measures Gαq pathway activation. High-throughput compatible. | Indirect measure of binding. Can be affected by off-target effects on calcium signaling. | Fluorescence intensity |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling. | Provides information on a distinct signaling pathway from G-protein coupling. Can identify biased ligands. | May not be the primary signaling pathway for all cellular responses. | Luminescence or FRET signal |
| In Vivo Pressor Response Assay | Measures the ability of an antagonist to block the vasoconstrictive (pressor) effect of Urotensin-II in an animal model. | Provides physiological relevance and in vivo efficacy data. | Complex, lower throughput, and involves animal use. | Blood pressure changes |
Comparison with Alternative UT Receptor Antagonists
To benchmark the performance of this compound, it is essential to compare its activity with established UT receptor antagonists.
| Compound | Type | Reported IC50/Ki | Key Characteristics | References |
| Urantide | Peptide Antagonist | Potent, with antagonistic effects observed in the nanomolar range in some assays. | A potent and selective peptide antagonist of the UT receptor. However, it has shown agonist activity in cells overexpressing the recombinant human UT receptor. | |
| Palosuran | Non-peptide Antagonist | IC50 of 3.6 nM in radioligand binding assays with human UT receptor. | An orally available, selective, and competitive antagonist. Has been evaluated in clinical trials for diabetic nephropathy. |
Experimental Protocols
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation: Culture cells expressing the human UT receptor (e.g., CHO-K1 cells) and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled UT receptor ligand (e.g., [125I]-Urotensin-II), and varying concentrations of the test compound (this compound) or a known antagonist (e.g., Palosuran).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.
Safety Operating Guide
Proper Disposal of 5-(3-Iodophenyl)furan-2-carboxamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-(3-Iodophenyl)furan-2-carboxamide, a halogenated organic compound.
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Due to its classification as a halogenated aromatic compound, specific handling protocols are required to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific hazards of this compound have not been fully characterized, but related chemicals can be harmful if swallowed and may cause serious eye damage.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A properly fastened laboratory coat.
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood[1].
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure correct disposal. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams[2][3].
Key Segregation Steps:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[3]. The container must be compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[3].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves), and spill cleanup materials in a designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with aqueous waste[4].
-
The workflow for waste segregation is illustrated in the diagram below.
Disposal Procedures for Different Forms
| Waste Type | Disposal Protocol |
| Unused or Excess Solid Compound | Treat as hazardous waste. Place in a clearly labeled, sealed container for halogenated organic solids and arrange for pickup by your institution's environmental health and safety (EHS) office. |
| Solutions Containing the Compound | Collect in a designated container for halogenated liquid waste. Ensure the container is kept tightly closed when not in use[3]. Do not pour down the drain[5][6]. |
| Contaminated Labware (e.g., glassware) | Decontaminate by rinsing with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as halogenated liquid waste[4]. After triple rinsing, the glassware can typically be washed for reuse. |
| Contaminated Disposables (e.g., gloves, weighing paper) | Place in a sealed bag or container labeled as solid halogenated waste. |
| Empty Reagent Bottles | Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste[4][5]. Deface the label on the empty container before disposing of it as regular laboratory glass waste, in accordance with institutional policy. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbent material and any solid chemical into a designated container for halogenated solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleanup materials are to be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
The logical flow for handling a spill is outlined below.
Final Disposal
The ultimate disposal of halogenated organic waste is typically managed through a licensed hazardous waste disposal company. The most common method for such waste is high-temperature incineration at an approved facility[5]. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and containerized hazardous waste. Always follow your institution's specific guidelines for waste accumulation, storage, and pickup requests.
References
- 1. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 2. essex.ac.uk [essex.ac.uk]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. otago.ac.nz [otago.ac.nz]
- 6. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 5-(3-Iodophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(3-Iodophenyl)furan-2-carboxamide. The following procedures are designed to ensure the safe execution of experiments and to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure to potential hazards. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses | Should meet ANSI Z.87.1-1989 standards. To be worn at all times in the laboratory.[1] |
| Chemical Splash Goggles | Required when there is a potential for splashing. Goggles should have indirect ventilation to prevent hazardous substances from entering the eye area. Can be worn over prescription glasses.[2] | |
| Face Shield | Must be used in conjunction with safety glasses or goggles when working with large volumes or when there is a risk of explosion or significant splash hazard.[1][2] | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals. For prolonged contact or when handling concentrated solutions, consult the glove manufacturer's compatibility chart.[1][3] |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1] |
| Protective Clothing | Long pants and closed-toe, closed-heel shoes are mandatory. Avoid fabrics made of polyester or acrylic.[1] | |
| Respiratory | Respirator | Use of a respirator is required if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits. This requires annual medical evaluations and fit testing.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Caption: A step-by-step workflow for the safe handling of the chemical.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety. All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: A workflow outlining the correct procedure for chemical waste disposal.
General Safety Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust, vapors, mist, or gas.[5]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Keep the compound in a tightly closed container in a dry and well-ventilated place.
-
In case of accidental contact, immediately flush the affected area with plenty of water and seek medical attention.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[5][8]
-
All chemical waste should be disposed of in accordance with local regulations.[9]
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
